molecular formula C6H4Cl3N B1607360 2,3,5-Trichloro-4-methylpyridine CAS No. 53939-29-0

2,3,5-Trichloro-4-methylpyridine

Cat. No.: B1607360
CAS No.: 53939-29-0
M. Wt: 196.5 g/mol
InChI Key: QQRMKPWLEIQRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Trichloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trichloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMKPWLEIQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074055
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53939-29-0
Record name 2,3,5-Trichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0).[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes available data on its chemical identity, physical characteristics, spectroscopic profile, reactivity, and safe handling procedures. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predictive analysis based on structurally related compounds to offer a robust and practical resource. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Their utility stems from the strategic placement of chlorine atoms, which act as reactive sites for nucleophilic substitution and other chemical transformations, allowing for the construction of complex molecular architectures. 2,3,5-Trichloro-4-methylpyridine, a member of this family, holds potential as a key building block. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, enabling process optimization, analytical method development, and ensuring laboratory safety.

Chemical Identity and Structure

A clear definition of a chemical entity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for 2,3,5-Trichloro-4-methylpyridine.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2,3,5-Trichloro-4-methylpyridine

  • CAS Number: 53939-29-0[1][2]

  • Molecular Formula: C₆H₄Cl₃N[1]

  • Molecular Weight: 196.46 g/mol [1]

Molecular Structure

The structural arrangement of atoms dictates the chemical behavior and physical properties of a molecule. The diagram below illustrates the molecular structure of 2,3,5-Trichloro-4-methylpyridine, highlighting the substitution pattern on the pyridine ring.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject sample onto C18 column prep3->hplc1 hplc2 Isocratic or gradient elution hplc1->hplc2 hplc3 UV detection at ~254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity by area percent data1->data2

Sources

An In-Depth Technical Guide to 2,3,5-Trichloro-4-methylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-trichloro-4-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. This document will delve into its molecular structure, physicochemical properties, potential synthetic pathways, and its applications as a versatile building block in the development of novel agrochemicals and pharmaceuticals.

Molecular Structure and Physicochemical Properties

2,3,5-Trichloro-4-methylpyridine is a substituted aromatic heterocycle. The pyridine ring, a six-membered ring containing one nitrogen atom, is functionalized with three chlorine atoms at positions 2, 3, and 5, and a methyl group at position 4. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity.

The molecular formula of 2,3,5-trichloro-4-methylpyridine is C₆H₄Cl₃N, and its molecular weight is 196.46 g/mol . The presence of the electronegative chlorine atoms and the electron-donating methyl group on the pyridine ring creates a distinct electronic profile that governs its chemical behavior.

A summary of the key identifiers and physicochemical properties of 2,3,5-trichloro-4-methylpyridine is presented in the table below.

IdentifierValue
IUPAC Name 2,3,5-Trichloro-4-methylpyridine
CAS Number 53939-29-0
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol

Synthesis and Reactivity

One potential synthetic strategy involves the selective chlorination of a suitable 4-methylpyridine precursor. The reactivity of the pyridine ring is influenced by the existing substituents, and controlling the regioselectivity of the chlorination is a key challenge. The synthesis of the related compound, 2,3,5-trichloropyridine, has been achieved through the reaction of pentachloropyridine with zinc in a strongly alkaline aqueous solution.[2]

The reactivity of 2,3,5-trichloro-4-methylpyridine is largely dictated by the three chlorine substituents, which are susceptible to nucleophilic substitution reactions. The positions of the chlorine atoms, influenced by the electronic effects of the nitrogen atom and the methyl group, will exhibit differential reactivity towards nucleophiles.

Applications in Agrochemicals and Pharmaceuticals

Chlorinated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules used in agriculture and medicine.[3][4] The unique substitution pattern of 2,3,5-trichloro-4-methylpyridine makes it a valuable synthon for the introduction of a substituted pyridine moiety into larger, more complex molecules.

In the agrochemical industry, pyridine derivatives are integral components of many herbicides, fungicides, and insecticides.[5] The specific arrangement of chloro and methyl groups in 2,3,5-trichloro-4-methylpyridine can be exploited to design new crop protection agents with improved efficacy and selectivity.

In the pharmaceutical sector, the pyridine scaffold is a common feature in many drug molecules. The incorporation of a substituted pyridine can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. 2,3,5-Trichloro-4-methylpyridine can serve as a starting material for the synthesis of novel drug candidates with potential applications in various therapeutic areas.[6]

Spectroscopic Characterization

The structural elucidation of 2,3,5-trichloro-4-methylpyridine would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the remaining aromatic proton on the pyridine ring. The chemical shifts of these signals would be influenced by the presence of the three chlorine atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine atoms would be significantly downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak, due to the presence of three chlorine atoms, would be a characteristic feature for confirming the molecular formula.

Safety and Handling

Experimental Protocol: A Proposed Synthesis of a Dichlorinated Pyridine Derivative

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on a dichlorinated pyridine, which illustrates a potential transformation of a compound like 2,3,5-trichloro-4-methylpyridine. This protocol is for illustrative purposes and would require optimization for the specific substrate.

Reaction: Nucleophilic substitution of a chlorine atom on a dichloropyridine with an amine.

Materials:

  • Dichloromethylpyridine (1 equivalent)

  • Amine nucleophile (1.2 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate, 2 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dichloromethylpyridine and anhydrous DMF.

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add the amine nucleophile and potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a substituted pyridine and a conceptual reaction pathway.

Synthesis_and_Characterization_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Chlorination, Substitution) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure 2,3,5-Trichloro-4- methylpyridine Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of 2,3,5-Trichloro-4-methylpyridine.

Nucleophilic_Substitution_Pathway Substrate 2,3,5-Trichloro-4-methylpyridine C₆H₄Cl₃N Intermediate {Meisenheimer Complex (Transition State)} Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Derivative C₆H₄Cl₂N-Nu Intermediate->Product Leaving_Group {Chloride Ion (Cl⁻)} Intermediate->Leaving_Group

Sources

Spectroscopic Characterization of 2,3,5-Trichloro-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Predicted Spectroscopic Signatures for a Key Chemical Intermediate

Introduction

2,3,5-Trichloro-4-methylpyridine is a polychlorinated pyridine derivative of significant interest in synthetic organic chemistry. As with many halogenated heterocycles, it serves as a versatile building block in the development of novel agrochemicals and pharmaceutical agents. The precise substitution pattern of chlorine atoms and the methyl group on the pyridine ring dictates its reactivity and potential applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,5-Trichloro-4-methylpyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide well-founded predictions of its spectral characteristics. The methodologies outlined herein represent standard protocols for the acquisition of such data, providing a framework for researchers to verify these predictions experimentally.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2,3,5-Trichloro-4-methylpyridine, with CAS Number 53939-29-0[1][2], features a pyridine ring with chlorine substituents at positions 2, 3, and 5, and a methyl group at position 4. This substitution pattern results in a single aromatic proton at position 6, which is a key feature in its ¹H NMR spectrum.

Predicted Spectroscopic Highlights:

  • ¹H NMR: A single resonance in the aromatic region corresponding to the proton at C6, and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

  • IR Spectroscopy: Characteristic vibrations for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

  • Mass Spectrometry: A distinct molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms, followed by fragmentation patterns involving the loss of chlorine and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,3,5-Trichloro-4-methylpyridine, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals. The chemical shifts are predicted based on the electronic effects of the chloro and methyl substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms will deshield the aromatic proton, shifting its resonance downfield.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-68.0 - 8.4Singlet1H
CH₃2.4 - 2.6Singlet3H

Causality Behind Predictions:

  • H-6 Proton: The proton at the C-6 position is flanked by a nitrogen atom and a chlorine atom at C-5, both of which are electron-withdrawing. This leads to significant deshielding and a predicted downfield shift into the 8.0-8.4 ppm range.

  • Methyl Protons: The methyl group at C-4 is attached to an sp² hybridized carbon and is expected to resonate in the typical range for such groups. The surrounding chloro groups may have a minor deshielding effect.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Assignment Predicted Chemical Shift (ppm)
C-2148 - 152
C-3135 - 139
C-4140 - 144
C-5130 - 134
C-6145 - 149
CH₃18 - 22

Causality Behind Predictions:

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are also substituted with a chlorine atom (C-2), leading to a significant downfield shift.

  • C-3, C-4, and C-5: These carbons are also influenced by the chlorine substituents, resulting in chemical shifts in the aromatic region. The carbon bearing the methyl group (C-4) will have its resonance influenced by this substituent.

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield position.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,3,5-Trichloro-4-methylpyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlet signals for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of 2,3,5-Trichloro-4-methylpyridine is expected to show the following characteristic absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Weak
Aliphatic C-H Stretch (CH₃)2920 - 3000Medium
C=C and C=N Ring Stretching1550 - 1600, 1450 - 1500Medium-Strong
C-Cl Stretch1000 - 1100Strong
Aromatic C-H Out-of-Plane Bending800 - 850Strong

Causality Behind Predictions:

  • C-H Stretching: The aromatic C-H stretch is expected at a higher wavenumber than the aliphatic C-H stretches of the methyl group.

  • Ring Stretching: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

  • C-Cl Stretching: The strong electronegativity and mass of the chlorine atoms lead to strong absorption bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2,3,5-Trichloro-4-methylpyridine is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

Molecular Ion Cluster:

The molecular formula is C₆H₄Cl₃N, with a monoisotopic mass of 194.94 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Ion m/z (approx.) Relative Abundance
[M]⁺˙195100%
[M+2]⁺˙197~98%
[M+4]⁺˙199~32%
[M+6]⁺˙201~3%

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of a chlorine atom and a methyl group.

G M [C₆H₄Cl₃N]⁺˙ m/z ≈ 195 M_minus_Cl [C₆H₄Cl₂N]⁺ m/z ≈ 160 M->M_minus_Cl - Cl M_minus_CH3 [C₅H₁Cl₃N]⁺˙ m/z ≈ 180 M->M_minus_CH3 - CH₃

Sources

Solubility Profiling of 2,3,5-Trichloro-4-methylpyridine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0) is a substituted pyridine derivative with potential applications in agrochemical and pharmaceutical synthesis. A critical physicochemical parameter governing its utility in these fields is its solubility in organic solvents, which dictates everything from reaction kinetics to formulation and purification strategies. To date, a comprehensive public dataset quantifying this property is not available. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological framework for researchers and drug development professionals. It provides the theoretical grounding and field-proven experimental protocols necessary to determine the solubility of 2,3,5-Trichloro-4-methylpyridine accurately and efficiently in a laboratory setting.

Introduction: The Rationale for Solubility Determination

The molecular structure of 2,3,5-Trichloro-4-methylpyridine—a heterocyclic aromatic ring bearing three electron-withdrawing chlorine atoms and a single methyl group—suggests a compound with nuanced solubility characteristics. Understanding its behavior in various organic media is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are fully solvated, thereby maximizing reaction rates and yields.

  • Process Development & Purification: Designing effective crystallization, extraction, and chromatographic purification protocols.

  • Formulation Science: Developing stable, homogenous liquid formulations for agrochemical or pharmaceutical applications.

This document provides the necessary protocols to establish a robust solubility profile, empowering researchers to make informed, data-driven decisions.

Theoretical Considerations & Predictive Analysis

Before embarking on experimental work, a theoretical analysis based on the molecule's structure can guide solvent selection. The principle of "like dissolves like" is the foundational concept[1].

  • Molecular Structure: The pyridine core introduces polarity and a hydrogen bond acceptor site at the nitrogen atom[2]. However, the three bulky and electronegative chloro-substituents significantly increase the molecule's lipophilicity and reduce the basicity of the nitrogen. The methyl group has a minor electron-donating effect.

  • Predicted Behavior:

    • Non-Polar Solvents (e.g., Hexane, Toluene): The polychlorinated structure suggests that solubility may be limited in purely aliphatic solvents but potentially favorable in aromatic solvents like toluene due to potential π-π stacking interactions.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents are likely to be effective. They can engage in dipole-dipole interactions without the steric hindrance challenges that might arise with protic solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While the nitrogen atom can act as a hydrogen bond acceptor, the surrounding chlorine atoms may sterically hinder this interaction. Nevertheless, alcohols are often effective solvents for related compounds. For instance, the related nitrification inhibitor Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) demonstrates a solubility of 10 mg/mL in ethanol[3]. Spill procedures for this compound also recommend using ethanol as a cleaning solvent, implying its effectiveness[4].

    • Water: The compound is expected to be virtually insoluble in water, a common characteristic of polychlorinated organic molecules[4][5].

This predictive framework informs the logical selection of a solvent panel for experimental validation.

Experimental Design: A Framework for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The following workflow ensures a diverse range of solvent polarities and functionalities is tested.

G cluster_0 Solvent Selection Workflow start Define Objective: Comprehensive Solubility Profile cat1 Category 1: Non-Polar Solvents start->cat1 Select Diverse Panel cat2 Category 2: Polar Aprotic Solvents start->cat2 Select Diverse Panel cat3 Category 3: Polar Protic Solvents start->cat3 Select Diverse Panel s1 Hexane / Heptane (Aliphatic) cat1->s1 s2 Toluene (Aromatic) cat1->s2 s3 Dichloromethane (DCM) (Chlorinated) cat1->s3 s4 Ethyl Acetate (Ester) cat2->s4 s5 Acetone / MEK (Ketone) cat2->s5 s6 Acetonitrile (ACN) (Nitrile) cat2->s6 s7 DMSO / DMF (Amide/Sulfoxide) cat2->s7 s8 Methanol (Lowest MW Alcohol) cat3->s8 s9 Ethanol / IPA (Higher MW Alcohols) cat3->s9 end_node Proceed to Experimental Protocol s3->end_node s7->end_node s9->end_node

Caption: Logical workflow for selecting a diverse panel of organic solvents.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility[6]. It is a self-validating system designed to ensure a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • 2,3,5-Trichloro-4-methylpyridine (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C)

  • Centrifuge

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Quantitative analysis instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure

The following diagram outlines the critical steps of the protocol.

G step1 Step 1: Preparation Add an excess of solid 2,3,5-Trichloro-4-methylpyridine to a vial. Accurately record the mass. Add a known volume or mass of the selected solvent. step2 Step 2: Equilibration Securely cap the vials. Place in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate for at least 24-48 hours. Causality: Ensures the system reaches thermodynamic equilibrium. Shorter times risk underestimating solubility. step1->step2 Incubate step3 Step 3: Phase Separation Allow vials to stand at temperature for ~1-2 hours for gross solid settling. Centrifuge the vials at high speed (e.g., 5000 rpm for 10 min). Causality: Crucial for pelleting fine suspended particles that can inflate results. step2->step3 Settle & Spin step4 Step 4: Sample Collection Carefully draw the supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, tared vial. Causality: Filtration removes any remaining microscopic particulates, isolating the truly dissolved solute. step3->step4 Isolate Supernatant step5 Step 5: Gravimetric Analysis (Optional) Accurately weigh the vial with the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial containing the non-volatile solute residue. step4->step5 Quantify step6 Step 6: Chromatographic Analysis Accurately dilute a known mass or volume of the filtered saturated solution. Analyze by a pre-validated HPLC or GC method against a calibration curve. Causality: Offers higher precision and is necessary for volatile solutes or when gravimetric analysis is impractical. step4->step6 Quantify

Caption: Experimental workflow for solubility determination.

Quantitative Analysis

A validated analytical method is essential for trustworthiness[7].

  • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds. A reversed-phase C18 column with a UV detector set to an appropriate wavelength for the pyridine ring (e.g., ~260-280 nm) is a typical starting point.

  • Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. A Flame Ionization Detector (FID) provides excellent quantitative performance.

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to a measured volume of the saturated solution[1].

Self-Validation Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured format for easy comparison. The results should always specify the temperature at which the measurement was performed.

Table 1: Solubility of 2,3,5-Trichloro-4-methylpyridine at 25°C (Template)

Solvent Category Solvent Solubility ( g/100 mL) Solubility (mg/mL) Molar Solubility (mol/L)
Non-Polar Hexane Experimental Value Experimental Value Calculated Value
Toluene Experimental Value Experimental Value Calculated Value
Polar Aprotic Dichloromethane Experimental Value Experimental Value Calculated Value
Ethyl Acetate Experimental Value Experimental Value Calculated Value
Acetone Experimental Value Experimental Value Calculated Value
Acetonitrile Experimental Value Experimental Value Calculated Value
DMSO Experimental Value Experimental Value Calculated Value
Polar Protic Methanol Experimental Value Experimental Value Calculated Value

| | Ethanol | Experimental Value | Experimental Value | Calculated Value |

Conclusion

While direct solubility data for 2,3,5-Trichloro-4-methylpyridine is not present in public literature, this guide provides the complete theoretical and practical framework required for any researcher to generate this critical data. By combining a predictive analysis based on molecular structure with a rigorous, validated experimental protocol such as the isothermal shake-flask method, scientists can produce a reliable and comprehensive solubility profile. This data is fundamental to unlocking the full potential of this compound in subsequent research and development efforts.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrapyrin. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Cheméo. (n.d.). Chemical Properties of 2-(Trichloromethyl)-5-chloro pyridine (CAS 1197-03-1). Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • LookChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,6-Trichloro-4-methylnicotinonitrile. PubChem Compound Database. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyridine. PubChem Compound Database. Retrieved from [Link]

Sources

The Latent Agrochemical Potential of 2,3,5-Trichloro-4-methylpyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated pyridine scaffolds are a cornerstone in the development of modern agrochemicals, exhibiting a wide spectrum of biological activities. This in-depth technical guide explores the prospective biological activities of 2,3,5-Trichloro-4-methylpyridine and its derivatives. While direct experimental data on this specific molecule remains limited in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of chlorinated pyridines allows for a robust predictive framework. This guide will delve into the synthetic pathways, potential herbicidal, insecticidal, and fungicidal activities, and the likely mechanisms of action. Detailed experimental protocols for the evaluation of these potential activities are provided to facilitate further research and development in this promising area of agrochemical science.

Introduction: The Significance of Chlorinated Pyridines in Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercial products leveraging this heterocyclic core for herbicidal, insecticidal, and fungicidal applications. The introduction of chlorine atoms and other substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target site affinity, thereby modulating its biological activity.

2,3,5-Trichloro-4-methylpyridine, a specific polysubstituted chloropicoline, presents a unique substitution pattern that suggests a high potential for biological activity. The presence of three chlorine atoms is anticipated to enhance its efficacy and stability, while the methyl group at the 4-position can influence its selectivity and interaction with biological targets. This guide aims to provide a comprehensive technical overview of the potential of this class of molecules, drawing upon established principles of medicinal and agrochemical chemistry to predict their biological activities and guide future research.

Synthesis of 2,3,5-Trichloro-4-methylpyridine and its Derivatives

The synthesis of the core scaffold, 2,3,5-Trichloro-4-methylpyridine, and its subsequent derivatization are crucial first steps in exploring its biological potential. While a specific, optimized synthesis for 2,3,5-Trichloro-4-methylpyridine is not extensively documented, established methods for the synthesis of related polychlorinated pyridines can be adapted.

Synthesis of the Core Scaffold

One plausible synthetic route starts from readily available precursors, such as 4-picoline (4-methylpyridine), and involves a series of chlorination steps. A multi-step synthesis, analogous to methods for producing other trichloropyridines, can be envisioned[1][2][3].

Conceptual Synthetic Pathway:

4-Picoline 4-Picoline Chlorinated Intermediates Chlorinated Intermediates 4-Picoline->Chlorinated Intermediates Chlorination (e.g., Cl2, PCl5) 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Chlorinated Intermediates->2,3,5-Trichloro-4-methylpyridine Further Chlorination & Purification

Caption: Conceptual synthetic pathway for 2,3,5-Trichloro-4-methylpyridine.

A key challenge in such a synthesis is controlling the regioselectivity of the chlorination to achieve the desired 2,3,5-trichloro substitution pattern. This often requires careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, temperature, and reaction time.

Synthesis of Derivatives

The 2,3,5-trichloro-4-methylpyridine core can be further functionalized to generate a library of derivatives for biological screening. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

General Derivatization Strategy:

2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Functionalized Derivatives Functionalized Derivatives 2,3,5-Trichloro-4-methylpyridine->Functionalized Derivatives Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (e.g., R-OH, R-SH, R-NH2) cluster_cell Plant Cell Auxin_Herbicide Auxin Herbicide (e.g., 2,3,5-Trichloro-4-methylpyridine derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination and degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of auxin mimic herbicides.

This pathway involves the binding of the herbicide to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the de-repression of auxin response factors (ARFs) and the subsequent transcription of auxin-responsive genes. The overstimulation of these genes results in epinasty, cell division, and ultimately, plant death.[4][5]

Structure-Activity Relationship (SAR) Considerations

The herbicidal efficacy and selectivity of pyridine-based auxin mimics are highly dependent on their substitution pattern. Key SAR insights from existing herbicides can be applied to predict the potential of 2,3,5-Trichloro-4-methylpyridine derivatives:

  • Carboxylic Acid Group: The presence of a carboxylic acid or a precursor group at the 2-position is generally crucial for auxin-like activity.

  • Chlorine Substitution: The number and position of chlorine atoms on the pyridine ring influence the molecule's stability, uptake, and binding affinity to the receptor. The 3,5,6-trichloro substitution pattern is common in potent auxin mimic herbicides.

  • Methyl Group: The methyl group at the 4-position may enhance selectivity towards certain weed species and could influence the molecule's metabolic fate in plants.

Experimental Protocol: In Vitro Herbicidal Activity Screening

A primary screening of herbicidal activity can be conducted using in vitro assays with model plant species or cell cultures.

Protocol: Seed Germination and Seedling Growth Inhibition Assay

  • Preparation of Test Solutions: Dissolve the synthesized 2,3,5-Trichloro-4-methylpyridine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a series of dilutions in a nutrient medium.

  • Seed Sterilization and Plating: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates under controlled conditions of light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each parameter to quantify the herbicidal potency of the compounds.

This method provides a rapid and cost-effective way to identify promising herbicidal candidates for further evaluation in greenhouse and field trials.[6][7][8][9]

Potential Insecticidal Activity

Certain chlorinated pyridine derivatives are precursors to highly effective insecticides. For instance, 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid. These insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[10]

Predicted Mechanism of Action: nAChR Modulation

Derivatives of 2,3,5-Trichloro-4-methylpyridine, particularly those with appropriate side chains that can interact with the nAChR, could potentially exhibit insecticidal activity.

Neonicotinoid Insecticide Action at the Synapse:

cluster_synapse Insect Synapse Neonicotinoid Neonicotinoid (potential 2,3,5-Trichloro-4-methylpyridine derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to and activates Neuron Postsynaptic Neuron nAChR->Neuron Causes continuous stimulation of Paralysis Paralysis & Death Neuron->Paralysis Leads to

Caption: Simplified mechanism of action for neonicotinoid insecticides.

Experimental Protocol: In Vitro Insecticidal Activity Screening

A common method for initial insecticidal screening is the contact toxicity assay.

Protocol: Contact Toxicity Assay

  • Preparation of Test Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., acetone).

  • Application: Apply a specific volume of the test solution to a surface, such as the bottom of a petri dish or a filter paper, and allow the solvent to evaporate.

  • Insect Exposure: Introduce a known number of test insects (e.g., fruit flies, aphids, or termites) into the treated container.

  • Observation: Monitor the insects for mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the LD50 (median lethal dose) to determine the insecticidal potency of the compounds.

This assay provides a direct measure of the toxicity of the compounds upon contact with the target pest.[11][12][13]

Potential Fungicidal Activity

Chlorinated aromatic compounds are also known to possess fungicidal properties. The mechanism of action for fungicidal pyridines can vary, but they often involve the disruption of essential cellular processes in fungi.

Predicted Mechanisms of Action

The fungicidal activity of 2,3,5-Trichloro-4-methylpyridine derivatives could arise from several mechanisms, including:

  • Disruption of Cell Membranes: The lipophilic nature of the chlorinated pyridine ring may allow it to intercalate into and disrupt the fungal cell membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: The molecule or its derivatives could act as inhibitors of essential fungal enzymes, such as those involved in respiration or cell wall biosynthesis.

Experimental Protocol: In Vitro Fungicidal Activity Screening

The poisoned food technique is a standard method for evaluating the in vitro fungicidal activity of compounds.

Protocol: Poisoned Food Technique

  • Preparation of Test Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and amend it with different concentrations of the test compounds.

  • Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) onto the center of the amended agar plates.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals.

  • Analysis: Calculate the percentage of growth inhibition compared to a control (medium without the test compound) and determine the EC50 (half-maximal effective concentration).

This method allows for the direct assessment of the compound's ability to inhibit fungal mycelial growth.[14][15][16][17]

Data Summary and Future Directions

While this guide provides a predictive framework for the biological activities of 2,3,5-Trichloro-4-methylpyridine derivatives, it is imperative that these hypotheses are tested through rigorous experimental evaluation. The following table summarizes the potential activities and their predicted mechanisms of action.

Potential Biological Activity Predicted Mechanism of Action Key Structural Features for Activity
Herbicidal Auxin MimicryCarboxylic acid (or precursor) at the 2-position
Insecticidal nAChR ModulationAppropriate side chain for receptor binding
Fungicidal Cell Membrane Disruption / Enzyme InhibitionLipophilic character, potential for specific enzyme interactions

Future research should focus on the synthesis of a diverse library of 2,3,5-Trichloro-4-methylpyridine derivatives and their systematic evaluation in the described in vitro bioassays. Promising lead compounds can then be advanced to more complex in vivo and field studies to assess their efficacy, selectivity, and environmental safety.

Conclusion

2,3,5-Trichloro-4-methylpyridine and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for agrochemical applications. Based on well-established structure-activity relationships of related chlorinated pyridines, it is reasonable to predict that these molecules may exhibit potent herbicidal activity as auxin mimics, and potentially insecticidal and fungicidal properties. The synthetic pathways and experimental protocols outlined in this technical guide provide a solid foundation for researchers to embark on the discovery and development of novel agrochemicals based on this versatile scaffold.

References

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,3,5-Trichloro-4-methylpyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3,5-Trichloro-4-methylpyridine in Synthesis

2,3,5-Trichloro-4-methylpyridine is a polychlorinated pyridine derivative that serves as a highly versatile and critical intermediate in the fields of pharmaceutical and agrochemical research. Its strategic importance lies in its utility as a foundational building block for more complex molecules. For researchers and drug development professionals, the procurement of this compound is not a trivial matter of logistics but a critical first step that dictates the integrity and success of the entire research and development cascade. The quality, purity, and reliable supply of this starting material directly impact the synthesis of high-value compounds, including novel herbicides, fungicides, and potential therapeutic agents.[1][2] For instance, it is a known precursor for creating a series of pesticides and can be used to synthesize 3,5-dichloro-2-pyridyl phenol, an important source material for insecticides.[3] This guide provides an in-depth framework for navigating the commercial supplier landscape, establishing robust quality control protocols, and safely integrating this pivotal chemical intermediate into your research workflows.

Part 1: A Framework for Selecting and Qualifying Commercial Suppliers

Choosing a supplier for a critical chemical intermediate extends beyond comparing prices. It involves a strategic partnership where reliability, quality, and regulatory adherence are paramount. A failure in the supply chain or a deviation in material quality can lead to significant delays, compromised results, and substantial financial loss. The following criteria provide a robust methodology for evaluating and selecting a supplier.

Core Pillars of Supplier Evaluation
  • Quality Assurance and Regulatory Adherence: The supplier's commitment to quality is the most critical evaluation point. This can be assessed by verifying their certifications, such as ISO 9001, which indicates a dedication to quality management standards.[4][5] For applications in drug development, suppliers adhering to Good Manufacturing Practices (GMP) are highly preferred, as this ensures the product's quality and safety.[4] Always request and scrutinize the Certificate of Analysis (CoA) for each batch to confirm purity and check for consistency over time.[4]

  • Technical Expertise and Support: Leading suppliers offer more than just a product; they provide scientific and technical support.[6][7] Look for suppliers with strong R&D capabilities, including custom synthesis and scale-up manufacturing services.[4][6] This indicates a deeper understanding of the chemical's properties and potential challenges in its application.

  • Supply Chain Integrity and Reputation: A supplier's experience and reputation are strong indicators of their reliability.[4] Investigate their history within the pharmaceutical and chemical sectors and seek out reviews or testimonials from other research organizations.[4] A robust global distribution network is also essential for ensuring timely delivery and minimizing project delays.[8]

Comparative Analysis of Commercial Suppliers

The following table summarizes prominent suppliers known to provide laboratory-grade chemicals for research and development. This is not an exhaustive list but represents a cross-section of the market.

SupplierKey StrengthsServices OfferedNoteworthy Certifications
Sigma-Aldrich (MilliporeSigma) Extensive catalog of over 300,000 products, strong reputation for quality assurance and technical support.[8]High-purity chemicals, analytical standards, custom synthesis.[7][8]ISO certified, adheres to stringent quality standards.
Fisher Scientific Trusted distributor with a vast range of laboratory chemicals, equipment, and consumables; excellent logistics network.[8]Broad chemical portfolio, serves academic, pharmaceutical, and industrial labs.[8]Distributes products from various certified manufacturers.
VWR (part of Avantor) Global supplier with a strong presence in the life sciences and pharmaceutical industries; known for product quality.[8]Laboratory products, services, and solutions for a wide spectrum of industries.[8]Focus on quality and adherence to international standards.
BLDpharm Offers a large catalog of over 600,000 products, including novel building blocks and intermediates, with a focus on R&D.[6]Custom synthesis, scale-up manufacturing, pre-packaged inventories.[6]Provides comprehensive technical support from Ph.D. and master's level chemists.[6]
Cayman Chemical Manufactures biochemicals, assay kits, and offers contract services for drug discovery and development.[9]Custom chemical synthesis, cGMP manufacturing, and analytical services.[9]ISO/IEC Accredited, offers Certified Reference Materials.[9]
Oceanic Pharmachem Global exporter and supplier of APIs, bulk drug intermediates, and specialty chemicals with over 40 years of experience.[5]Custom synthesis, process development, contract manufacturing.[5]ISO 9001:2015 certified.[5]
Supplier Validation Workflow

The process of vetting and approving a new supplier should be systematic. The following workflow ensures that all critical aspects are considered before committing to a purchase.

SupplierValidation start Identify Potential Suppliers screen Initial Screening: - Catalog Search - Website Review start->screen request_info Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - ISO/GMP Certificates screen->request_info eval_docs Evaluate Documentation: - Purity Meets Spec? - Regulatory Compliance? request_info->eval_docs request_sample Request Sample for In-House QC eval_docs->request_sample Docs OK reject Reject Supplier & Document Reasons eval_docs->reject Docs Not OK qc_analysis Perform In-House Analytical Verification (HPLC, NMR, GC) request_sample->qc_analysis pass_fail Sample Passes QC? qc_analysis->pass_fail approve Approve Supplier & Place Initial Order pass_fail->approve Yes pass_fail->reject No SynthesisPathway start 2,3,5-Trichloro-4- methylpyridine reaction1 Nucleophilic Substitution start->reaction1 intermediate Functionalized Pyridine Intermediate reaction1->intermediate reaction2 Coupling Reaction (e.g., Suzuki, Buchwald) intermediate->reaction2 final_product Active Pharmaceutical Ingredient (API) or Agrochemical Compound reaction2->final_product

Sources

An In-depth Technical Guide to the Reactivity Profile of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,3,5-trichloro-4-methylpyridine, a key heterocyclic intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer an in-depth, field-proven perspective on the chemical behavior of this versatile scaffold. We will explore the underlying electronic and steric factors that govern its reactivity, providing a predictive framework for its application in drug discovery and development. This guide details plausible synthetic routes, explores the regioselectivity of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and discusses the reactivity of its methyl substituent. Each section is supported by mechanistic insights, detailed experimental protocols, and visual aids to empower researchers in leveraging the full synthetic potential of this important molecule.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring provides medicinal chemists with powerful synthetic handles to modulate the electronic properties and metabolic stability of a lead compound, and to introduce further molecular complexity through cross-coupling and substitution reactions.[2] 2,3,5-Trichloro-4-methylpyridine, also known as 2,3,5-trichloro-4-picoline, is a member of this valuable class of intermediates. Its unique substitution pattern—three chlorine atoms and a methyl group—creates a nuanced reactivity profile that, when properly understood, can be exploited for the efficient construction of novel molecular architectures. This guide serves as a detailed roadmap for researchers aiming to incorporate this versatile building block into their synthetic programs.

Synthesis of 2,3,5-Trichloro-4-methylpyridine: A Proposed Route

While a direct, optimized synthesis for 2,3,5-trichloro-4-methylpyridine is not extensively documented in readily available literature, a plausible and logical synthetic pathway can be constructed based on established chlorination methodologies for pyridine and its derivatives. The most direct conceptual approach involves the controlled, multi-step chlorination of 4-methylpyridine (4-picoline).

Synthetic Pathway 4-Methylpyridine 4-Methylpyridine Chlorinated Intermediates Chlorinated Intermediates 4-Methylpyridine->Chlorinated Intermediates Cl2, High Temp. 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Chlorinated Intermediates->2,3,5-Trichloro-4-methylpyridine Further Chlorination & Separation

Caption: Proposed synthetic workflow for 2,3,5-trichloro-4-methylpyridine.

A more robust and controllable laboratory-scale synthesis can be envisioned starting from a more highly chlorinated pyridine precursor, followed by selective reduction. A documented method for the synthesis of 2,3,5-trichloropyridine involves the reaction of pentachloropyridine with zinc dust in a strongly alkaline aqueous solution.[3][4] A similar strategy could potentially be adapted, although controlling the regioselectivity of the reduction to retain the desired chlorine atoms would be a significant challenge.

A more practical approach may involve a multi-step chlorination of a readily available starting material like 2-chloro-4-methylpyridine, followed by careful separation of the resulting isomers.

Proposed Experimental Protocol: Chlorination of 2-Chloro-4-methylpyridine

This protocol is a conceptual adaptation of known industrial chlorination processes for pyridine derivatives.

Materials:

  • 2-Chloro-4-methylpyridine

  • Chlorine gas (Cl₂)

  • Inert, high-boiling solvent (e.g., dichlorobenzene)

  • Radical initiator (optional, e.g., AIBN)

  • Lewis acid catalyst (optional, e.g., FeCl₃)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions and gas dispersion, dissolve 2-chloro-4-methylpyridine in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (typically >150°C for gas-phase or high-temperature liquid-phase chlorination).

  • Introduce a controlled stream of chlorine gas into the reaction mixture. The molar ratio of chlorine to the pyridine substrate will need to be empirically determined to favor the formation of the trichloro- derivative.

  • The reaction will likely produce a mixture of di-, tri-, and tetrachlorinated isomers. Monitor the reaction progress by gas chromatography (GC) to optimize for the desired product.

  • Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • The crude product mixture will require purification, likely through fractional distillation under reduced pressure, to isolate 2,3,5-trichloro-4-methylpyridine from other isomers.

Reactivity of the Pyridine Ring: A Tale of Three Chlorines

The reactivity of the three chlorine atoms in 2,3,5-trichloro-4-methylpyridine is not uniform. It is governed by a combination of the electron-withdrawing inductive effects of the chlorine atoms and the nitrogen atom, resonance stabilization of reaction intermediates, and steric hindrance from the methyl group and adjacent chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of its functionalization. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate dictates the regioselectivity of the substitution.[5] For pyridines, substitution is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible for substitution at the 3- or 5-positions.[6][7]

SNAr_Mechanism Substrate 2,3,5-Trichloro-4-methylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ Product Substituted Pyridine Intermediate->Product - Cl⁻

Caption: Generalized SNAr mechanism on the pyridine ring.

In 2,3,5-trichloro-4-methylpyridine, the C2 and C6 positions are electronically activated. However, the C6 position is unsubstituted. Thus, the order of reactivity for the chlorine atoms towards SNAr is predicted to be:

C2 > C5 > C3

  • C2-Chloro: This position is ortho to the nitrogen, allowing for strong resonance stabilization of the Meisenheimer intermediate. It is the most activated position for nucleophilic attack.

  • C5-Chloro: This position is meta to the nitrogen. While not directly benefiting from resonance stabilization involving the nitrogen atom in the same way as the C2 position, it is flanked by two electron-withdrawing chlorine atoms, which enhances its electrophilicity.

  • C3-Chloro: This position is also meta to the nitrogen and is generally the least reactive towards nucleophilic attack. Steric hindrance from the adjacent C2-chlorine and the C4-methyl group further disfavors attack at this position.

Studies on the reactivity of 2,3,5-trichloropyridine in Suzuki coupling reactions have shown a high selectivity for substitution at the C2 position, which supports this predicted order of reactivity.[8]

Experimental Protocol: General Procedure for SNAr

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Nucleophile (e.g., sodium methoxide, a primary or secondary amine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (if the nucleophile is an amine, e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • Dissolve 2,3,5-trichloro-4-methylpyridine in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (and base, if required). For highly reactive nucleophiles, this may be done at room temperature or below.

  • Heat the reaction mixture to a temperature appropriate for the nucleophile's reactivity (typically ranging from 60°C to 120°C).

  • Monitor the reaction by TLC or LC-MS. Expect the reaction to proceed selectively at the C2 position under kinetically controlled conditions.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in drug discovery.[9] The reactivity of 2,3,5-trichloro-4-methylpyridine in these reactions is expected to follow a similar trend to that of SNAr, as the initial oxidative addition step is favored at the most electron-deficient and sterically accessible positions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.[10] Based on studies with 2,3,5-trichloropyridine, a ligand-free palladium acetate-catalyzed Suzuki reaction can be expected to proceed with high regioselectivity at the C2 position.[8]

Suzuki_Coupling_Workflow Start 2,3,5-Trichloro-4-methylpyridine + Arylboronic Acid Conditions Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start->Conditions Product 2-Aryl-3,5-dichloro-4-methylpyridine Conditions->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 2,3,5-trichloro-4-methylpyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2,3,5-Trichloro-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

Procedure:

  • To a reaction vessel, add 2,3,5-trichloro-4-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the mixture with vigorous stirring to the reaction temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[11] This reaction is of paramount importance in the synthesis of pharmaceutical compounds, many of which are aromatic amines.[12] The choice of phosphine ligand is critical for the success of this reaction and depends on the nature of both the aryl halide and the amine.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2,3,5-Trichloro-4-methylpyridine (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

  • Add 2,3,5-trichloro-4-methylpyridine and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reactivity of the 4-Methyl Group

The methyl group at the C4 position is also a site for potential functionalization, primarily through oxidation or free-radical halogenation.

Oxidation

The methyl groups on pyridine rings can be oxidized to carboxylic acids under various conditions.[14] For instance, oxidation with selenium dioxide or potassium permanganate are common methods. However, the harsh conditions often required for these oxidations might be incompatible with the polychlorinated nature of the ring. A milder, two-step approach involving initial halogenation followed by hydrolysis could be more feasible.

Side-Chain Halogenation

Free-radical halogenation of the methyl group is a plausible transformation. This would typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. This would provide access to the corresponding halomethylpyridine, a versatile intermediate for further nucleophilic substitution.

Spectroscopic Data (Predicted)

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
1H NMR
Pyridine-H (at C6)8.0 - 8.3sThe lone aromatic proton, deshielded by the adjacent nitrogen and chlorine atoms.
Methyl-H (at C4)2.4 - 2.6s
13C NMR
C2148 - 152sCarbon bearing a chlorine and adjacent to nitrogen.
C3135 - 139sCarbon bearing a chlorine.
C4145 - 149sCarbon bearing the methyl group.
C5130 - 134sCarbon bearing a chlorine.
C6150 - 154sUnsubstituted carbon adjacent to nitrogen.
CH₃18 - 22q

Note: These are estimated chemical shifts and should be confirmed by experimental data.

Conclusion and Future Outlook

2,3,5-Trichloro-4-methylpyridine is a highly functionalized building block with a predictable and exploitable reactivity profile. The pronounced electrophilicity of the C2 position makes it a prime site for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents. The remaining chlorine atoms and the methyl group offer further opportunities for sequential functionalization, making this a valuable scaffold for the construction of complex molecular libraries in drug discovery. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a thorough understanding of the reactivity of intermediates like 2,3,5-trichloro-4-methylpyridine will be essential for the next generation of pharmaceutical and agrochemical innovation.

References

  • Jadhav, G. R., Shaikh, M. U., & Tekale, S. U. (2018). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. The Journal of Organic Chemistry, 77(5), 2266–2274. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Reddy, P. P., & Kumar, B. S. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 978-984. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Metwally, M. A. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of organic chemistry, 77(7), 3262–3269. [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. [Link]

  • Powers, K. M., & Paquette, W. D. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(41), 17042–17049. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(35), 21543-21547. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Ramesh, S., Sundar, P. S., & Murti, P. S. R. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 64(9), 540-543. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). [Link]

  • Google Patents. (n.d.). Process for preparing 2,3,4,5-tetrachloro-6 \trichloro methyl\ pyridine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Gurczynski, M., Czajkowski, W., & Pielichowski, J. (1989). Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry, 63(1-3), 203-207. [Link]

  • McNally, A., & Hesp, K. C. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Digital Commons @PVAMU. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. [Link]

  • Sharma, R., Kumar, R., & Kumar, V. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in chemistry, 6, 545. [Link]

  • Google Patents. (n.d.).
  • Wordpress. (n.d.). Oxidation with Chlorine /Pyridine Complexes. [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 2,3,5-Trichloro-4-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this document outlines the critical experimental and computational methodologies required to establish a complete thermochemical profile. We will delve into the theoretical underpinnings and practical considerations for determining key parameters such as the enthalpy of formation, heat capacity, entropy, and Gibbs free energy. This guide is intended to serve as a roadmap for researchers seeking to understand the energetic landscape of this compound, which is crucial for process development, safety analysis, and the prediction of its chemical behavior.

Introduction: The Significance of Thermochemical Data

2,3,5-Trichloro-4-methylpyridine belongs to the class of halogenated pyridines, which are pivotal structural motifs in a wide array of biologically active molecules.[1] Understanding the thermochemistry of such compounds is not merely an academic exercise; it is a cornerstone of rational drug design and chemical process optimization. The stability, reactivity, and phase behavior of a substance are all governed by its fundamental thermodynamic properties. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability, a critical factor in synthesis and storage. Heat capacity and entropy are essential for predicting how the molecule's energy state changes with temperature and for determining reaction equilibria.

This guide will provide a detailed exposition of the state-of-the-art techniques that can be employed to elucidate the thermochemical profile of 2,3,5-Trichloro-4-methylpyridine.

Foundational Thermochemical Parameters: A Theoretical Overview

A complete thermochemical dataset for 2,3,5-Trichloro-4-methylpyridine would encompass the following key parameters:

Thermochemical Property Symbol Significance
Standard Molar Enthalpy of FormationΔfH°Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability.
Standard Molar EntropyA measure of the randomness or disorder of a mole of the substance in its standard state.
Molar Heat CapacityC_p,mThe amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure. Essential for understanding how a substance's energy content changes with temperature.
Gibbs Free Energy of FormationΔfG°The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It combines enthalpy and entropy.
Enthalpy of Sublimation/VaporizationΔH_sub/vapThe energy required to transition one mole of the substance from the solid or liquid phase to the gaseous phase, respectively. Crucial for understanding phase behavior and for relating condensed-phase to gas-phase thermochemical data.

The following diagram illustrates the logical workflow for determining these parameters.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_properties Derived Thermochemical Properties Combustion_Calorimetry Rotating-Bomb Combustion Calorimetry Enthalpy_Formation_Solid ΔfH°(s) Combustion_Calorimetry->Enthalpy_Formation_Solid Determines DSC_TGA DSC / TGA Heat_Capacity Cp,m DSC_TGA->Heat_Capacity Measures Knudsen_Effusion Knudsen Effusion Method Enthalpy_Sublimation ΔH_sub Knudsen_Effusion->Enthalpy_Sublimation Determines DFT_Calculations DFT / Ab Initio Calculations DFT_Calculations->Heat_Capacity Estimates Enthalpy_Formation_Gas ΔfH°(g) DFT_Calculations->Enthalpy_Formation_Gas Estimates Entropy DFT_Calculations->Entropy Estimates Enthalpy_Formation_Solid->Enthalpy_Formation_Gas Combined with Heat_Capacity->Entropy Used to calculate (with statistical mechanics) Enthalpy_Sublimation->Enthalpy_Formation_Gas Gibbs_Energy ΔfG° Enthalpy_Formation_Gas->Gibbs_Energy Combined with Entropy->Gibbs_Energy

Caption: Workflow for determining thermochemical properties.

Experimental Methodologies

Synthesis and Purification of 2,3,5-Trichloro-4-methylpyridine

A prerequisite for accurate thermochemical measurements is the availability of a highly pure sample. The synthesis of 2,3,5-Trichloro-4-methylpyridine can be approached through various routes, often involving the chlorination of a suitable pyridine precursor.[2][3] For instance, the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution can yield 2,3,5-trichloropyridine.[2] Modifications of such procedures would be necessary to introduce the methyl group at the 4-position. Post-synthesis, rigorous purification using techniques such as recrystallization and sublimation is essential to achieve a purity of >99.9%. The purity should be verified by a combination of analytical techniques, including NMR, mass spectrometry, and elemental analysis.

Determination of the Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state (solid or liquid) is typically determined using combustion calorimetry.

3.2.1. Rotating-Bomb Combustion Calorimetry

For chlorinated organic compounds, a specialized technique known as rotating-bomb calorimetry is the method of choice.[4][5][6] This is to ensure that the combustion products are in a well-defined thermodynamic state.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of 2,3,5-Trichloro-4-methylpyridine is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Bomb Charging: A small amount of water or an arsenious oxide solution is added to the bomb to facilitate the complete conversion of chlorine to hydrochloric acid in the final state.[6] The bomb is then pressurized with an excess of pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise of the calorimeter assembly.[7][8][9] Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then determined.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram illustrates the principles of bomb calorimetry.

Bomb_Calorimetry cluster_calorimeter Insulated Calorimeter cluster_bomb Sealed Bomb (Constant Volume) Sample Sample: 2,3,5-Trichloro-4-methylpyridine Crucible Crucible Oxygen High-Pressure O₂ Ignition Ignition Wires Ignition->Sample Water Known mass of Water Ignition->Water Heat Released (q) Thermometer High-Precision Thermometer Water->Thermometer Measures ΔT Stirrer Stirrer

Caption: Schematic of a bomb calorimeter setup.

Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for measuring heat capacity and observing phase transitions.[10][11][12][13]

Experimental Protocol (DSC):

  • A small, accurately weighed sample of 2,3,5-Trichloro-4-methylpyridine is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a controlled rate in the DSC instrument.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • This differential heat flow is directly proportional to the sample's heat capacity.

  • Endothermic events like melting and exothermic events like decomposition will appear as peaks on the DSC thermogram. The melting temperature and enthalpy of fusion can be determined from the melting peak.[10]

Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gas, is a crucial parameter for converting condensed-phase thermochemical data to the gas phase, which is more directly comparable with computational results.

Knudsen Effusion Method:

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.[14][15][16][17][18]

Experimental Protocol:

  • A small amount of crystalline 2,3,5-Trichloro-4-methylpyridine is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.

  • The cell is placed in a high-vacuum chamber.

  • At a given temperature, molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance.

  • The rate of mass loss is measured over time using a microbalance.[16][18]

  • The experiment is repeated at several temperatures.

  • The vapor pressure at each temperature is calculated from the rate of mass loss.

  • The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[17]

Computational Thermochemistry

In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means of estimating thermochemical properties.

4.1. Density Functional Theory (DFT) and Ab Initio Methods

High-level quantum chemical calculations can predict the thermochemical properties of molecules with a high degree of accuracy. For chlorinated pyridines, methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) are commonly employed.[4][5] More accurate (but computationally expensive) methods like G3 or G4 theory can also be used for benchmarking.

Computational Workflow:

  • Geometry Optimization: The 3D structure of the 2,3,5-Trichloro-4-methylpyridine molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to confirm that the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, where the calculated reaction enthalpy is combined with the known experimental enthalpies of formation of the other species in the reaction.

The following diagram illustrates a typical isodesmic reaction scheme, which is often used to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.

Isodesmic_Reaction 2,3,5-Trichloro-4-methylpyridine Target Molecule Reaction Products → 4 Chlorobenzene + ... 2,3,5-Trichloro-4-methylpyridine->Reaction Products + 3 Pyridine + Toluene Pyridine Pyridine Chlorobenzene Chlorobenzene Toluene Toluene

Caption: Example of an isodesmic reaction for calculation.

Data Synthesis and Final Thermochemical Profile

The experimentally determined and computationally estimated data should be critically evaluated and synthesized to generate a self-consistent and reliable thermochemical profile for 2,3,5-Trichloro-4-methylpyridine. For example, the experimentally determined enthalpy of formation in the solid state can be combined with the measured enthalpy of sublimation to yield an experimental gas-phase enthalpy of formation. This value can then be compared with the computationally derived value to validate the computational model.

A comprehensive thermochemical table for 2,3,5-Trichloro-4-methylpyridine at 298.15 K would be the final output of this proposed work.

Conclusion

References

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method. [Link]

  • PubMed. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. [Link]

  • University of Idaho. Knudsen Effusion. [Link]

  • AIP Publishing. Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. [Link]

  • Atmospheric Measurement Techniques. Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. [Link]

  • ACS Publications. Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines | The Journal of Physical Chemistry B. [Link]

  • Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. [Link]

  • ResearchGate. Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF. [Link]

  • ACS Publications. Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. [Link]

  • NIST. Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. [Link]

  • Pure and Applied Chemistry. COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. [Link]

  • ResearchGate. (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. [Link]

  • PubMed. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents.
  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • YouTube. 5 Calorimetry Calculations (combustion). [Link]

  • Learnable. Year 11 Chemistry Practical Investigation | Calorimetry Experiment. [Link]

  • Chemistry LibreTexts. 5.5: Calorimetry. [Link]

Sources

The Unseen Workhorse: A Technical Guide to 2,3,5-Trichloro-4-methylpyridine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3,5-Trichloro-4-methylpyridine, a versatile and highly functionalized chemical intermediate. While not a household name, this polychlorinated pyridine derivative is a crucial building block in the synthesis of a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document will elucidate the synthesis, physicochemical properties, and key reactive characteristics of 2,3,5-Trichloro-4-methylpyridine. A significant focus will be placed on the mechanistic principles and practical considerations of its most important transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, data tables, and reaction pathway diagrams are provided to equip researchers with the knowledge to effectively utilize this potent chemical scaffold in their synthetic endeavors.

Introduction: The Strategic Value of Polychlorinated Pyridines

In the landscape of organic synthesis, polychlorinated heterocycles are invaluable intermediates. The presence of multiple chlorine atoms on an aromatic ring, such as in 2,3,5-Trichloro-4-methylpyridine, imparts a unique reactivity profile. These chlorine atoms are not merely passive substituents; they are leaving groups that can be sequentially and often selectively replaced, allowing for the controlled and directional construction of complex molecular architectures. 2,3,5-Trichloro-4-methylpyridine, in particular, offers a pyridine core—a privileged scaffold in medicinal chemistry and agrochemistry—adorned with three distinct chlorine atoms and a methyl group, providing multiple points for synthetic diversification. Its utility is primarily seen in the creation of herbicides, insecticides, and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of 2,3,5-Trichloro-4-methylpyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 53939-29-0N/A
Molecular Formula C₆H₄Cl₃NN/A
Molecular Weight 196.46 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point Not widely reported, but expected to be a low-melting solidN/A
Boiling Point ~246 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Knowledge

Note: Experimental data for some properties of this specific compound is not widely available in the public domain. Predicted values are based on computational models.

Synthesis of 2,3,5-Trichloro-4-methylpyridine

The synthesis of 2,3,5-Trichloro-4-methylpyridine is not trivial and typically involves multi-step processes. While a definitive, published route for this specific molecule is scarce, a plausible and industrially relevant pathway can be constructed based on established methods for the synthesis of related polychlorinated pyridines. A common strategy involves the chlorination of a suitable pyridine precursor.

One potential synthetic route starts from the readily available 4-methylpyridine (γ-picoline). The process would involve the exhaustive chlorination of the pyridine ring. A key challenge in such a process is controlling the regioselectivity of the chlorination.

A patented method for the synthesis of the parent compound, 2,3,5-trichloropyridine, from 2-chloropyridine offers valuable insights.[1] This process involves an initial alcoholysis or hydrolysis, followed by chlorination and a final chlorination step. Adapting this for 4-methylpyridine would require careful optimization to achieve the desired 2,3,5-trichloro substitution pattern while retaining the 4-methyl group.

The diagram below illustrates a conceptual workflow for the synthesis of 2,3,5-Trichloro-4-methylpyridine.

G cluster_start Starting Material cluster_process Synthetic Process cluster_product Final Product 4_methylpyridine 4-Methylpyridine Chlorination_1 Initial Chlorination 4_methylpyridine->Chlorination_1 Chlorinating Agent(s) Chlorination_2 Further Chlorination Chlorination_1->Chlorination_2 Controlled Conditions Purification Purification Chlorination_2->Purification Mixture of Isomers Final_Product 2,3,5-Trichloro-4-methylpyridine Purification->Final_Product e.g., Distillation/Crystallization

Caption: Conceptual workflow for the synthesis of 2,3,5-Trichloro-4-methylpyridine.

Key Reactions and Mechanistic Insights

The synthetic utility of 2,3,5-Trichloro-4-methylpyridine is primarily derived from the sequential substitution of its chlorine atoms. The two main classes of reactions that enable this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes 2,3,5-Trichloro-4-methylpyridine an excellent substrate for SNAr reactions. In these reactions, a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a high-energy intermediate known as a Meisenheimer complex.

Regioselectivity: The position of nucleophilic attack is not random. For polychlorinated pyridines, the general order of reactivity for SNAr is C4 > C2 > C6 > C3/C5. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho (C2/C6) or para (C4) positions. In the case of 2,3,5-Trichloro-4-methylpyridine, the C2 and C6 positions are not chlorinated. Therefore, the most likely positions for initial nucleophilic attack are C2 and C5. The chlorine at C2 is ortho to the nitrogen, and the chlorine at C5 is meta. The chlorine at C3 is also meta. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 position would be the most reactive site for SNAr.

The diagram below illustrates the generalized mechanism for an SNAr reaction on 2,3,5-Trichloro-4-methylpyridine at the C2 position.

G cluster_reaction SNA_r Mechanism at C2 Start 2,3,5-Trichloro-4-methylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-3,5-dichloro-4-methylpyridine Intermediate->Product Loss of Leaving Group Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,3,5-Trichloro-4-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Polychlorinated pyridines are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents.

Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on polychlorinated pyridines is influenced by a combination of electronic and steric factors. Generally, the oxidative addition of the palladium(0) catalyst is faster at more electron-deficient C-Cl bonds and those that are less sterically hindered. For 2,3,5-Trichloro-4-methylpyridine, the C2 position is generally the most reactive due to its proximity to the electron-withdrawing nitrogen atom.

Suzuki Coupling: The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. A general workflow for a Suzuki coupling with 2,3,5-Trichloro-4-methylpyridine is depicted below.

G Start 2,3,5-Trichloro-4-methylpyridine Reaction Suzuki Coupling Reaction Start->Reaction Boronic_Acid Aryl/Alkyl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 2-Substituted-3,5-dichloro-4-methylpyridine Reaction->Product

Caption: General workflow for a Suzuki coupling reaction with 2,3,5-Trichloro-4-methylpyridine.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine (Adapted)

This protocol is adapted from established procedures for the amination of related polychlorinated pyridines and is expected to be a good starting point for the reaction of 2,3,5-Trichloro-4-methylpyridine.

Objective: To synthesize a 2-amino-3,5-dichloro-4-methylpyridine derivative.

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Amine of choice (e.g., morpholine, piperidine, or a primary amine)

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Base (e.g., K₂CO₃ or Et₃N, if reacting with an amine salt)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-Trichloro-4-methylpyridine (1.0 eq).

  • Add the anhydrous solvent under an inert atmosphere.

  • Add the amine (1.1 - 1.5 eq). If the amine is a salt, add the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the hydrochloride salt of the amine) has formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2,3,5-Trichloro-4-methylpyridine is a potent and versatile chemical building block that offers multiple avenues for the synthesis of complex, high-value molecules. Its reactivity is dominated by the sequential and often regioselective substitution of its chlorine atoms through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing these reactions, as outlined in this guide, is essential for harnessing the full synthetic potential of this important intermediate. While specific experimental data for this compound remains somewhat elusive in the public domain, the provided protocols and mechanistic insights offer a solid foundation for its application in agrochemical and pharmaceutical research and development.

References

  • YANCHENG HENGSHENG CHEMICAL CO Ltd. (2015). Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.

Sources

Methodological & Application

Strategic Chlorination of 4-Methylpyridine Derivatives: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Chlorinated pyridine derivatives are foundational building blocks in modern drug discovery and development. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them indispensable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Specifically, 4-methylpyridine (γ-picoline) derivatives, when selectively chlorinated on either the pyridine ring or the methyl side-chain, provide synthetic handles for constructing molecules with diverse pharmacological activities.[1] This guide provides a detailed overview of the primary strategies for chlorinating 4-methylpyridine, addressing the distinct chemical challenges of ring versus side-chain functionalization. We will explore the underlying mechanisms, provide field-tested protocols, and explain the rationale behind experimental design choices to empower researchers in their synthetic endeavors.

Part 1: The Strategic Choice—Ring vs. Side-Chain Chlorination

The chlorination of 4-methylpyridine presents a fundamental regiochemical challenge: will the reaction occur on the electron-deficient aromatic ring or on the C(sp³)-H bonds of the methyl group? The outcome is dictated entirely by the reaction mechanism, which in turn is controlled by the choice of reagents and conditions. Electrophilic conditions target the ring, while free-radical conditions target the side-chain.

The following workflow illustrates the initial decision-making process based on the desired molecular architecture.

G Start Desired Product: Chlorinated 4-Methylpyridine Derivative Decision Where is the Chlorine atom needed? Start->Decision Ring Pyridine Ring (e.g., 2-Chloro-4-methylpyridine) Decision->Ring Ring Position SideChain Methyl Side-Chain (e.g., 4-(Chloromethyl)pyridine) Decision->SideChain Side-Chain RingMechanism Mechanism: Electrophilic Aromatic Substitution (EAS) Ring->RingMechanism SideChainMechanism Mechanism: Free-Radical Substitution SideChain->SideChainMechanism RingReagents Key Strategy: Activate the ring system. Use polar reagents (Cl+, etc.) RingMechanism->RingReagents SideChainReagents Key Strategy: Generate radicals. Use non-polar conditions, UV light, or radical initiators. SideChainMechanism->SideChainReagents G cluster_mech Mechanism: Chlorination of 4-Methylpyridine N-Oxide Start 4-Methylpyridine N-Oxide Intermediate1 Activated Complex Start->Intermediate1 Coordination Reagent POCl3 Reagent->Intermediate1 Intermediate2 Dihydropyridine Intermediate Intermediate1->Intermediate2 Nucleophilic Attack at C2 Position Chloride Cl- Attack (from POCl3) Chloride->Intermediate2 Product 2-Chloro-4-methylpyridine Intermediate2->Product Rearomatization Elimination Elimination & Deoxygenation Elimination->Product

Caption: Simplified mechanism for N-oxide activated chlorination.

Application Protocol 1: Synthesis of 2-Chloro-4-methylpyridine

This protocol details the synthesis of 2-chloro-4-methylpyridine from 4-methylpyridine N-oxide using phosphorus oxychloride. This method is widely used due to its high yield and selectivity. [3] Materials:

  • 4-Methylpyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To a stirred solution of 4-methylpyridine N-oxide (1.0 eq) in anhydrous DCM, slowly add phosphorus oxychloride (2.0-3.0 eq) via the dropping funnel at 0 °C (ice bath). The addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH of the aqueous layer is > 8. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and venting.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloro-4-methylpyridine.

Alternative Ring Chlorination Reagents

While the POCl₃ method is robust, other reagents can be employed for ring chlorination, each with specific advantages.

Reagent SystemTypical ConditionsTarget PositionNotes
N-Chlorosuccinimide (NCS) Acetonitrile, 75 °C3- or 5-positionEffective for pyridines with electron-donating groups. [4]Milder than other methods. [5][6]
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane, 0 °CVariesCan be used for chlorinating pyridine carboxamides and carbonitriles. [7][8][9]
Chlorine Gas (Cl₂) Vapor phase, 350-500 °C2-positionAn industrial process for high-volume synthesis, requires specialized equipment. [10]

Part 3: Side-Chain Chlorination via Free-Radical Substitution

To functionalize the methyl group, a complete shift in strategy is required. Free-radical chlorination targets the weaker C(sp³)-H bonds of the alkyl side-chain, leaving the aromatic ring untouched. [11]This reaction is typically initiated by UV light (photochlorination) or a chemical radical initiator. [12][13] The reaction proceeds via a classic chain mechanism:

  • Initiation: UV light or heat cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (2 Cl•). [14]2. Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form HCl and a benzyl-like pyridyl-methyl radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain.

  • Termination: The reaction stops when two radicals combine.

G cluster_mech Mechanism: Free-Radical Side-Chain Chlorination cluster_prop Propagation Cycle Cl2 Cl2 Cl_rad 2 Cl• (Chlorine Radical) Cl2:e->Cl_rad:w Initiation Initiator UV Light (hν) or Initiator (AIBN) H_abstract Hydrogen Abstraction Cl_rad->H_abstract Substrate 4-Methylpyridine Substrate->H_abstract Radical_intermed Pyridyl-methyl Radical H_abstract->Radical_intermed Forms HCl Product 4-(Chloromethyl)pyridine Radical_intermed->Product Reacts with Cl2 Product->Cl_rad Regenerates Cl•

Caption: Free-radical mechanism for side-chain chlorination.

A key challenge in side-chain chlorination is controlling the degree of substitution. The reaction can proceed to form mono-, di-, and trichloromethyl derivatives. [15]Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to selectively obtain the desired product.

Application Protocol 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

This protocol describes the side-chain chlorination of 2-chloro-4-methylpyridine. Starting with a pre-chlorinated ring prevents the formation of pyridine hydrochloride, which can precipitate and halt the reaction. [15][16] Materials:

  • 2-Chloro-4-methylpyridine

  • Chlorine (Cl₂) gas or Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Aqueous sodium hydroxide (NaOH) solution

  • Gas dispersion tube, UV lamp (if using photochlorination), reflux condenser

Procedure:

  • Setup: In a reaction vessel equipped for gas inlet, reflux, and stirring, dissolve 2-chloro-4-methylpyridine (1.0 eq) in CCl₄. Add a catalytic amount of AIBN (0.01-0.05 eq).

  • Reaction Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄).

  • Chlorination: Once refluxing, begin bubbling chlorine gas through the solution at a controlled rate. Alternatively, add SO₂Cl₂ dropwise. If using photochlorination, irradiate the vessel with a UV lamp.

  • Monitoring: Monitor the reaction closely by GC-MS to track the conversion of the starting material and the formation of mono-, di-, and trichlorinated products. To favor the mono-chlorinated product, use a slight excess of the starting material or limit the reaction time.

  • Workup: Once the desired conversion is reached, stop the chlorination and cool the mixture. Purge the solution with nitrogen to remove excess chlorine and HCl.

  • Neutralization: Wash the reaction mixture carefully with a dilute aqueous NaOH solution to neutralize remaining HCl, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting mixture of chlorinated products can be separated by fractional vacuum distillation.

Indirect Side-Chain Chlorination

An alternative to direct radical chlorination is a multi-step sequence that offers excellent control for producing only the monochlorinated product. This involves oxidizing the methyl group to an alcohol, which is then converted to the chloride.

  • Oxidation: 4-Methylpyridine is oxidized to 4-picolinic acid using a strong oxidant like potassium permanganate (KMnO₄). [17]2. Reduction: The acid is esterified and then reduced to 4-pyridinemethanol using a reducing agent like sodium borohydride (NaBH₄).

  • Chlorination: The resulting alcohol is treated with thionyl chloride (SOCl₂) to cleanly yield 4-(chloromethyl)pyridine hydrochloride. [17] This pathway, while longer, avoids the formation of polychlorinated byproducts and the handling of chlorine gas.

Part 4: Conclusion and Future Perspectives

The chlorination of 4-methylpyridine derivatives is a critical process in synthetic chemistry, governed by a choice between electrophilic and free-radical pathways. Activating the pyridine ring with an N-oxide group is the premier strategy for achieving regioselective ring chlorination, with POCl₃ being a highly effective reagent. Conversely, side-chain chlorination is reliably achieved under free-radical conditions, where careful control of stoichiometry and reaction time is necessary to manage the extent of chlorination. As the demand for complex, highly functionalized molecules grows, the development of even more selective, milder, and sustainable chlorination methods, potentially leveraging photocatalysis [2]or enzymatic approaches, will continue to be an active and important area of research.

References

  • Hughes, D. L. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

  • Extance, A. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]

  • Grierson, D. S., & Husson, H.-P. (1991). preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses, 70, 157. Available at: [Link]

  • Yang, W., et al. (2020). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. Available at: [Link]

  • Sferrazza, A., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Molecules, 27(7), 2291. Available at: [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • Yang, W., et al. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Ingenta Connect. Available at: [Link]

  • Yang, W., et al. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science. Available at: [Link]

  • N-Chlorosuccinimide. (n.d.). Wikipedia. Available at: [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society, 97. Available at: [Link]

  • Powers, I. G., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. (2012). Google Patents.
  • Regioselective chlorination of pyridine N-oxides under optimized... (n.d.). ResearchGate. Available at: [Link]

  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents.
  • Removal of oxygen from pyridine N-oxide. (2016). Chemistry Stack Exchange. Available at: [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives. (1995). Google Patents.
  • Brown, H. C. (1944). Sulfuryl Chloride in Organic Chemistry. Industrial & Engineering Chemistry. Available at: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Available at: [Link]

  • EP0544267B1 - Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (1993). European Publication Server. Available at: [Link]

  • US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (1994). Google Patents.
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (2004). Google Patents.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. Available at: [Link]

  • CN102942518B - Chlorination synthesis method of pyridine derivatives. (2014). Google Patents.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
  • Photochlorination. (n.d.). Wikipedia. Available at: [Link]

  • Method for chlorination of methylated aromatic compounds. (1993). European Patent Office. Available at: [Link]

  • 4-Chloropyridine Hydrochloride. (n.d.). ResearchGate. Available at: [Link]

  • Free-radical halogenation. (n.d.). Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2013). Free Radical Reactions. Master Organic Chemistry. Available at: [Link]

  • Sell, W. J. (1908). CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions, 93, 1993. Available at: [Link]

  • Soderberg, T. (2015). 3.4: Chlorination of Methane: The Radical Chain Mechanism. Chemistry LibreTexts. Available at: [Link]

  • EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents.
  • Barman, S., et al. (2015). Dissociative Photoionization of Dimethylpyridines and Trimethylpyridine at 266 nm: Dynamics of Methyl Radical Release. The Journal of Physical Chemistry A, 119(45), 11099–11108. Available at: [Link]

  • US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine. (1994). Google Patents.
  • Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • JPH06340562A - Side chain chlorination of aromatic compound. (1994). Google Patents.

Sources

Application Note: 2,3,5-Trichloro-4-methylpyridine as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polychlorinated pyridines represent a cornerstone class of intermediates in the agrochemical industry, serving as essential building blocks for a wide array of high-performance herbicides and insecticides. This application note provides a detailed technical guide on 2,3,5-Trichloro-4-methylpyridine, a member of this vital chemical family. While its specific large-scale applications are less documented than some of its isomers, its structural features make it an exemplary model for understanding the synthesis and reactivity of polychlorinated picolines. This guide offers field-proven protocols for the synthesis of 2,3,5-Trichloro-4-methylpyridine from 4-picoline, details a representative downstream reaction—nucleophilic aromatic substitution—to form a model aryloxypyridine precursor, and provides comprehensive methods for analytical quality control and safe handling. The causality behind experimental choices is explained to provide researchers with a robust framework for process development and optimization.

Introduction & Significance

The pyridine ring is a privileged scaffold in modern chemistry, and its halogenated derivatives are of paramount importance in the synthesis of bioactive molecules for crop protection.[1] Chlorination of the pyridine ring, particularly in conjunction with a methyl (picoline) substituent, serves two primary functions:

  • Modulation of Bioactivity: The specific pattern of chlorine atoms profoundly influences the molecule's interaction with biological targets, enhancing efficacy and defining the spectrum of activity.

  • Chemical Reactivity Handle: Chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and versatile anchor point for constructing more complex molecules.[2]

Intermediates such as 2-chloro-5-methylpyridine are foundational to the synthesis of neonicotinoid insecticides like Imidacloprid.[3] Similarly, 2,3,5-trichloropyridine is a precursor to the herbicide clodinafop-propargyl and various organophosphate insecticides.[2][4]

2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0) fits squarely within this context. Its structure, featuring three chlorine atoms and a methyl group, presents multiple sites for synthetic elaboration, making it a valuable, albeit specialized, intermediate for the development of next-generation agrochemicals. This document elucidates the practical synthesis and application of this versatile building block.

Synthesis of 2,3,5-Trichloro-4-methylpyridine

The most direct pathway to polychlorinated picolines is the high-temperature chlorination of the corresponding picoline isomer. The primary challenge in this process is controlling the regioselectivity and the degree of chlorination to maximize the yield of the desired isomer while minimizing the formation of under-chlorinated or over-chlorinated byproducts.

Causality of the Process: The synthesis proceeds in two conceptual stages, often overlapping in a high-temperature industrial process: (1) free-radical chlorination of the methyl group, followed by (2) electrophilic chlorination of the pyridine ring. The reaction is typically performed in the gas or liquid phase at elevated temperatures, often with catalysts to improve efficiency and selectivity. The protocol below is a representative liquid-phase batch process adapted from established methods for analogous compounds.[5]

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Ring Chlorination cluster_2 Step 3: Purification A 4-Picoline in Carbon Tetrachloride B Chlorine Gas (Cl2) UV Initiation A->B Reflux, 8h C Intermediate: 2-Chloro-4-(trichloromethyl)pyridine B->C Radical Reaction D Lewis Acid Catalyst (e.g., WCl6) C->D Add Catalyst E Chlorine Gas (Cl2) High Temperature D->E 175 °C, 6h F Crude Product Mixture E->F Electrophilic Substitution G Vacuum Distillation F->G Separation by b.p. H 2,3,5-Trichloro-4-methylpyridine (Final Product) G->H Collect Fraction

Caption: Workflow for the two-stage chlorination of 4-picoline.

Protocol 2.1: Synthesis of 2,3,5-Trichloro-4-methylpyridine

Materials:

  • 4-Picoline (4-methylpyridine)

  • Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Chlorine (Cl₂) gas

  • Tungsten(VI) chloride (WCl₆) or other suitable Lewis acid catalyst

  • Nitrogen (N₂) gas

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with gas outlet to a scrubber

  • Thermometer

  • Gas inlet tube

  • UV lamp (for initiation)

  • Heating mantle with magnetic stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble the flask with the stirrer, condenser, thermometer, and gas inlet. Purge the entire system with dry nitrogen gas.

  • Initial Charge: Charge the flask with 4-picoline (e.g., 0.5 mol) and carbon tetrachloride (250 mL). Begin stirring.

  • Side-Chain Chlorination: Position the UV lamp next to the flask. Heat the mixture to reflux (approx. 77°C). Begin bubbling chlorine gas through the solution at a steady rate. Causality: UV light initiates the free-radical chain reaction, preferentially chlorinating the methyl group at the benzylic-like position.

  • Monitoring: Monitor the reaction progress by GC-MS analysis of small aliquots. This first stage typically takes several hours and leads to the formation of 4-(trichloromethyl)pyridine and its chlorinated ring analogues.

  • Catalyst Addition: Once significant side-chain chlorination is observed, turn off the UV lamp and stop the chlorine flow. Allow the reaction to cool slightly. Carefully add the WCl₆ catalyst (e.g., 1-2 mol%). Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophile ("Cl+") required for substitution on the electron-deficient pyridine ring.

  • Ring Chlorination: Heat the mixture to a higher temperature (e.g., 150-180°C, depending on solvent and desired outcome). Re-introduce chlorine gas. Maintain this temperature for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Purge with nitrogen to remove excess chlorine. Carefully quench the mixture by slowly adding it to ice-cold 5% NaOH solution to neutralize HCl and destroy the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to isolate the 2,3,5-Trichloro-4-methylpyridine fraction.

Application in Pesticide Synthesis: A Representative Protocol

As a polychlorinated pyridine, 2,3,5-Trichloro-4-methylpyridine is an ideal substrate for SNAr reactions. The chlorine atom at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent chlorine atom at the 3-position. This reaction is the linchpin for creating the aryloxypyridine linkage found in many herbicides.

The following protocol details the synthesis of a model aryloxypyridine compound, demonstrating the core reactivity of the intermediate.

Reaction Pathway: Synthesis of a Model Aryloxypyridine

G A 2,3,5-Trichloro- 4-methylpyridine D SNAr Reaction (Nucleophilic Aromatic Substitution) A->D B 4-Hydroxyphenoxy- propionic Acid Ester (Nucleophile) B->D C Base (K2CO3) in Polar Aprotic Solvent (DMF) C->D Deprotonation of Phenol E Model Aryloxypyridine Product D->E C-O Bond Formation F Inorganic Salts (Byproducts) D->F

Caption: SNAr pathway for coupling the intermediate with a phenoxide.

Protocol 3.1: Synthesis of a Model Aryloxypyridine Precursor

Materials:

  • 2,3,5-Trichloro-4-methylpyridine (from Protocol 2.1)

  • Methyl 2-(4-hydroxyphenoxy)propanoate (or a similar substituted phenol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with nitrogen inlet

  • Thermometer

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble and flame-dry the glassware. Purge with dry nitrogen.

  • Charge Reagents: To the flask, add 2,3,5-Trichloro-4-methylpyridine (e.g., 0.1 mol), Methyl 2-(4-hydroxyphenoxy)propanoate (0.11 mol, 1.1 eq), anhydrous K₂CO₃ (0.15 mol, 1.5 eq), and anhydrous DMF (100 mL).

  • Reaction: Heat the stirred suspension to 80-90°C. Causality: K₂CO₃ is a solid base that deprotonates the phenol, forming the potassium phenoxide nucleophile in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAr reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using Thin Layer Chromatography (TLC) or GC-MS. The reaction typically takes 8-24 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction slurry into a beaker containing ice water (500 mL) and stir for 30 minutes to precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with toluene (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with 5% NaOH solution (to remove any unreacted phenol), followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if solid.

Quality Control & Analytical Protocols

Purity of the intermediate is critical for achieving high yields and minimizing side reactions in subsequent steps. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for identifying the target compound and assessing the purity profile, including the presence of isomers.

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation of chlorinated aromatics.
Inlet Temp. 280°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier providing optimal chromatographic resolution.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minA standard temperature ramp that effectively separates isomers and related impurities.
MS System Agilent 5977 or equivalentProvides sensitive detection and mass fragmentation data for identification.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MSD Transfer 280°CPrevents condensation of analytes between the GC and MS.
Scan Range 40-400 m/zCovers the molecular ion and key fragments of the target and likely impurities.
Protocol 4.1: GC-MS Purity Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the synthesized 2,3,5-Trichloro-4-methylpyridine in high-purity acetone or ethyl acetate.

  • Instrument Setup: Equilibrate the GC-MS system using the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the data over the specified run time.

  • Data Analysis:

    • Identification: The mass spectrum of the main peak should exhibit a characteristic molecular ion cluster (M, M+2, M+4, M+6) corresponding to a molecule with three chlorine atoms.

    • Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percentage of the main product peak relative to the total area of all peaks to estimate purity.

    • Impurity Identification: Analyze the mass spectra of minor peaks to identify potential impurities, such as isomers (which will have the same molecular ion but may have different fragmentation) or incompletely chlorinated precursors.[6]

Safety & Handling Precautions

Polychlorinated aromatic compounds require careful handling. While a specific safety data sheet (SDS) for 2,3,5-Trichloro-4-methylpyridine may not be widely available, the hazards can be inferred from structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of solids and solutions should be performed inside a certified chemical fume hood.[7]

  • Inhalation/Contact: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid breathing dust, fumes, or vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Chlorine Handling: The synthesis involves chlorine gas, which is extremely toxic and corrosive. This step must only be performed by trained personnel in a dedicated, well-ventilated area with appropriate emergency scrubbers and leak detection systems in place.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste must be segregated into appropriate waste streams.

References

  • US Patent 3883541A (1975). 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds.
  • CN Patent 104478793A (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • Haga, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • US Patent 4111938A (1978). Preparation of 2,3,5-trichloropyridine.
  • Acmechem (Accessed 2026). Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. Acmechem Blog. [Link]

  • US Patent 4612377A (1986). Preparation of 2-chloro-5-methylpyridine.
  • EP Patent 0121320A1 (1984). Preparation of 2-chloro-5-methylpyridine.
  • CN Patent 108341655A (2018). A kind of synthesis of 2,3,5,6- 4 chloro pyridine and separation method.
  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Haga, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • ResearchGate (2024). Development of novel pyridine-based agrochemicals: A review. [Link]

  • Eurochlor (2016). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • CN Patent 103420902A (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ATSDR (1999). Analytical Methods for PCBs. Agency for Toxic Substances and Disease Registry. [Link]

  • ATSDR (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Alkali Metals (Accessed 2026). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • Appel, M., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. PubMed. [Link]

  • EP Patent 1064265B1 (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • IPI Global (Accessed 2026). Safe and efficient handling of chlorinated solvents. [Link]

  • OSHA (1991). Pyridine Method PV2295. Occupational Safety and Health Administration. [Link]

  • CARB (1990). Method 428: Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychlorinated Dibenzofuran (PCDF) and Polychlorinated Biphenyl (PCB) Emissions from Stationary Sources. California Air Resources Board. [Link]

  • Tondeur, Y., et al. (2010). Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol. PubMed. [Link]

  • Eurochlor (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]

  • Olin Chlor Alkali (Accessed 2026). Chlorinated Solvents - Product Stewardship Manual. [Link]

  • Li, Y., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). PubMed. [Link]

  • Srivastava, R., et al. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum.... SpringerLink. [Link]

Sources

Analytical Strategies for the Quantification of 2,3,5-Trichloro-4-methylpyridine: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate quantification of 2,3,5-Trichloro-4-methylpyridine, a chlorinated pyridine derivative, is essential for quality control, impurity profiling, and safety assessment in various stages of pharmaceutical and agrochemical development. Due to its specific substitution pattern, tailored analytical methods are required to ensure selectivity and sensitivity. This guide provides a comprehensive framework for developing and validating robust analytical methods for 2,3,5-Trichloro-4-methylpyridine. We present detailed starting protocols for two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind experimental choices, step-by-step protocols, and a clear workflow for method validation in accordance with ICH guidelines are discussed to equip researchers with the necessary tools for reliable quantification.

Introduction and Analytical Considerations

2,3,5-Trichloro-4-methylpyridine belongs to the class of polychlorinated pyridines, which are significant as intermediates in the synthesis of herbicides, pesticides, and pharmaceuticals.[1] The precise quantification of this compound is critical to monitor reaction kinetics, assess final product purity, and meet stringent regulatory requirements for trace-level impurities. The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the required level of sensitivity.

Given its semi-volatile nature and thermal stability, 2,3,5-Trichloro-4-methylpyridine is an excellent candidate for Gas Chromatography (GC).[2] For enhanced specificity and lower detection limits, coupling GC with a Mass Spectrometer (MS) is the preferred approach.[3][4] Alternatively, High-Performance Liquid Chromatography (HPLC) offers a versatile and robust solution, particularly for samples in complex matrices or when analyzing less volatile related compounds simultaneously.[2][5]

This document provides adaptable starting points for method development, grounded in established analytical principles for analogous compounds.

The Pathway to a Validated Method

Method validation is the cornerstone of any analytical procedure, ensuring that the method is reliable, reproducible, and fit for its intended purpose.[6] The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7] A typical workflow involves a systematic evaluation of several performance characteristics.

G Figure 1. ICH-Based Analytical Method Validation Workflow Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report & Implementation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: A typical experimental workflow for GC analysis.

Recommended Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is ideally suited for analyzing volatile to semi-volatile compounds like 2,3,5-Trichloro-4-methylpyridine.[2] The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. Coupling with a Mass Spectrometer provides definitive identification based on the unique mass spectrum and fragmentation pattern of the analyte, offering superior selectivity and sensitivity compared to other detectors.[3][4] Electron Ionization (EI) at 70 eV is a standard technique that ensures reproducible fragmentation, allowing for library matching and structural confirmation.

Instrumentation and Parameters

The following table outlines the recommended starting parameters for a GC-MS system. These are based on established methods for similar chlorinated aromatic compounds and should be optimized during method development.[3][8]

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature270 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp.280 °C
Ion Source Temp.230 °C (EI)
Quadrupole Temp.150 °C
Ionization Energy70 eV
Acquisition ModeScan (m/z 50-350) for method development; Selected Ion Monitoring (SIM) for quantification
Step-by-Step Experimental Protocol
  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of 2,3,5-Trichloro-4-methylpyridine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity dichloromethane. This stock solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of at least five calibration standards. A suggested range is 0.1, 0.5, 2.0, 5.0, and 10.0 µg/mL.

    • If an internal standard (e.g., 4,4'-Dichlorobiphenyl) is used, add a constant concentration to each standard and sample.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in dichloromethane to achieve an expected concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumental Analysis:

    • Set up the GC-MS instrument according to the parameters in the table above.

    • Create a sequence starting with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the prepared samples.

    • Inject 1 µL of each solution into the GC-MS system.

  • Data Analysis and Quantification:

    • Identify the peak for 2,3,5-Trichloro-4-methylpyridine based on its retention time and characteristic mass spectrum. The molecular ion and key fragment ions should be confirmed.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of 2,3,5-Trichloro-4-methylpyridine in the samples using the linear regression equation derived from the calibration curve.

GC-MS Workflow Diagram

Figure 2. GC-MS Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Cal Prepare Calibration Standards (0.1-10 µg/mL) Stock->Cal Setup Set GC-MS Parameters Sample Prepare Sample (Dissolve & Filter) Sequence Run Sequence: Blank -> Standards -> Samples Setup->Sequence Acquire Acquire Data (Scan or SIM mode) Sequence->Acquire Identify Identify Peak (Retention Time & Mass Spectrum) Acquire->Identify CalCurve Generate Calibration Curve Identify->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: Workflow for 2,3,5-Trichloro-4-methylpyridine analysis by GC-MS.

Recommended Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. 2,3,5-Trichloro-4-methylpyridine, being a moderately polar compound, can be effectively retained and separated on a C18 column using a standard mobile phase of acetonitrile and water.[8] UV detection is a robust and widely available technique suitable for compounds with a chromophore, such as the pyridine ring, which absorbs UV light.[9] This method is particularly useful for routine quality control analysis.

Instrumentation and Parameters

The following table provides recommended starting parameters for an HPLC-UV system. Optimization of the mobile phase ratio will be critical to achieve optimal resolution and peak shape.

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax Eclipse Plus)
Mobile PhaseIsocratic: Acetonitrile and Water (e.g., 65:35 v/v). Optimization may be required.
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength275 nm (Verify with a UV scan of the analyte standard)
Step-by-Step Experimental Protocol
  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of 2,3,5-Trichloro-4-methylpyridine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water mixture).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. A suggested range is 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

  • Instrumental Analysis:

    • Set up and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Create a sequence starting with a mobile phase blank, followed by the calibration standards, and then the prepared samples.

    • Inject 10 µL of each solution.

  • Data Analysis and Quantification:

    • Identify the peak for 2,3,5-Trichloro-4-methylpyridine based on its retention time. Peak purity can be assessed if using a DAD.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of 2,3,5-Trichloro-4-methylpyridine in the samples using the calibration curve.

HPLC-UV Workflow Diagram

Figure 3. HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Cal Prepare Calibration Standards (1-50 µg/mL) Stock->Cal Equilibrate Equilibrate HPLC System Sample Prepare Sample (Dissolve & Filter) Sequence Run Sequence: Blank -> Standards -> Samples Equilibrate->Sequence Acquire Acquire Data (UV Chromatogram) Sequence->Acquire Identify Identify Peak (Retention Time) Acquire->Identify CalCurve Generate Calibration Curve Identify->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: Workflow for 2,3,5-Trichloro-4-methylpyridine analysis by HPLC-UV.

Summary and Method Comparison

Both GC-MS and HPLC-UV are powerful and viable techniques for the quantification of 2,3,5-Trichloro-4-methylpyridine. The choice between them depends on the specific application, required sensitivity, and available instrumentation.

Feature GC-MS HPLC-UV
Selectivity Very High (based on mass spectrum)Moderate (based on retention time)
Sensitivity High (ng/mL to pg/mL level)Moderate (µg/mL level)
Confirmation Definitive (mass fragmentation pattern)Tentative (retention time matching)
Sample Volatility RequiredNot required
Complexity More complex, requires vacuum systemLess complex, routine operation
Best For Trace analysis, impurity identification, complex matricesRoutine QC, purity assays, content uniformity

Conclusion

This application note provides two robust starting points for the development and validation of analytical methods for 2,3,5-Trichloro-4-methylpyridine. The GC-MS protocol offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation. The HPLC-UV protocol provides a reliable and accessible alternative for routine quantitative analysis in quality control settings. Successful implementation requires careful optimization of the provided parameters and a thorough validation process to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

  • OSHA. (1991). Pyridine. Method number: PV2295. U.S. Department of Labor. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10377-10379. [Link]

  • U.S. Environmental Protection Agency (EPA). (2015). Validation Report for Methods GRM 07.13. EPA. [Link]

  • World Health Organization. (2017). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Restek. 4-Methylpyridine GC Analysis. [Link]

  • Restek. (2000). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 121-127. [Link]

  • ResearchGate. (2024). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine...by LC-ESI-MS/MS. [Link]

  • ResearchGate. (2022). Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices: A review. [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]

  • Ermer, J. (2001). A Practical Guide to Analytical Method Validation. ACS Publications. [Link]

  • PubChem. 2,5,6-Trichloro-4-methylnicotinonitrile. National Center for Biotechnology Information. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3163. [Link]

  • European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Santos, C. S. P., et al. (2016). New trends in sample preparation techniques for environmental analysis. Journal of the Brazilian Chemical Society, 27(12), 2173-2191. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,5-Trichloro-4-methylpyridine. This compound is a critical intermediate in the synthesis of various chemical and pharmaceutical products, making its accurate quantification essential for process control and quality assurance. The described isocratic method utilizes a standard C18 stationary phase and a UV detector, ensuring accessibility and ease of implementation in most analytical laboratories. The protocol has been developed to provide excellent specificity, linearity, accuracy, and precision, in line with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

2,3,5-Trichloro-4-methylpyridine is a substituted pyridine derivative whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a validated analytical method is required to monitor its concentration and purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical intermediates due to its high resolving power, sensitivity, and accuracy.[4][5]

The method described herein is based on the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a more polar mobile phase. The analyte, 2,3,5-Trichloro-4-methylpyridine, being a moderately non-polar molecule due to its alkyl and chloro substituents[6][7], is well-retained on the C18 column. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time, good peak shape, and efficient separation from potential impurities. The selection of the UV detection wavelength is based on the chromophoric nature of the pyridine ring, ensuring high sensitivity for the analyte.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal places).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (85%, analytical grade).

  • 2,3,5-Trichloro-4-methylpyridine reference standard (>98% purity).

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below. These conditions were optimized to provide a robust and efficient separation.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 10 minutes

Causality behind Choices:

  • Column (C18): The C18 stationary phase is the industry standard for reversed-phase chromatography and provides excellent retention for moderately non-polar compounds like chlorinated pyridines.[8]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. The 65:35 ratio provides an optimal balance between analysis time and resolution from early-eluting impurities.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • UV Wavelength (225 nm): Pyridine and its derivatives typically exhibit strong absorbance in the low UV range. A wavelength of 225 nm is selected to maximize sensitivity for the analyte.

Detailed Experimental Protocols

Mobile Phase Preparation
  • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

  • Combine the two solvents in a suitable glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.

  • This mixture is stable for up to 3 days when stored at room temperature and protected from evaporation.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 2,3,5-Trichloro-4-methylpyridine reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (Acetonitrile:Water 65:35) to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This is the standard stock solution.

Sample Preparation
  • Accurately weigh a portion of the test sample expected to contain approximately 10 mg of 2,3,5-Trichloro-4-methylpyridine into a 100 mL volumetric flask.

  • Follow steps 2-5 from the "Standard Solution Preparation" protocol.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical procedure, a series of validation tests should be performed in accordance with ICH Q2(R1) guidelines.[1][3][9]

System Suitability

Before sample analysis, the chromatographic system must be equilibrated. This is confirmed by making at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Parameters (with Representative Data)

The following presents a summary of key validation parameters.

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the retention time of the analyte peak.Peak is spectrally pure and well-resolved from blank.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day) RSD ≤ 2.0%0.85%
Intermediate Precision (Inter-day) RSD ≤ 2.0%1.20%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL

Workflow and Data Processing

The overall analytical workflow is depicted in the diagram below, from initial preparation to the final quantitative analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O 65:35) B Prepare Standard & Sample Solutions (100 µg/mL) A->B C Filter Samples (0.45 µm Syringe Filter) B->C D Equilibrate HPLC System C->D E Perform System Suitability (5x Standard Injections) D->E F Inject Blank, Standard, and Sample Solutions E->F G Integrate Peak Areas F->G H Calculate Concentration using External Standard Method G->H I Generate Report H->I

Caption: Experimental workflow for HPLC-UV analysis.

The concentration of 2,3,5-Trichloro-4-methylpyridine in the sample is calculated using the following external standard formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Conclusion

The HPLC-UV method described provides a straightforward, robust, and reliable means for the quantitative analysis of 2,3,5-Trichloro-4-methylpyridine. The method is highly specific and demonstrates excellent performance in linearity, accuracy, and precision. It is suitable for routine quality control analysis in both research and manufacturing environments, aiding in the consistent production of high-quality chemical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][10]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][2]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][9]

  • Zapata-Marín, F. et al. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link][8]

  • Dave, R. S. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link][4][5]

Sources

Application Note: A Validated GC-MS Method for the Detection of Impurities in 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related and degradation impurities in 2,3,5-Trichloro-4-methylpyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making the control of its purity a critical aspect of quality assurance. The described methodology provides the necessary specificity, sensitivity, and accuracy to meet stringent regulatory requirements. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of chlorinated pyridine derivatives.

Introduction: The Imperative for Purity in Chlorinated Pyridine Intermediates

2,3,5-Trichloro-4-methylpyridine is a pivotal building block in the synthesis of a range of active pharmaceutical ingredients (APIs) and specialty chemicals. The isomeric purity and the level of process-related impurities in this intermediate can directly influence the quality, safety, and efficacy of the final product. Even minute quantities of impurities can potentially lead to adverse toxicological effects or reduced therapeutic efficacy of the API. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of impurities in drug substances and their intermediates.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification through mass analysis.[3][4] This application note provides a comprehensive protocol for a stability-indicating GC-MS method, designed to separate and identify potential impurities in 2,3,5-Trichloro-4-methylpyridine.

Understanding Potential Impurities in 2,3,5-Trichloro-4-methylpyridine

The impurity profile of 2,3,5-Trichloro-4-methylpyridine is intrinsically linked to its synthetic pathway and storage conditions. A thorough understanding of these factors is crucial for targeted method development.

Process-Related Impurities

These impurities can originate from starting materials, intermediates, by-products, or reagents used during synthesis. Common synthetic routes for chlorinated pyridines involve the chlorination of pyridine or picoline precursors.[5][6] Based on these processes, potential impurities include:

  • Isomeric Impurities: Incomplete or non-selective chlorination can lead to the formation of various isomers, such as other trichloromethylpyridine isomers or dichloromethylpyridine species.

  • Under-reacted Starting Materials: Residual amounts of less chlorinated precursors may remain in the final product.

  • Over-chlorinated By-products: The formation of tetrachlorinated pyridine derivatives is a possibility.

  • Related Substances: Impurities originating from the starting picoline, such as other methylpyridine isomers, could carry through the synthesis.

Degradation Products

Chlorinated pyridines can be susceptible to degradation under certain environmental conditions, such as exposure to light or moisture. Potential degradation products may include:

  • Hydroxylated Derivatives: Hydrolysis of a chloro-substituent can lead to the formation of chlorohydroxymethylpyridines.

  • Dechlorinated Species: Reductive dechlorination can result in the formation of dichloromethylpyridines.

  • Photodegradation Products: Exposure to UV light can induce complex degradation pathways, potentially leading to ring-opened products or other rearranged structures.[7]

The GC-MS Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the analysis of impurities in 2,3,5-Trichloro-4-methylpyridine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample of 2,3,5-Trichloro-4-methylpyridine Dissolution Dissolution in suitable solvent Sample->Dissolution Weigh accurately ISTD Internal Standard Spiking Dissolution->ISTD Vial Transfer to GC Vial ISTD->Vial Injector GC Injection Vial->Injector Column Chromatographic Separation Injector->Column MS Mass Spectrometric Detection Column->MS Integration Peak Integration & Identification MS->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Generation Quantification->Report

Sources

Application Note & Protocols: Strategic Derivatization of 2,3,5-Trichloro-4-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3,5-Trichloro-4-methylpyridine is a pivotal, yet underutilized, heterocyclic scaffold. Its strategic poly-halogenation presents a unique platform for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures relevant to pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the derivatization of this building block, focusing on the underlying principles of its reactivity and offering detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Foundational Principles: Understanding the Reactivity of 2,3,5-Trichloro-4-methylpyridine

The synthetic utility of 2,3,5-trichloro-4-methylpyridine stems from the differential reactivity of its three chloro-substituents. This reactivity is governed by the electronic influence of the ring nitrogen atom, which creates an electron-deficient (π-deficient) aromatic system. This deficiency activates the ring towards nucleophilic attack and facilitates the oxidative addition step in metal-catalyzed reactions.

The positions on the pyridine ring are electronically distinct:

  • C2 & C6 (α-positions): Most electron-deficient due to proximity to the nitrogen. Halogens at these positions are highly activated towards SNAr and oxidative addition.

  • C4 (γ-position): Also electron-deficient. A halogen here is activated, as the negative charge in a Meisenheimer intermediate can be delocalized onto the nitrogen.[1]

  • C3 & C5 (β-positions): Least electron-deficient. Halogens at these positions are significantly less reactive towards SNAr.[2]

In 2,3,5-trichloro-4-methylpyridine, this leads to a clear reactivity hierarchy, making selective functionalization feasible.

G cluster_0 Reactivity Hierarchy of 2,3,5-Trichloro-4-methylpyridine cluster_1 Reaction Type cluster_2 Predicted Site of First Reaction Substrate SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr High Temp, Strong Nucleophile CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Pd(0) Catalyst, Ligand, Base C2_SNAr C2 Position SNAr->C2_SNAr Highest Activation C2_CC C2 Position CrossCoupling->C2_CC Kinetically Favored Oxidative Addition C5_CC Followed by C5 C2_CC->C5_CC Under Forcing Conditions SNAr_Mechanism Start 2-Chloropyridine Derivative Transition1 Start->Transition1 Nu Nucleophile (Nu⁻) Nu->Transition1 Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Transition1->Meisenheimer Addition (Rate-Determining) Transition2 Meisenheimer->Transition2 Elimination Product Substituted Product Transition2->Product LeavingGroup Cl⁻ Transition2->LeavingGroup

Caption: The Addition-Elimination mechanism of SNAr.

Protocol 2.1: Selective Amination at the C2 Position

This protocol describes the reaction of 2,3,5-trichloro-4-methylpyridine with a secondary amine, such as morpholine, to yield the C2-aminated product.

Materials & Reagents:

  • 2,3,5-Trichloro-4-methylpyridine

  • Morpholine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3,5-trichloro-4-methylpyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate).

  • Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) as a base to scavenge the HCl byproduct.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-amino-3,5-dichloro-4-methylpyridine derivative.

NucleophileTypical ConditionsProduct Class
R-OH (Alcohols)NaH, THF, 60 °C2-Alkoxy-pyridines
R-SH (Thiols)K₂CO₃, DMF, 80 °C2-Thioether-pyridines
R₂NH (Amines)K₂CO₃, DMF/DMSO, 90 °C2-Amino-pyridines

Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds. [3]For chloro-pyridines, reactions like Suzuki-Miyaura and Sonogashira are highly effective. The catalytic cycle generally involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. [4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. [6][7]It is known for its mild conditions and tolerance of a wide range of functional groups. For 2,3,5-trichloro-4-methylpyridine, selective coupling at the C2 position can be achieved with high efficiency. A highly effective ligand-free method using palladium acetate in an aqueous phase has been reported for 2,3,5-trichloropyridine, which demonstrates the preferential reactivity at C2. [8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Substrate R¹-X Substrate->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Selective C2-Arylation via Ligand-Free Suzuki Coupling

This protocol is adapted from a highly efficient method for the arylation of trichloropyridine. [8] Materials & Reagents:

  • 2,3,5-Trichloro-4-methylpyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (as solvent system)

  • Round-bottom or pressure flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a flask, combine 2,3,5-trichloro-4-methylpyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and potassium carbonate (3.0 eq).

  • Add Palladium(II) Acetate (1-3 mol%).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio). The aqueous phase is crucial for activating the boronic acid. [6]4. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the 2-aryl-3,5-dichloro-4-methylpyridine.

Catalyst SystemKey FeaturesSelectivity
Pd(OAc)₂ / Ligand-FreeAqueous conditions, simple, cost-effective. [8]High for C2
Pd(PPh₃)₄ / BaseClassic conditions, robust for many substrates.Generally C2 > C5
PdCl₂(dppf) / BaseHighly active catalyst, good for challenging substrates. [3]High for C2
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting a terminal alkyne with an aryl halide. [9]The reaction is co-catalyzed by palladium and copper(I) salts. [10][11]This transformation is highly valuable for creating rigid linkers in drug molecules and building blocks for materials science. Polychlorinated aromatics have been shown to be excellent substrates for multiple Sonogashira couplings. [12][13]

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition (R-X) PdII_Complex->Pd0 Reductive Elimination (R-alkyne) Cu_Acetylide Cu-C≡C-R' CuX Cu(I)X Alkyne H-C≡C-R' Alkyne->Cu_Acetylide + Base Cu_Acetylide->PdII_Complex Transmetalation Cu_Acetylide->CuX Transmetalation to Pd(II)

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol 3.2.1: C2-Alkynylation via Sonogashira Coupling

Materials & Reagents:

  • 2-Aryl-3,5-dichloro-4-methylpyridine (from Protocol 3.1.1) or 2,3,5-trichloro-4-methylpyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as base and solvent

  • Toluene or THF (co-solvent, optional)

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask, add the chloropyridine substrate (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (TEA or a mixture of Toluene/TEA).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if required. The reaction often proceeds readily at room temperature.

  • Monitor progress by TLC or LC-MS. A precipitate of triethylammonium chloride may form.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer (MgSO₄), filter, and concentrate.

  • Purify via flash column chromatography to obtain the desired alkynylated pyridine.

Conclusion

2,3,5-Trichloro-4-methylpyridine offers a robust and versatile entry point into a diverse chemical space. By understanding the inherent electronic properties of the substituted pyridine ring, researchers can employ a range of synthetic strategies with high regiochemical control. The protocols outlined herein for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling provide reliable and reproducible methods for the selective functionalization at the C2 position, opening the door for subsequent reactions at the less reactive C5 and C3 positions. These derivatized intermediates are of significant value in the exploration of new bioactive compounds and functional materials.

References

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(7), 1618–1621. [Link]

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. PubMed, PMID: 21355569. [Link]

  • Procter, R. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions. [Link]

  • Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst. (2023). Faraday Discussions. [Link]

  • Reactivity exploration for the Pd-catalyzed cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). National Institutes of Health (NIH). [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reaction between 2-chloropyridines. (n.d.). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central, NIH. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Hepp, A. F., et al. (1996). Synthesis, Structure, and Characterization of Cu4Sno(4-methylpyridine)4. Journal of Cluster Science. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2,3,5-Trichloro-4-methylpyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the electron-deficient nature of the pyridine ring, which is further activated by three electron-withdrawing chlorine atoms. This electronic arrangement makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful class of reactions for forming carbon-heteroatom bonds.[4][5]

This guide provides a detailed exploration of the mechanistic principles, key influencing factors, and field-proven protocols for performing nucleophilic substitution reactions on this versatile scaffold. The content is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and troubleshoot these reactions effectively.

The Mechanism and Regioselectivity of SNAr on Polychloropyridines

The SNAr reaction on an activated heteroaromatic ring is fundamentally a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-poor carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[6][7]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion, which is a good leaving group.

The regioselectivity—which of the three chlorine atoms is replaced—is dictated by the stability of the Meisenheimer intermediate. Nucleophilic attack is strongly favored at positions ortho (C2) and para (C4) to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][8][9] In 2,3,5-Trichloro-4-methylpyridine, the C4 position is blocked by a methyl group. Therefore, the most electronically favored position for nucleophilic attack is C2. The C3 and C5 positions are meta to the nitrogen, and attack at these sites does not allow for charge delocalization onto the nitrogen, making substitution less favorable.[8]

Consequently, nucleophilic attack is most likely to occur at the C2 position . However, steric hindrance from the adjacent methyl group at C4 and the chlorine at C3, as well as the specific reaction conditions, can sometimes lead to substitution at the C5 position. Experimental verification is always crucial to confirm the resulting regioisomer.

Caption: General mechanism for SNAr on 2,3,5-Trichloro-4-methylpyridine.

Core Experimental Parameters and Their Rationale

Mastery of SNAr reactions requires careful control of several experimental variables.

ParameterRationale and Field Insights
Nucleophile The choice of nucleophile (amine, alkoxide, thiolate) is the primary determinant of the final product. Stronger, less sterically hindered nucleophiles generally react faster and more efficiently. For weak nucleophiles (e.g., neutral amines, alcohols, thiols), the addition of a non-nucleophilic base is essential to either deprotonate the nucleophile, increasing its potency, or to act as a scavenger for the HCl generated during the reaction.[10][11]
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. Their primary role is to effectively solvate the reactants and, crucially, to stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the first step.[8][10] The choice of solvent can also influence reaction rate and, in some cases, regioselectivity.
Temperature These reactions often require elevated temperatures (typically 80-150 °C) to provide the necessary thermal energy to overcome the activation barrier associated with the temporary disruption of the pyridine ring's aromaticity.[8] Monitoring the reaction is crucial to avoid decomposition at high temperatures.
Base When using neutral nucleophiles like amines (R₂NH) or alcohols (ROH), a base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is required. It serves as an acid scavenger, neutralizing the HCl that is formally produced and driving the reaction to completion. For very weak nucleophiles, a strong base like sodium hydride (NaH) may be used to generate the more reactive anionic nucleophile in situ.

Application Protocols

Safety Precaution: 2,3,5-Trichloro-4-methylpyridine and many of the reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Amination with a Primary or Secondary Amine (N-Nucleophiles)

This protocol describes the reaction with a generic amine, a common transformation in the synthesis of bioactive molecules.

Amination_Workflow A 1. Reagent Setup - Add 2,3,5-trichloro-4-methylpyridine,   amine (1.1 eq), and K₂CO₃ (2.0 eq)   to a flask with dry DMF. B 2. Reaction - Heat mixture to 100-120 °C   with stirring under N₂ atmosphere. A->B Heat C 3. Monitoring - Track progress via TLC or LC-MS   until starting material is consumed   (typically 4-12 hours). B->C Sample periodically D 4. Work-up - Cool to room temperature. - Pour into ice-water. - Extract with ethyl acetate (3x). C->D Reaction complete E 5. Purification - Combine organic layers, wash with brine,   dry over Na₂SO₄, and concentrate. - Purify crude product via column chromatography. D->E Crude product F 6. Characterization - Confirm structure and purity using   ¹H NMR, ¹³C NMR, and MS. E->F Purified product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise functionalization of the pyridine ring is critical for tuning molecular properties and biological activity. However, polyhalogenated pyridines, such as 2,3,5-Trichloro-4-methylpyridine, present a formidable synthetic challenge. The multiple reactive sites necessitate a deep understanding of reaction mechanisms to achieve regioselective control, enabling the stepwise and deliberate construction of complex molecular architectures.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to 2,3,5-Trichloro-4-methylpyridine. We move beyond simple procedural lists to explain the underlying principles governing reactivity and selectivity. The protocols described herein are designed to be robust and serve as validated starting points for researchers in drug discovery and chemical synthesis, empowering them to leverage this versatile building block for novel applications.

Understanding Regioselectivity: The Key to Controlled Functionalization

In palladium-catalyzed cross-coupling reactions, the first and most critical step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. With a substrate like 2,3,5-Trichloro-4-methylpyridine, three distinct C-Cl bonds are available for reaction. The predictable and selective activation of one of these bonds is paramount.

The inherent electronic properties of the pyridine ring, a π-deficient heterocycle, play a decisive role. The nitrogen atom withdraws electron density, making the α-positions (C2 and C6) most susceptible to oxidative addition. In the case of 2,3,5-Trichloro-4-methylpyridine, the C2 position is the most activated site. This heightened reactivity is due to the combined electron-withdrawing effects of the ring nitrogen and the chlorine atoms at the C3 and C5 positions.[1][2] Consequently, under typical palladium-catalyzed conditions, cross-coupling reactions are expected to occur with high regioselectivity at the C2 position.

This inherent selectivity allows for a sequential functionalization strategy. After the initial coupling at the C2 position, the electronic nature of the pyridine ring is altered, which can influence the reactivity of the remaining C-Cl bonds at C3 and C5, potentially allowing for subsequent, distinct coupling reactions under more forcing conditions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a workhorse in synthetic chemistry.[3][4]

Causality and Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the most reactive C-Cl bond of the pyridine ring (C2). The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]

For polychlorinated pyridines, a ligand-free approach using a simple palladium salt like palladium(II) acetate has proven highly effective.[1][2] The use of an aqueous solvent system can be beneficial, and the choice of base is critical for facilitating the transmetalation step.[1][2] Studies on the closely related 2,3,5-trichloropyridine have shown that this reaction proceeds with excellent regioselectivity, yielding exclusively the 2-aryl-3,5-dichloropyridine product.[1][2] This high selectivity is attributed to the enhanced reactivity of the C2-Cl bond.[1]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Combine Substrate, Boronic Acid, Pd(OAc)2, & Na2CO3 in vial Solvent Add DMF/H2O Solvent System Setup->Solvent Reaction Heat under Argon (e.g., 60-80°C) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Cool, Dilute, Extract with Organic Solvent Monitor->Workup Purify Purify via Column Chromatography Workup->Purify Product Obtain Pure 2-Aryl-3,5-dichloro- 4-methylpyridine Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol: Ligand-Free Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from established procedures for the regioselective arylation of 2,3,5-trichloropyridine and is expected to yield the corresponding 2-aryl-3,5-dichloro-4-methylpyridine.[1][2]

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2,3,5-Trichloro-4-methylpyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and Na₂CO₃ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add a solvent mixture of DMF (3 mL) and water (3.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3,5-dichloro-4-methylpyridine.

Data Summary: Expected Outcomes

The following table summarizes representative yields obtained for the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids.[1] Similar outcomes are anticipated for 2,3,5-Trichloro-4-methylpyridine.

EntryArylboronic Acid PartnerProductYield (%)[1]
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-Dichloro-2-(p-tolyl)pyridine92
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine95
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3,5-dichloropyridine85
54-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine86
63-Methoxyphenylboronic acid3,5-Dichloro-2-(3-methoxyphenyl)pyridine87

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a powerful route to construct C(sp²)-C(sp) bonds.[5][6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceutical development.

Causality and Mechanistic Insight

The Sonogashira coupling typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-Cl bond occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the alkynylated product and regenerates the Pd(0) catalyst.[6] An amine base is used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[5]

Given the established reactivity pattern, the Sonogashira coupling is expected to proceed with high regioselectivity at the C2 position of 2,3,5-Trichloro-4-methylpyridine.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII RE Reductive Elimination PdII->RE RE->Pd0 Product Ar-Alkyne RE->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base CuX Cu(I)X CuX->CuAcetylide Transmetalation Transmetalation CuAcetylide->Transmetalation Transmetalation->PdII Transfers Alkyne to Palladium

Caption: Simplified Sonogashira catalytic cycles.

Protocol: Standard Sonogashira Coupling Conditions

This protocol provides a general starting point for the Sonogashira coupling of 2,3,5-Trichloro-4-methylpyridine. Optimization of the catalyst, ligand, base, and temperature may be required.

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF or DMF (co-solvent, optional)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, degassed reaction vessel, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add 2,3,5-Trichloro-4-methylpyridine (1.0 mmol) followed by the solvent (e.g., 5 mL of Et₃N or a mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture and filter through a pad of celite to remove insoluble salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the 2-alkynyl-3,5-dichloro-4-methylpyridine product.

III. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[7][8][9] This reaction is particularly crucial in pharmaceutical research, where aryl amine moieties are prevalent.[7]

Causality and Mechanistic Insight

The mechanism mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] A key factor for success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos) are essential.[8][10] These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8][9]

For an electron-deficient substrate like 2,3,5-Trichloro-4-methylpyridine, the Buchwald-Hartwig amination is expected to be highly selective for the C2 position. A successful protocol for a related substrate, 2-Amino-5-bromo-4-methylpyridine, utilizes a Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ as the base, highlighting a robust set of conditions for this class of compounds.[11]

Protocol: Buchwald-Hartwig Amination at the C2 Position

This protocol is adapted from a validated procedure for a structurally similar bromopyridine and serves as an excellent starting point.[11]

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add 2,3,5-Trichloro-4-methylpyridine (1.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (1.2 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-3,5-dichloro-4-methylpyridine derivative.

IV. Heck Reaction: A Note on C-C Bond Formation with Alkenes

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[12][13] While a powerful tool, its application to polychlorinated pyridines is less documented than the aforementioned reactions. The general principles of regioselectivity still apply, with the C2 position being the most probable site of initial reaction.

A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[12][14] Researchers wishing to explore this transformation should begin with these standard conditions, with the understanding that optimization will likely be necessary to achieve good yields and prevent side reactions.

Conclusion and Future Directions

2,3,5-Trichloro-4-methylpyridine is a versatile building block whose synthetic potential can be unlocked through regioselective palladium-catalyzed cross-coupling reactions. The pronounced electronic activation of the C2 position provides a reliable handle for initial, selective functionalization. This guide offers validated protocols and mechanistic insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, establishing a foundation for the synthesis of novel, complex pyridine derivatives.

Future work should focus on the sequential functionalization of the remaining C3 and C5 positions. Following the initial coupling at C2, the altered electronic landscape of the resulting dichloropyridine may allow for a second, distinct cross-coupling reaction under different catalytic conditions, opening the door to the creation of highly substituted, multi-functionalized pyridine libraries for screening in drug discovery and materials science.

References

  • Liu, Y., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3154-3161. Available from: [Link]

  • Liu, Y., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Available from: [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Safe Practices for Chlorinated Pyridines

Chlorinated pyridines are a class of heterocyclic aromatic organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility in drug development and materials science is significant; however, this is matched by their potential for high toxicity and chemical reactivity. Compounds such as 2-chloropyridine and 3-chloropyridine are classified as toxic or fatal upon inhalation, skin contact, or ingestion, and can cause severe skin and eye damage, as well as long-term organ effects.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety rules to provide a framework for thinking critically about the hazards of chlorinated pyridines. By understanding the causality behind each procedural step, laboratory personnel can build a self-validating system of safety that protects themselves, their colleagues, and their research integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. Chlorinated pyridines are hazardous, and a comprehensive risk assessment is mandatory before any work begins.

Toxicological Profile

The toxicity of chlorinated pyridines can be severe. The primary routes of exposure are inhalation, dermal absorption, and ingestion.[1] Notably, many chlorinated pyridines are readily absorbed through intact skin, making dermal contact a critical exposure pathway.[3][4] Chronic exposure may lead to damage to organs, particularly the liver and kidneys.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification for Representative Chlorinated Pyridines

Hazard Class 2-Chloropyridine[2] 3-Chloropyridine[5] General Hazard Statement
Acute Toxicity, Oral Category 4 Category 4 Harmful if swallowed.
Acute Toxicity, Dermal Category 2 Category 2 Fatal in contact with skin.
Acute Toxicity, Inhalation Category 2 Category 2 Fatal if inhaled.
Skin Corrosion/Irritation Category 2 Category 2 Causes skin irritation.
Serious Eye Damage Category 1 Category 1 Causes serious eye damage.
STOT, Single Exposure Category 3 Category 3 May cause respiratory irritation.
STOT, Repeated Exposure Category 2 Category 2 May cause damage to organs (liver) through prolonged or repeated exposure.

| Aquatic Hazard | Acute 1, Chronic 1 | Acute 1, Chronic 1 | Very toxic to aquatic life with long lasting effects. |

STOT = Specific Target Organ Toxicity

Physical and Chemical Hazards

Beyond their toxicological properties, chlorinated pyridines present physical hazards that must be managed.

  • Combustibility: They are combustible liquids and can form explosive mixtures with air upon heating.[6]

  • Incompatibility: They are incompatible with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and peroxides.[2][7] Contact can lead to vigorous or explosive reactions.

  • Hazardous Decomposition: When heated to decomposition, they emit highly toxic fumes, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and potentially phosgene.[6]

Occupational Exposure Limits (OELs)

A critical point of awareness is that for many specific chlorinated pyridines, official occupational exposure limits (OELs) have not been established by regulatory bodies like the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[3][4][7] The absence of a defined limit does not imply safety. On the contrary, it necessitates the adoption of the most stringent handling procedures to minimize any potential for exposure.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental concept in safety science that prioritizes the most effective control measures.

cluster_0 cluster_1 a Elimination / Substitution b Engineering Controls (Fume Hood, Ventilation) a->b l1 Most Effective c Administrative Controls (SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) c->d l2 Least Effective

Caption: Hierarchy of Controls for managing chemical risk.

Primary Engineering Controls

Engineering controls are the most effective measure for isolating personnel from hazards.

  • Chemical Fume Hood: All work involving the handling of chlorinated pyridines, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[5] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[5][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific task. It is not a substitute for robust engineering controls.

Table 2: PPE Selection Guide for Chlorinated Pyridines

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in fume hood) Tightly-fitting chemical safety goggles.[2] Chemical-resistant gloves (e.g., Butyl rubber). Double-gloving is recommended.[10] Flame-resistant lab coat, fully buttoned.[8] Not typically required if work is performed correctly within a certified fume hood.
Reaction Monitoring / Workup Chemical safety goggles and a face shield.[2] Chemical-resistant gloves. Inspect for integrity and change frequently.[2] Flame-resistant lab coat. Consider a chemically-resistant apron.[8] A respirator with an appropriate cartridge (e.g., Type A-P filter) may be required if there is a risk of exposure outside the fume hood.[6] Use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[9]

| Spill Cleanup | Chemical safety goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | Full-face respirator with appropriate cartridges is mandatory.[11] |

Causality Note: Nitrile gloves are common in labs but may offer insufficient protection against chlorinated pyridines. It is crucial to consult glove manufacturer compatibility charts for specific breakthrough times. Butyl rubber or other highly resistant materials are often a safer choice.[10]

Section 3: Standard Operating Protocol: Handling Chlorinated Pyridines

This protocol outlines a self-validating workflow. Each step is designed to prevent exposure and ensure procedural integrity.

start Start: Prepare for Handling prep 1. Pre-Operational Checks - Verify fume hood certification - Clear workspace - Assemble all materials & waste containers start->prep ppe 2. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe handle 3. Handling in Fume Hood - Ground containers - Dispense slowly to avoid splashes - Keep container sealed when not in use ppe->handle post 4. Post-Handling - Securely seal primary container - Decontaminate work surface - Dispose of contaminated consumables handle->post doff 5. Doff PPE Correctly - Remove gloves using proper technique - Wash hands thoroughly post->doff end End: Procedure Complete doff->end

Caption: Standard workflow for handling chlorinated pyridines.

Pre-Operational Checks
  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Clear the Workspace: The fume hood sash should be kept as low as possible. The work area should be free of clutter and unnecessary equipment.

  • Assemble Materials: Have all necessary chemicals, glassware, and spill cleanup materials (e.g., vermiculite, sand) present in the hood before starting.[5]

  • Prepare Waste Containers: A designated, labeled hazardous waste container must be ready in the hood to receive contaminated items.[10]

Protocol for Weighing and Transferring
  • Don PPE: Put on all required PPE as specified in Table 2.

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, which can be an ignition source.

  • Dispense Chemical: Perform all transfers over a tray or secondary containment to catch any drips. Pour slowly and carefully to avoid splashing.

  • Seal Promptly: Immediately and tightly close the primary chemical container after dispensing.[5]

Post-Handling Procedures
  • Decontaminate: Wipe down the work surface, any external contamination on glassware, and equipment with an appropriate solvent. Dispose of the wipes in the designated hazardous waste container.

  • Dispose of Consumables: Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the hazardous waste container.[2][8]

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last using a technique where the outer surface is not touched by bare skin.[2]

  • Wash Hands: Wash hands thoroughly with soap and water immediately after the work is complete, even if gloves were worn.[5][8]

Section 4: Storage & Transport

Proper storage is critical to prevent degradation, accidental release, and dangerous reactions.

General Storage Guidelines
  • Location: Store in a cool, dry, well-ventilated area designated for toxic and combustible materials.[5][12]

  • Container: Keep in the original, tightly sealed container.[5][6] Containers must be in good condition and clearly labeled.

  • Environment: Store away from heat, sparks, open flames, and direct sunlight.[5][10]

  • Segregation: Crucially, store chlorinated pyridines segregated from incompatible materials.

Table 3: Chemical Incompatibility Chart

Material Class Incompatible With Rationale / Hazard
Chlorinated Pyridines Strong Oxidizing Agents (Nitrates, Peroxides, Perchlorates, etc.)[7] Risk of fire and explosion.[6]
Strong Acids (Sulfuric Acid, Nitric Acid, etc.)[7] Exothermic and potentially violent reaction.[11]

| | Peroxides, Acid Chlorides, Acid Anhydrides[2][6] | Vigorous or explosive reactions may occur. |

Intra-Lab Transport

When moving chlorinated pyridines from a storage cabinet to the fume hood, always use a secondary container (e.g., a plastic pail or a bottle carrier) to protect against breakage and spills.[6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

start EMERGENCY (Spill or Exposure) is_spill Spill? start->is_spill is_major Major Spill? is_spill->is_major Yes exposure Personnel Exposure is_spill->exposure No minor_spill Minor Spill: - Alert personnel in area - Absorb with inert material - Clean & dispose as hazardous waste is_major->minor_spill No major_spill Major Spill: - Evacuate immediate area - Alert supervisor & EH&S - Prevent entry is_major->major_spill Yes end Report Incident minor_spill->end major_spill->end skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min - Seek immediate medical aid exposure->skin_contact eye_contact Eye Contact: - Flush at eyewash for 15+ min - Remove contact lenses if possible - Seek immediate medical aid exposure->eye_contact inhalation Inhalation: - Move to fresh air - Seek immediate medical aid exposure->inhalation skin_contact->end eye_contact->end inhalation->end

Caption: Emergency response flowchart for spills and exposures.

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (Table 2), cover the spill with an inert absorbent material like vermiculite, sand, or earth.[5]

    • Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.[5]

    • Decontaminate the area and dispose of all materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • EVACUATE: Immediately evacuate the area.[2]

    • ALERT: Alert your supervisor and institutional Environmental Health & Safety (EH&S) or emergency response team.[6]

    • SECURE: Secure the area to prevent entry.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.[7]

Personnel Exposure

The guiding principle is immediate and thorough decontamination followed by medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 6: Waste Disposal

All waste contaminated with chlorinated pyridines is considered hazardous waste.

  • Segregation: Collect all waste streams (solid and liquid) in separate, compatible, and clearly labeled containers.[10] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Management: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[10]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal company.[2][14] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for this type of chemical waste.[2]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Chloropyridine - Hazardous Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • New Jersey Department of Health. (2004, January). Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: PYRIDINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable, Three-Step Synthesis of 2,3,5-Trichloro-4-methylpyridine for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2,3,5-Trichloro-4-methylpyridine, a key intermediate in the manufacturing of various agrochemical and pharmaceutical agents. The protocol is designed for implementation in a pilot plant setting, emphasizing safety, scalability, and process control. The synthesis follows a robust three-step route starting from commercially available 4-methylpyridine: (1) N-oxidation to 4-methylpyridine-N-oxide, (2) exhaustive chlorination to 2,3,5,6-tetrachloro-4-methylpyridine, and (3) selective reductive dechlorination to yield the final product. This guide details the rationale behind the chosen synthetic strategy, provides step-by-step protocols, outlines in-process controls, and addresses critical safety considerations for handling hazardous materials at scale.

Introduction: The Strategic Importance of 2,3,5-Trichloro-4-methylpyridine

Polychlorinated pyridines are a critical class of heterocyclic compounds. Specifically, 2,3,5-Trichloro-4-methylpyridine serves as a foundational building block for synthesizing a range of high-value molecules. Its utility stems from the specific arrangement of chlorine atoms, which allows for regioselective functionalization in subsequent reactions. However, scaling the synthesis of this molecule from the laboratory bench to a pilot plant presents significant challenges, including managing highly exothermic reactions, handling corrosive and toxic reagents, and controlling the formation of isomeric impurities.

The synthetic strategy outlined herein was developed to address these challenges. The route begins with the activation of the pyridine ring via N-oxidation, which facilitates electrophilic substitution. This is followed by a perchlorination step under forcing conditions to produce a single, well-defined tetrachlorinated intermediate. The final step involves a selective dechlorination, which is a more controllable method for achieving the desired 2,3,5-trichloro substitution pattern than attempting a direct, selective trichlorination. This approach minimizes the formation of difficult-to-separate isomers and provides a reliable pathway for producing high-purity material at scale.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, transforming 4-methylpyridine into the target compound.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Exhaustive Chlorination cluster_2 Step 3: Selective Dechlorination A 4-Methylpyridine B 4-Methylpyridine-N-oxide A->B H₂O₂ / CH₃COOH C 4-Methylpyridine-N-oxide D 2,3,5,6-Tetrachloro-4-methylpyridine C->D POCl₃ / PCl₅ E 2,3,5,6-Tetrachloro-4-methylpyridine F 2,3,5-Trichloro-4-methylpyridine E->F Zn Dust / NH₄OH

Caption: Three-step synthesis of 2,3,5-Trichloro-4-methylpyridine.

Part I: Synthesis of 4-Methylpyridine-N-oxide (Intermediate 1)

Principle and Rationale

The initial step involves the oxidation of the nitrogen atom in the 4-methylpyridine ring. This N-oxidation serves two primary purposes: it increases the electron density of the pyridine ring at the 2- and 6-positions, making it more susceptible to electrophilic attack, and it protects the nitrogen from participating in undesired side reactions during chlorination. While various oxidizing agents can be used, a mixture of hydrogen peroxide and glacial acetic acid is selected for pilot-scale operations. This combination generates peracetic acid in situ and is more cost-effective and safer to handle in large quantities than alternatives like m-chloroperoxybenzoic acid (m-CPBA).[1]

Pilot Plant Protocol

Equipment: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.

Materials:

  • 4-Methylpyridine (γ-picoline): 5.0 kg (53.7 mol)

  • Glacial Acetic Acid: 25 L

  • Hydrogen Peroxide (30% solution): 6.1 kg (53.8 mol, 1.0 eq)

Procedure:

  • Charge the reactor with 4-methylpyridine (5.0 kg) and glacial acetic acid (25 L).

  • Begin agitation and cool the mixture to 15-20°C using a chiller.

  • Slowly add the 30% hydrogen peroxide solution (6.1 kg) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C. Caution: The reaction is exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 8-10 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Dichloromethane/Methanol = 10:1) or HPLC to confirm the consumption of the starting material.

  • After completion, cool the reactor to 40°C.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water.

  • Add water (10 L) to the residue and concentrate again to ensure complete removal of acetic acid.

  • The resulting crude 4-methylpyridine-N-oxide is a viscous oil or solid and can be used directly in the next step without further purification.

Process Parameters
ParameterValueRationale
Molar Ratio (H₂O₂/Picoline)1.0 : 1.0Ensures complete conversion while minimizing excess oxidant.
Initial Addition Temp.15-20°CControls initial exotherm from peracetic acid formation.
Reaction Temperature70-75°CProvides sufficient thermal energy for the oxidation reaction.
Reaction Time8-10 hoursTypical duration for achieving >98% conversion at this scale.

Part II: Synthesis of 2,3,5,6-Tetrachloro-4-methylpyridine (Intermediate 2)

Principle and Rationale

This step achieves exhaustive chlorination of the activated pyridine ring. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is used as the chlorinating agent. POCl₃ serves as both a reagent and a solvent, while PCl₅ ensures a high chlorinating potential to drive the reaction to completion, yielding the thermodynamically stable tetrachloro-substituted product. This "perchlorination" strategy is advantageous at scale because it avoids the formation of a complex mixture of mono-, di-, and tri-chlorinated isomers, simplifying downstream purification. The N-oxide is deoxygenated during this process.

Pilot Plant Protocol

Equipment: 100 L corrosion-resistant (Hastelloy or glass-lined) reactor with a robust agitation system, temperature control, reflux condenser connected to a caustic scrubber, and a port for solid addition.

Materials:

  • Crude 4-Methylpyridine-N-oxide (from Part I, ~5.9 kg, 53.7 mol)

  • Phosphorus Oxychloride (POCl₃): 25 L (41.0 kg, 267.5 mol, 5.0 eq)

  • Phosphorus Pentachloride (PCl₅): 11.2 kg (53.8 mol, 1.0 eq)

Procedure:

  • Charge the reactor with phosphorus oxychloride (25 L).

  • Slowly and carefully add the crude 4-methylpyridine-N-oxide to the POCl₃. The mixture may be exothermic. Maintain the temperature below 40°C during the addition.

  • In a well-ventilated area, add phosphorus pentachloride (11.2 kg) in portions through the solids addition port. Caution: This addition is highly exothermic and will release HCl gas. Ensure the scrubber is operational.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (~105-110°C) and maintain for 12-16 hours.

  • IPC: Monitor the reaction by GC analysis of quenched aliquots to confirm the formation of the tetrachloro product and the absence of intermediates.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Distill off the excess POCl₃ under reduced pressure.

  • Cool the residue to room temperature and very slowly quench by pouring it onto crushed ice (100 kg) in a separate, well-agitated vessel. Extreme Caution: This is a highly exothermic and hazardous operation. Perform slowly with efficient cooling and ventilation.

  • The solid product will precipitate. Stir the slurry for 1 hour, then filter the solid.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH 6-7).

  • Dry the crude solid product in a vacuum oven at 50°C.

Part III: Selective Dechlorination to 2,3,5-Trichloro-4-methylpyridine (Final Product)

Principle and Rationale

The final step is the selective reductive dechlorination of 2,3,5,6-tetrachloro-4-methylpyridine. The chlorine atom at the 6-position is the most susceptible to nucleophilic attack and reduction due to the electronic influence of the ring nitrogen. Zinc dust is an effective and economical reducing agent for this transformation. The reaction is performed in a basic medium using aqueous ammonia, which helps to activate the zinc surface and neutralize the generated HCl.[2] A water-immiscible solvent like toluene is used to facilitate product extraction and isolation.[2]

Pilot Plant Protocol

Equipment: 200 L glass-lined reactor with mechanical stirrer, temperature control, and reflux condenser.

Materials:

  • Crude 2,3,5,6-Tetrachloro-4-methylpyridine (from Part II, ~13.0 kg, 53.7 mol)

  • Toluene: 80 L

  • Ammonium Hydroxide (28% solution): 20 L

  • Zinc Dust (<10 micron): 5.3 kg (81.0 mol, 1.5 eq)

Procedure:

  • Charge the reactor with the crude tetrachloro-intermediate (13.0 kg), toluene (80 L), and ammonium hydroxide solution (20 L).

  • Begin agitation to form a slurry. Heat the mixture to 60-65°C.

  • Add the zinc dust (5.3 kg) in portions over 1-2 hours. Caution: The reaction is exothermic. Maintain the temperature at 75-80°C with controlled addition and cooling.

  • After the zinc addition is complete, maintain the reaction at 75-80°C for 4-6 hours.

  • IPC: Monitor the reaction by GC to track the disappearance of the starting material and the formation of the trichloro-product.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess zinc and zinc salts. Wash the filter cake with toluene (2 x 10 L).

  • Transfer the combined filtrate to a separatory vessel and separate the aqueous layer.

  • Wash the organic layer with water (2 x 20 L).

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or heptane) to yield high-purity 2,3,5-Trichloro-4-methylpyridine.

Pilot Plant Workflow and Safety

General Workflow Diagram

G cluster_workflow Pilot Plant Operational Workflow A Raw Material Staging & QC B Reactor Charging (Step 1) A->B C N-Oxidation Reaction B->C D Work-up & Intermediate Isolation C->D E Reactor Charging (Step 2) D->E F Chlorination Reaction E->F G Quenching & Intermediate Isolation F->G H Reactor Charging (Step 3) G->H I Dechlorination Reaction H->I J Filtration & Phase Separation I->J K Solvent Removal J->K L Product Purification (Distillation/Recrystallization) K->L M Final Product Drying & Packaging L->M

Caption: General operational workflow for the three-step synthesis.

Critical Safety Considerations
  • Hazardous Materials: This synthesis involves numerous hazardous materials.

    • 4-Methylpyridine: Flammable, harmful if swallowed or in contact with skin.[3][4]

    • Hydrogen Peroxide (30%): Strong oxidizer, can cause severe skin burns and eye damage.

    • Acetic Acid: Corrosive, causes severe skin burns and eye damage.

    • POCl₃ and PCl₅: Highly corrosive and toxic. React violently with water, releasing HCl gas. Handle in a closed system with a dedicated scrubber.[5]

    • Chlorinated Pyridines: Toxic and environmentally persistent. Avoid inhalation and skin contact.[6][7]

    • Zinc Dust: Flammable solid. Can form explosive mixtures with air.

  • Exothermic Reactions: All three steps involve significant exotherms. Gradual reagent addition and robust temperature control systems are critical to prevent runaway reactions.

  • Pressure Management: The chlorination step generates large volumes of HCl gas. The reactor must be properly vented to a caustic scrubber to neutralize acidic vapors and prevent pressure buildup.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves, chemical splash goggles, face shields, and flame-retardant lab coats. For handling POCl₃ and PCl₅, a full-face respirator with an appropriate cartridge is required.

Analytical Quality Control

Ensuring the purity of the final product and intermediates is crucial. The following analytical methods are recommended.

Recommended Analytical Methods
Analysis TypeTechniquePurpose
Reaction Monitoring (IPC)TLC, GC, HPLCTo track the consumption of starting materials and formation of products.
Purity AssayGC-FID, HPLC-UVTo quantify the purity of the final product and identify impurities.
Identity ConfirmationGC-MS, ¹H NMR, ¹³C NMRTo confirm the chemical structure of the final product.
Example GC-FID Protocol for Final Product Assay
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 270°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[8]

  • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the final product in a suitable solvent like dichloromethane or ethyl acetate.

References

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV) - ResearchGate. URL: [Link]

  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents.
  • CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents.
  • Synthesis of 4-nitropyridine - PrepChem.com. URL: [Link]

  • 4-methylpyridine N-oxide - Stenutz. URL: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. URL: [Link]

  • CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents.
  • US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents.
  • Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents.
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. URL: [Link]

  • WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google Patents.
  • US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. URL: [Link]

  • Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine - Oxford Academic. URL: [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. URL: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. URL: [Link]

  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS - Loba Chemie. URL: [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. URL: [Link]

  • 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine (CHEM043472) - ContaminantDB. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Senior Application Scientists

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-4-methylpyridine. This guide is designed for experienced researchers, chemists, and drug development professionals. It moves beyond basic protocols to address the nuanced challenges of this synthesis, focusing on causality, troubleshooting, and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 2,3,5-Trichloro-4-methylpyridine?

The most prevalent method is the direct, high-temperature chlorination of 4-methylpyridine (also known as γ-picoline). This process can be carried out in either the liquid or gas phase and typically requires a catalyst to control selectivity and improve reaction rates. The core challenge of this route is achieving the desired 2,3,5-trichloro isomer with high selectivity, as numerous other chlorinated byproducts can form.

Q2: What are the most critical parameters influencing yield and selectivity in the chlorination of 4-methylpyridine?

There are three paramount factors:

  • Temperature: Temperature control is crucial. Insufficient heat can lead to incomplete reaction, while excessive temperatures can promote the formation of unwanted isomers, over-chlorination to tetra- and penta-chlorinated species, and thermal decomposition (tarring). Gas-phase reactions often occur between 250°C and 450°C.[1]

  • Molar Ratio of Chlorinating Agent: The stoichiometry of chlorine gas to the 4-methylpyridine substrate is a key determinant of the final product distribution. A stepwise increase in the chlorine ratio is often necessary to move from mono- to di- and finally tri-chlorinated products. Precise control is essential to prevent the formation of over-chlorinated byproducts.

  • Catalyst Selection: The choice of catalyst can significantly influence the position of chlorination on the pyridine ring. Lewis acid catalysts, often deposited on inorganic supports like silica or alumina, are frequently used in gas-phase reactions to promote electrophilic aromatic substitution.[1]

Q3: What are the major byproducts to anticipate in this synthesis?

The reaction mixture is often complex. Key byproducts include:

  • Isomeric Trichlorides: Other isomers such as 2,3,6-Trichloro-4-methylpyridine.

  • Under-chlorinated Species: Dichloro-4-methylpyridines are common if the reaction is incomplete.

  • Over-chlorinated Species: 2,3,5,6-Tetrachloro-4-methylpyridine can form if the reaction is pushed too hard with excess chlorine or high temperatures.

  • Side-Chain Chlorinated Products: Chlorination of the methyl group can occur, leading to impurities like 2,3,5-Trichloro-4-(chloromethyl)pyridine, especially under conditions that favor free-radical mechanisms (e.g., UV light).

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Conversion & Poor Yield

Q: My reaction has stalled, leaving a significant amount of di-chlorinated intermediates and unreacted starting material. What is the likely cause?

A: This issue, commonly referred to as a "stalled reaction," typically points to three potential root causes:

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst surface can become fouled by carbonaceous deposits or "tar" over time, especially at high temperatures. This blocks active sites and reduces efficacy. Consider regenerating the catalyst or using a fresh batch. In some systems, the catalyst itself may be consumed or altered.

  • Insufficient Temperature or Reaction Time: Chlorination is an equilibrium-driven process. The activation energy for adding the third chlorine atom is higher than for the first two. You may need to increase the reaction temperature or prolong the residence time to drive the reaction to completion.

  • Inadequate Mixing/Flow Dynamics (Gas Phase): In gas-phase reactions, poor mixing of chlorine and the substrate can lead to localized areas of low reactant concentration, effectively stalling the reaction. Ensure your reactor design provides for turbulent flow and efficient mixing.

Problem Area 2: Poor Product Selectivity

Q: My final product is a complex mixture containing high levels of 2,3,5,6-Tetrachloro-4-methylpyridine. How can I improve selectivity for the desired tri-chloro product?

A: The formation of tetrachloro-4-methylpyridine is a classic sign of over-chlorination. The solution lies in carefully tuning the reaction conditions to favor the formation of the tri-chlorinated product.

  • Adjust Molar Ratio: The most direct solution is to reduce the molar ratio of chlorine to your pyridine substrate. This limits the amount of chlorinating agent available, making the fourth chlorination less probable.

  • Lower the Reaction Temperature: High temperatures can increase the rate of all chlorination steps, including the undesirable fourth addition. Reducing the temperature (e.g., in 10-20°C increments) can often provide a window where tri-chlorination is favorable, but tetra-chlorination is kinetically slow.

  • Optimize Residence Time: Shortening the contact time between the reactants and the catalyst can also reduce the likelihood of over-chlorination.

The following diagram illustrates the general troubleshooting logic for poor selectivity.

G start Problem: Poor Selectivity sub1 High Levels of Under-Chlorinated Byproducts (e.g., Dichloro-) start->sub1 sub2 High Levels of Over-Chlorinated Byproducts (e.g., Tetrachloro-) start->sub2 cause1 Likely Causes: - Insufficient Cl2 Ratio - Temperature Too Low - Short Reaction Time sub1->cause1 cause2 Likely Causes: - Excess Cl2 Ratio - Temperature Too High - Long Reaction Time sub2->cause2 sol1 Solutions: 1. Increase Molar Ratio of Cl2 2. Increase Temperature 3. Increase Reaction Time cause1->sol1 sol2 Solutions: 1. Decrease Molar Ratio of Cl2 2. Decrease Temperature 3. Decrease Reaction Time cause2->sol2

Caption: Troubleshooting workflow for selectivity issues.

Problem Area 3: Product Purification

Q: I am struggling to separate the 2,3,5-Trichloro-4-methylpyridine from its isomers via distillation. Is there a more effective method?

A: The boiling points of chlorinated pyridine isomers are often very close, making separation by simple distillation challenging. Two primary strategies can be employed:

  • Fractional Vacuum Distillation: Using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) under reduced pressure is essential. Lowering the pressure reduces the boiling points and minimizes the risk of thermal degradation. Careful control of the reflux ratio is critical to achieving good separation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an excellent alternative. The choice of solvent is key. A good solvent will dissolve the desired product well at elevated temperatures but poorly at low temperatures, while the impurities remain in solution. Solvents like hexane or other aliphatic hydrocarbons are often effective for non-polar compounds like this.[2] A multi-step approach, such as an initial "bulk cut" distillation followed by recrystallization of the enriched fraction, is often the most efficient path to high purity.

Experimental Protocols & Data

Protocol 1: Reductive Dechlorination of a Polychlorinated Precursor

This method is adapted from established procedures for preparing trichloropyridines and illustrates a common alternative to direct chlorination.[2][3] It relies on selectively removing a chlorine atom from a more highly chlorinated starting material.

Workflow Overview

G A Charge Reactor (Precursor, Toluene, NH4OH) B Add Zinc Dust A->B C Heat to 70-80°C (Maintain pH > 11) B->C D Reaction Monitoring (e.g., by GC) C->D E Cool & Filter (Remove excess Zn) D->E F Phase Separation & Extraction E->F G Distill & Purify F->G H Final Product G->H

Caption: Workflow for reductive dechlorination synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the starting material (e.g., 0.1 mol of 2,3,5,6-Tetrachloro-4-methylpyridine), 100 mL of a water-immiscible solvent like toluene, and 200 mL of 6N ammonium hydroxide to ensure a strongly alkaline environment.

  • pH Adjustment: Check the pH of the aqueous layer. It must be above 11, preferably in the 12-14 range, to prevent over-reduction.[2] Adjust with additional base if necessary.

  • Addition of Reducing Agent: While stirring vigorously, add zinc dust (e.g., 0.6 gram-atoms). An excess is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 70-75°C and maintain for several hours (5-35 hours, depending on the substrate).[2][3] Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble byproducts.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the filter cake with fresh toluene and combine it with the main organic layer.

  • Purification: Remove the toluene by rotary evaporation. The crude product can then be purified by fractional vacuum distillation or recrystallization from hexane to yield pure 2,3,5-Trichloro-4-methylpyridine.

Data Table: Influence of Reaction Parameters on Yield

The following table summarizes data adapted from related trichloropyridine syntheses, illustrating how reaction conditions can impact outcomes.[2][3]

Starting MaterialReaction Time (h)Temperature (°C)pHReported Yield
Pentachloropyridine357012.652%
2,3,5,6-Tetrachloropyridine779 (Reflux)14-1572%
2,3,5,6-Tetrachloropyridine579 (Reflux)14-1577%

This data highlights that a higher pH and the correct choice of starting material can significantly improve both reaction speed and overall yield.

References

  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • US4111938A, Preparation of 2,3,5-trichloropyridine. (1978). Google Patents.
  • CN104478793A, Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents.
  • CA1123836A, Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. (1982). Google Patents.
  • CN112159349B, Synthetic method of 2,3, 5-trichloropyridine. (2022). Google Patents.
  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

  • US5319088A, Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (1994). Google Patents.

Sources

Technical Support Center: Purification of Crude 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3,5-Trichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Understanding the Compound and Common Impurities

2,3,5-Trichloro-4-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude 2,3,5-Trichloro-4-methylpyridine often contains a variety of impurities stemming from the synthetic route employed.

Common Synthesis-Related Impurities:

  • Isomeric Trichloromethylpyridines: Positional isomers that can be difficult to separate due to similar physical properties.

  • Under-chlorinated Species: Dichloro-4-methylpyridines or chloro-4-methylpyridines that result from incomplete chlorination.

  • Over-chlorinated Species: Tetrachloromethylpyridines or other more highly chlorinated derivatives.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Solvent Residues: Residual solvents used during the synthesis and initial work-up.

  • Byproducts from Side Reactions: These can vary significantly depending on the specific synthetic pathway. For instance, in syntheses involving cyclization, improperly formed ring structures can be a source of contamination.

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these impurities.[3]

II. Purification Methodologies: A Comparative Overview

The choice of purification technique is dictated by the nature of the impurities, the physical state of the crude product (solid or liquid), and the desired final purity. Below is a comparative table of the most common methods.

Purification Technique Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Removing small amounts of impurities from a solid product.High purity achievable, cost-effective for large scales.Finding a suitable solvent can be challenging; product loss in the mother liquor.
Distillation (Fractional) Separation of liquids with different boiling points.Purifying liquid products from non-volatile or significantly different boiling point impurities.Effective for large quantities, can be automated.Not suitable for thermally labile compounds; requires significant boiling point differences for good separation.
Flash Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through.Separating complex mixtures of compounds with varying polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and expensive for large scales, requires solvent disposal.

III. Detailed Experimental Protocols & Troubleshooting

A. Recrystallization

Recrystallization is a powerful technique for purifying solid crude 2,3,5-Trichloro-4-methylpyridine, provided a suitable solvent is identified.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) at room temperature and upon heating.

    • A good solvent will show poor solubility at room temperature and high solubility near its boiling point. A patent for the preparation of 2,3,5-trichloropyridine mentions recrystallization from hexane with cooling to -20°C to achieve 99+% purity.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly to remove all traces of solvent.

Recrystallization Troubleshooting:
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound; the compound is "oiling out."Use a lower-boiling point solvent. Re-heat the solution and add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power.
Low recovery of the purified product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is sufficiently pre-heated for hot filtration.
B. Fractional Distillation

For liquid crude 2,3,5-Trichloro-4-methylpyridine, fractional distillation under reduced pressure is a viable purification method, especially for removing impurities with significantly different boiling points.[6]

Step-by-Step Fractional Distillation Protocol:
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask:

    • Fill the distillation flask no more than two-thirds full with the crude liquid.

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Apply vacuum and monitor the pressure.

    • Observe the temperature at the head of the column. The temperature should rise as the first fraction begins to distill and then stabilize.

    • Collect the fractions in separate receiving flasks. The fraction collected at a stable temperature corresponding to the boiling point of 2,3,5-Trichloro-4-methylpyridine is the purified product. A patent suggests that 2,3,5-trichloropyridine can be fractionally distilled at 105°-115° C at 30 millimeters of mercury.[5]

  • Shutdown:

    • Once the desired product has been collected, stop heating and allow the apparatus to cool before releasing the vacuum.

Fractional Distillation Troubleshooting:
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or ensure the stir bar is functioning correctly before heating.
Poor separation of fractions (unstable head temperature). Inefficient fractionating column; heating too rapidly.Use a more efficient column (e.g., longer or with better packing). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product decomposition. The distillation temperature is too high.Use a higher vacuum to lower the boiling point of the compound.
C. Flash Column Chromatography

Flash column chromatography is a highly effective method for separating complex mixtures and achieving high purity.[3][7]

Workflow for Flash Column Chromatography:

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Flash Column Chromatography Protocol:
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying pressure to increase the flow rate.

    • Collect fractions in separate tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Flash Column Chromatography Troubleshooting:
Problem Possible Cause(s) Solution(s)
Poor separation (streaking or overlapping bands). Column was improperly packed; sample was overloaded; incorrect solvent system.Repack the column carefully. Use less sample. Optimize the solvent system using TLC; a less polar eluent will generally improve separation.
Cracked or channeled column bed. The silica gel ran dry during packing or elution.Ensure the silica gel bed is always covered with solvent.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

IV. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. Which purification method should I try first?

A1: For a dark, oily crude product, flash column chromatography is often the best initial approach. The colored impurities are likely polar byproducts that will adhere strongly to the silica gel, allowing for effective separation of your less polar target compound.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity confirmation. GC-MS is excellent for detecting volatile impurities and confirming the mass of your compound. ¹H and ¹³C NMR spectroscopy will confirm the structure and can reveal the presence of impurities if their signals are visible. For very high purity requirements, quantitative NMR (qNMR) or elemental analysis can be employed.

Q3: I'm concerned about the thermal stability of 2,3,5-Trichloro-4-methylpyridine. Is distillation safe?

A3: While 2,3,5-Trichloro-4-methylpyridine is relatively stable, prolonged heating at high temperatures can lead to decomposition. Performing the distillation under reduced pressure is crucial as it significantly lowers the boiling point. If you have concerns, a small-scale trial distillation can be performed to assess its stability under your specific conditions.

Q4: Can I use activated carbon to decolorize my crude product before recrystallization?

A4: Yes, activated carbon can be effective in removing colored impurities.[1] Add a small amount of activated carbon to the hot solution before the hot filtration step. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the overall yield. Use it sparingly.

V. Logical Troubleshooting Framework

When encountering a purification challenge, a systematic approach is key. The following diagram illustrates a logical troubleshooting workflow.

G start Purification Unsuccessful check_purity Assess Purity & Impurity Profile (GC-MS, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Attempt Fractional Distillation is_liquid->distillation Yes chromatography Perform Column Chromatography is_liquid->chromatography No (or if distillation is unsuitable) recrystallization_fail Recrystallization Fails (oiling out, low purity) recrystallization->recrystallization_fail Failure success Pure Product Obtained recrystallization->success Success distillation_fail Distillation Fails (poor separation, decomposition) distillation->distillation_fail Failure distillation->success Success chromatography_fail Chromatography Fails (poor separation) chromatography->chromatography_fail Failure chromatography->success Success recrystallization_fail->chromatography If persistent failure change_solvent Optimize Recrystallization Solvent recrystallization_fail->change_solvent distillation_fail->chromatography If persistent failure adjust_distillation Adjust Vacuum/Heating Rate distillation_fail->adjust_distillation optimize_chromatography Optimize TLC & Eluent System chromatography_fail->optimize_chromatography change_solvent->recrystallization adjust_distillation->distillation optimize_chromatography->chromatography

Caption: A decision-making workflow for troubleshooting purification issues.

VI. References

  • Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine. Available at:

  • SIELC Technologies. (n.d.). Separation of 2,3,5-Trichloro-4-(propylthio)pyridine on Newcrom R1 HPLC column. Available at: [Link]

  • LookChem. (n.d.). 2-Chloro-4-methylpyridine. Available at: [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 431-433.

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine. Available at:

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29373–29379.

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Available at:

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Available at:

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at:

  • PubChem. (n.d.). 2,5,6-Trichloro-4-methylnicotinonitrile. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (1982). CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. Available at:

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at:

  • Solubility of Things. (n.d.). 4-Methylpyridine. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Available at: [Link]

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,5-Trichloro-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this particularly unreactive, yet valuable, building block. Its electron-deficient nature, combined with the strength of its three carbon-chlorine bonds, presents significant hurdles in standard palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-tested answers to common problems, helping you troubleshoot failed reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Core Concepts

Q1: Why is 2,3,5-Trichloro-4-methylpyridine so unreactive in cross-coupling reactions?

A1: The low reactivity stems from a combination of electronic and bond-strength factors:

  • Strong Carbon-Chlorine Bonds: Aryl chlorides possess significantly stronger C-Cl bonds compared to their bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[1][2]

  • Electron-Deficient Ring: The pyridine nitrogen and the three electron-withdrawing chlorine atoms make the aromatic ring highly electron-poor. This electronic state deactivates the C-Cl bonds towards oxidative addition by a Pd(0) catalyst, which is an electron-rich species.[3][4]

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[5]

Q2: Which of the three chlorine atoms is most likely to react first (regioselectivity)?

A2: For polychlorinated N-heteroarenes, the position of the halide relative to the nitrogen atom is the primary determinant of reactivity. Generally, halides adjacent to the nitrogen (the α-position) are the most reactive. Therefore, the expected order of reactivity for 2,3,5-Trichloro-4-methylpyridine is:

C2-Cl > C5-Cl > C3-Cl

The C2-Cl bond is activated by the adjacent nitrogen, making it the most susceptible to oxidative addition. The C5-Cl is next, followed by the sterically hindered and less electronically activated C3-Cl. However, it is crucial to note that this intrinsic selectivity can sometimes be overridden by judicious choice of ligands. Highly sterically hindered ligands have been shown to invert conventional selectivity in related dichloropyridine systems, favoring reaction at more remote positions.[6]

Caption: Predicted order of C-Cl bond reactivity.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but success with 2,3,5-Trichloro-4-methylpyridine requires tailored conditions.[7][8]

Q3: My Suzuki-Miyaura reaction shows no conversion. Where should I start troubleshooting?

A3: For a complete lack of conversion, the issue likely lies with the catalyst activation or the fundamental reaction parameters.

G start No / Very Low Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are the Reaction Conditions Sufficiently Forcing? start->conditions reagents Are Reagents High Quality? start->reagents cat_sol1 Use a modern, bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). Ensure Pd precatalyst is fresh. catalyst->cat_sol1 Solution cond_sol1 Increase temperature. Refluxing in dioxane (101 °C) or toluene (111 °C) is a good starting point. conditions->cond_sol1 Solution cond_sol2 Switch to a stronger base. K3PO4 or Cs2CO3 are often superior to Na2CO3 for aryl chlorides. conditions->cond_sol2 Solution reag_sol1 Use fresh, anhydrous solvent. Check boronic acid for degradation (protodeboronation). reagents->reag_sol1 Solution

Caption: Initial troubleshooting workflow for Suzuki reactions.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a system that promotes the difficult oxidative addition step. Use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[4][9] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7] For challenging substrates, weaker bases like Na₂CO₃ are often insufficient. Switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

  • Temperature: High temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. Ensure your reaction is heated sufficiently, often to reflux in solvents like dioxane or toluene.

Q4: I'm getting a low yield and observing significant amounts of starting material and homocoupled boronic acid. How can I improve this?

A4: This indicates a slow reaction rate where side reactions become competitive. The key is to accelerate the desired catalytic cycle.

IssueUnderlying CauseRecommended Solution
Low Yield / Slow Rate Inefficient oxidative addition. Slow transmetalation.Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be effective.[10] Use Advanced Ligands: Employ modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) known to accelerate both oxidative addition and reductive elimination.[11][12]
Boronic Acid Homocoupling Transmetalation is slow, allowing the boronic acid to react with itself.Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid large excesses.[5] Ensure Anhydrous Conditions: Water can affect the equilibrium of the boronate species. While some Suzuki protocols use water, starting with anhydrous conditions can sometimes reduce side reactions.
Protodeboronation The boronic acid group is cleaved and replaced by hydrogen before it can couple.Base Choice: An excessively strong or nucleophilic base can promote this. K₃PO₄ is often a good balance. Temperature Control: Avoid unnecessarily high temperatures for extended periods. Monitor the reaction and stop it upon completion.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides access to valuable arylalkyne structures.[13][14] With 2,3,5-Trichloro-4-methylpyridine, the main challenges are activating the C-Cl bond and preventing alkyne homocoupling (Glaser coupling).

Q5: My Sonogashira reaction is sluggish and primarily yields the Glaser homocoupling byproduct. What's wrong?

A5: This is a classic Sonogashira problem where the copper-catalyzed alkyne dimerization outcompetes the palladium-catalyzed cross-coupling.[15]

  • Minimize Copper: High concentrations of the copper(I) co-catalyst favor Glaser coupling. Reduce the amount of CuI to the lowest effective level (e.g., 0.5-1.0 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary.[16]

  • Rigorous Inert Atmosphere: Oxygen promotes the oxidative dimerization of the alkyne. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Boost the Palladium Cycle: The core issue is that the palladium cycle is too slow.

    • Ligand Choice: Use a ligand that accelerates the Pd cycle. For aryl chlorides, bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can be very effective.[16]

    • Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is required, often used as the solvent or co-solvent.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation.[17][18] Its success with 2,3,5-Trichloro-4-methylpyridine is highly dependent on the choice of ligand and base.

Q6: I'm trying to couple an amine with 2,3,5-Trichloro-4-methylpyridine, but the reaction is not working. Which catalyst system should I use?

A6: The Buchwald-Hartwig amination of aryl chlorides requires specialized, sterically hindered ligands to facilitate the reaction.[19][20]

  • Modern Ligand Selection: First-generation phosphine ligands are inadequate. You must use modern, bulky biarylphosphine ligands. Josiphos-type ligands (CyPF-tBu) or Buchwald-type ligands (e.g., XPhos, BrettPhos) are essential for activating C-Cl bonds and promoting the crucial reductive elimination step.[20]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative, especially if base-sensitive functional groups are present.[18]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) after initial reduction.
Ligand XPhos, SPhos, BrettPhos, CyPF-tBuBulky, electron-rich ligands are essential for activating the C-Cl bond and facilitating C-N reductive elimination.[20][21]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required to generate the palladium-amido complex. NaOt-Bu is generally the most active.[18]
Solvent Toluene, DioxaneAprotic solvents that can be heated and are compatible with the catalyst system.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for C-Cl cleavage.

Experimental Protocols

Protocol 1: General Starting Point for Suzuki-Miyaura Coupling of 2,3,5-Trichloro-4-methylpyridine

This protocol is a robust starting point and may require optimization for your specific boronic acid.

  • Setup: To a flame-dried Schlenk flask or microwave vial, add 2,3,5-Trichloro-4-methylpyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may take 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(7), 1618–1621. [Link]

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. PubMed. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate Publication. [Link]

  • ACS Publications. (n.d.). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate Publication. [Link]

  • ResearchGate. (2025). Reductive Cross‐Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines‐Promoted Si Cl Activation. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Journal of the American Chemical Society. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes. JACS. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. JACS Au. [Link]

  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate Publication. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Semantic Scholar. [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Scholarship at UWindsor. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. PrepChem.com. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]

  • ResearchGate. (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate Publication. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

Sources

Stabilizing 2,3,5-Trichloro-4-methylpyridine during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 2,3,5-Trichloro-4-methylpyridine

Introduction: 2,3,5-Trichloro-4-methylpyridine is a polychlorinated pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The electron-deficient nature of the pyridine ring, exacerbated by three chlorine substituents, renders it susceptible to specific degradation pathways. This guide provides field-proven insights and detailed protocols to ensure the stability and integrity of 2,3,5-Trichloro-4-methylpyridine during storage and handling, thereby safeguarding experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary degradation pathways for 2,3,5-Trichloro-4-methylpyridine?

A: The primary degradation pathways are hydrolysis and nucleophilic substitution. The pyridine ring is highly electron-deficient due to the electronegative nitrogen and three chlorine atoms, making the carbon atoms attached to chlorine susceptible to attack.

  • Hydrolysis: In the presence of moisture, one or more chlorine atoms can be displaced by a hydroxyl group, forming corresponding chloromethyl-hydroxypyridine (pyridinol) derivatives. This process is often accelerated by non-neutral pH conditions. The degradation of a similar compound, 3,5,6-trichloro-2-pyridinol (TCP), has been studied, highlighting the environmental persistence and potential for further transformation of such structures.[2]

  • Nucleophilic Substitution: Strong nucleophiles, including certain solvents or reagents, can displace the chloro groups. The reactivity of chloro-substituents on a pyridine ring is well-documented, with positions 2 and 6 (alpha to the nitrogen) being particularly activated towards nucleophilic attack.[3]

Q2: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation, 2,3,5-Trichloro-4-methylpyridine should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[4] The following conditions are recommended:

ParameterRecommendationRationale
Temperature Recommended storage temperature is typically cool, often refrigerated (<15°C).Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen) blanket.[4]Prevents oxidation and reaction with atmospheric moisture.
Light Amber glass vial or opaque container.[5]Protects the compound from photolytic degradation.
Container Tightly sealed glass or compatible lined metal container.Prevents ingress of moisture and air. Carbon steel or stainless steel are suitable for bulk storage of chlorinated solvents.[6][7]

Q3: Which materials and chemicals are incompatible with 2,3,5-Trichloro-4-methylpyridine?

A: Avoid contact with the following substances, as they can initiate hazardous reactions or accelerate degradation.

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[8]

  • Strong Acids: (e.g., nitric acid, sulfuric acid). The pyridine nitrogen can act as a base, leading to exothermic reactions.[8][9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). Can promote hydrolysis and other nucleophilic substitution reactions.[4]

  • Moisture/Water: Leads to hydrolysis as detailed in Q1.[4]

  • Certain Metals: Avoid reactive metals such as aluminum and magnesium, as well as their alloys, in storage and handling systems for chlorinated compounds.[7]

Q4: I've observed a color change in my sample. What does this indicate?

A: A change in color, such as yellowing or darkening, is a common visual indicator of chemical degradation. This is likely due to the formation of minor impurities or decomposition products. If a color change is observed, it is crucial to re-analyze the material for purity before use to ensure it meets the requirements of your experiment.

Q5: Can I handle this compound on an open bench?

A: No. Due to its potential toxicity (harmful if inhaled, swallowed, or in contact with skin), all handling should be performed inside a certified chemical fume hood. This minimizes inhalation exposure and contains any potential spills. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the use of 2,3,5-Trichloro-4-methylpyridine.

Observed ProblemProbable Cause(s)Recommended Action(s)
Unexpected peaks in analytical chromatogram (GC, HPLC) Degradation of the compound due to improper storage or handling (exposure to moisture, air, or light).1. Verify Storage: Confirm that the compound was stored under the recommended conditions (cool, dry, dark, inert atmosphere).[4] 2. Prepare Fresh Solutions: Degradation can occur in solution. Prepare fresh solutions for analysis and use them promptly. 3. Analyze a Fresh Sample: Use a new, unopened vial of the compound as a reference standard to confirm the identity of the main peak and impurities. 4. Characterize Impurities: If possible, use mass spectrometry (e.g., GC-MS) to identify the mass of the impurity peaks and deduce their structure (e.g., a hydrolyzed product would have a mass corresponding to the replacement of -Cl with -OH).
Low assay or purity results Systemic degradation of the bulk material. Contamination during handling.1. Re-qualification: Perform a quantitative analysis (e.g., qNMR or HPLC with a certified standard) to accurately determine the current purity.[11] 2. Purification: If the purity is unacceptably low, consider re-purification by recrystallization or column chromatography, if feasible. 3. Review Handling Protocol: Ensure that spatulas, glassware, and solvent transfer equipment are scrupulously dry to prevent moisture contamination.
Inconsistent experimental results or poor reaction yield Use of partially degraded starting material. The presence of impurities may inhibit or alter the intended reaction pathway.1. Confirm Purity Pre-Reaction: Always run a quick purity check (e.g., TLC, GC) on the starting material before initiating a critical reaction. 2. Use a Fresh Lot: If degradation is suspected, switch to a new, unopened lot of the material and repeat the experiment. 3. Stoichiometry Adjustment: If using a lot with known, lower purity, adjust the starting mass to ensure the correct molar equivalent of active compound is used.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting Workflow

This protocol ensures user safety and maintains the integrity of the compound.

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, clean and dry glass vials with PTFE-lined caps, and a clean, dry spatula or powder funnel.

  • Inert Atmosphere Transfer (Optional but Recommended): For maximum stability, perform the transfer in a glove box under an inert atmosphere. If a glove box is not available, minimize air exposure time.

  • Equilibration: Allow the main container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[12]

  • Transfer: In the fume hood, carefully open the main container. Quickly weigh and transfer the desired amount of 2,3,5-Trichloro-4-methylpyridine into the pre-labeled aliquot vial.

  • Sealing: Tightly seal the aliquot vial. If desired, use paraffin film to wrap the cap for an extra seal.

  • Blanketing and Storage: Backfill the main container with an inert gas (e.g., Argon or Nitrogen), securely seal it, and return it to the recommended storage conditions immediately.

  • Decontamination: Clean the spatula and work area thoroughly. Dispose of contaminated gloves and wipes according to your institution's hazardous waste procedures.[13]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for verifying the purity and identifying volatile degradation products.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • Column: A capillary column suitable for moderately polar compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a ~1 mg/mL solution of 2,3,5-Trichloro-4-methylpyridine in a high-purity, dry solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from 40 to 400 m/z.

  • Analysis: Integrate the peak areas from the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurity peaks by comparing their mass spectra to known fragmentation patterns of potential degradation products (e.g., hydrolyzed species).

Visualizations

G Potential Degradation Pathways cluster_compound Compound State Moisture Atmospheric Moisture (H₂O) Degraded Degradation Products (e.g., Chloromethyl-hydroxypyridine) Moisture->Degraded Light UV Light Exposure Light->Degraded Heat Elevated Temperature Heat->Degraded Start 2,3,5-Trichloro-4-methylpyridine

Caption: Factors leading to the degradation of 2,3,5-Trichloro-4-methylpyridine.

G Workflow for Safe Handling and Aliquoting start Receive Compound inspect Inspect Container Seal & Label Integrity start->inspect storage Log & Transfer to Long-Term Storage (Cool, Dry, Dark, Inert) inspect->storage use Need to Use Compound storage->use equilibrate Equilibrate to Room Temp use->equilibrate fume_hood Work in Fume Hood with Proper PPE equilibrate->fume_hood aliquot Aliquot Required Amount into Dry Vial fume_hood->aliquot reseal Blanket Main Container with Inert Gas & Reseal aliquot->reseal experiment Proceed to Experiment with Fresh Aliquot aliquot->experiment return_storage Return Main Container to Storage reseal->return_storage

Caption: Recommended workflow for handling 2,3,5-Trichloro-4-methylpyridine.

References

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • Guidance on Storage and Handling of Chlorinated Solvents (PDF). Euro Chlor.
  • SAFETY DATA SHEET - 2-Chloro-3-methylpyridine. Sigma-Aldrich.
  • Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. Available at: [Link]

  • SAFETY DATA SHEET - 2-Chloro-6-methylpyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-chloro-5-methyl-pyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Fisher Scientific.
  • Chemwatch GHS SDS in English (European) 35944-2. Chemwatch.
  • 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia.
  • 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. Benchchem.
  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... ResearchGate. Available at: [Link]

  • Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Benchchem.
  • HAZARD SUMMARY - Pyridine. NJ.gov. Available at: [Link]

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. PrepChem.com. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]

  • SAFETY DATA SHEET - 2-Chloro-4-methylpyridine. Fisher Scientific.
  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
  • Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • SAFETY DATA SHEET - 4-Methyl-2-phenylpyridine. TCI Chemicals.
  • Chemical Compatibility and Storage Guidelines. REDA Safe. Available at: [Link]

  • Standard Operating Procedure - Pyridine. Washington State University.
  • Chemical Compatibility Guidelines. UCSD Blink. Available at: [Link]

  • Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. NIH National Library of Medicine. Available at: [Link]

  • Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]

  • Preparation of 2,3,5-trichloropyridine. Google Patents.
  • 2,5,6-Trichloro-4-methylnicotinonitrile. PubChem. Available at: [Link]

  • 3,5,6-Trichloro-2-pyridinol (TCPy). Wellington Laboratories. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. NIH National Library of Medicine. Available at: [Link]

  • Synthesis, reactivity, aromatic character and importance of Pyridine. Slideshare. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of SNAr reactions. Here, you will find a structured approach to troubleshooting common experimental hurdles, detailed protocols, and data-driven insights to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to common issues encountered during SNAr reactions.

Q1: My reaction shows low or no product yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in an SNAr reaction typically points to one of several key factors. A systematic evaluation is the most efficient troubleshooting strategy.[1]

  • Insufficient Ring Activation: The foundational requirement for a successful SNAr reaction is an electron-deficient aromatic ring. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][3][4] Lacking sufficient activation, the reaction will be slow or fail to proceed.

    • Solution: Confirm that your substrate possesses a potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) at an ortho or para position.[1][5] The presence of multiple EWGs can accelerate the reaction, often permitting milder conditions.[1] If your starting material is amenable to modification, consider introducing an additional EWG. For substrates that are inherently unactivated or poorly activated, catalytic methods may be necessary.[1][6][7]

  • Inadequate Leaving Group: The nature of the leaving group is critical. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[8] Highly electronegative groups that activate the ring towards attack are favored.

    • Solution: The generally accepted reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[9] Fluorine, due to its high electronegativity, makes the ipso-carbon more electrophilic and accelerates the initial attack.[5][10] If you are using a less reactive leaving group like Cl or Br, you may need to employ more forcing conditions (higher temperature, stronger base).

  • Poor Nucleophile: The strength of the nucleophile can significantly impact the reaction rate.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is often necessary to generate the more reactive anionic form (alkoxide or amide). Common bases include K₂CO₃, Et₃N, or stronger bases like NaH or KHMDS for less acidic nucleophiles.[11] Ensure the chosen base is strong enough to deprotonate your nucleophile.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate and solvating the reactants.

    • Solution: Polar aprotic solvents such as DMF, DMSO, DMAc, and NMP are standard choices as they effectively solvate the cationic counter-ion of the nucleophile, leaving the anion more reactive.[12][13] However, be aware of the potential for these solvents to undergo decomposition at high temperatures or in the presence of strong bases. Newer, safer alternatives are also being explored.[13][14]

Q2: My reaction is producing significant side products. What are the likely causes and remedies?

A2: The formation of side products can often be traced back to the reactivity of the starting materials, intermediates, or products under the reaction conditions.

  • Competing Reaction Pathways: In some cases, particularly with less activated substrates or under harsh conditions (very strong bases), an elimination-addition mechanism via a benzyne intermediate can compete with the desired SNAr pathway.[4][15] This can lead to a mixture of regioisomers.

    • Solution: If a benzyne mechanism is suspected, consider using milder reaction conditions (lower temperature, less aggressive base). The addition-elimination (SNAr) pathway is generally favored for substrates with strong ortho/para EWGs.

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases and high temperatures, leading to the formation of byproducts that can react with your starting materials.

    • Solution: Ensure your solvent is anhydrous and consider using a more stable solvent if high temperatures are required. Alternatively, running the reaction at a lower temperature for a longer duration may be beneficial.

  • Product Degradation: The desired product may be unstable under the reaction conditions, especially if it contains sensitive functional groups.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid product degradation.

Q3: The reaction is very slow or stalls before completion. How can I increase the reaction rate?

A3: A sluggish reaction can often be accelerated by adjusting several parameters.

  • Increase Temperature: For many SNAr reactions, increasing the temperature can significantly boost the rate.[16] Reactions are often run at elevated temperatures, sometimes exceeding the boiling point of the solvent in a sealed vessel.[16]

  • Use a More Effective Solvent: As mentioned, polar aprotic solvents are generally preferred. The choice of solvent can have a dramatic effect on reaction rates.[17]

  • Employ a Stronger Base: If your nucleophile requires deprotonation, using a stronger base can increase the concentration of the active nucleophile at any given time.

  • Consider Catalysis: For challenging substrates, various catalytic systems have been developed. These can include phase-transfer catalysts or transition metal catalysts that can activate the aromatic ring.[7][18]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Solvent and Temperature Conditions

The interplay between solvent and temperature is a critical axis of optimization for SNAr reactions.

Causality: The solvent's primary role is to solvate the ions in the reaction, particularly the nucleophile. Polar aprotic solvents excel at solvating cations while leaving the anionic nucleophile relatively "naked" and more reactive.[12] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[12] Temperature provides the necessary activation energy for the reaction to proceed.

Troubleshooting Workflow:

G start Low Conversion or Slow Reaction check_solvent Is the solvent a polar aprotic type (DMF, DMSO, NMP)? start->check_solvent switch_solvent Switch to a polar aprotic solvent. check_solvent->switch_solvent No increase_temp Incrementally increase temperature (e.g., in 20°C steps). check_solvent->increase_temp Yes switch_solvent->increase_temp check_decomposition Monitor for decomposition of starting material or product. increase_temp->check_decomposition sealed_vessel Consider using a sealed vessel or microwave reactor for temperatures above solvent boiling point. check_decomposition->sealed_vessel Rate still too slow, no decomposition success Reaction Optimized check_decomposition->success Improved rate without decomposition failure Consider alternative strategies (e.g., catalysis) check_decomposition->failure Decomposition observed sealed_vessel->success

Caption: Troubleshooting workflow for solvent and temperature optimization.

Data Summary: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF)Polar Aprotic15337Can decompose at high temperatures or with strong bases.[13]
Dimethyl sulfoxide (DMSO)Polar Aprotic18947Excellent solvating power, but can be difficult to remove during workup.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232High boiling point, good for high-temperature reactions.[13]
Acetonitrile (MeCN)Polar Aprotic8238Lower boiling point, can be a greener alternative.[13]
Tetrahydrofuran (THF)Polar Aprotic667.5Generally less effective than DMF or DMSO but can be used.
Guide 2: Selecting the Right Base and Nucleophile Combination

Causality: The nucleophilicity of a species is greatly enhanced upon deprotonation. The choice of base must be carefully matched to the pKa of the nucleophile to ensure a sufficient concentration of the active anionic species. An inappropriate base can lead to incomplete deprotonation (if too weak) or side reactions (if too strong or sterically hindered).

Experimental Protocol: Small-Scale Reaction for Base Screening

  • Setup: In parallel vials, add the aryl halide (1.0 eq) and the chosen solvent (e.g., DMF, 0.5 M concentration).

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to each vial.

  • Base Addition: To each vial, add a different base (2.0 eq). Screen a range of bases such as K₂CO₃, Cs₂CO₃, Et₃N, DBU, and NaH (use appropriate caution with NaH).

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion to the desired product across the different bases to identify the most effective one.

Logical Relationship of Reaction Components:

G sub Aryl Halide Activated by EWG intermediate {Meisenheimer Complex | Resonance Stabilized} sub->intermediate nuc Nucleophile e.g., R-OH, R-NH₂, R-SH nuc->intermediate base Base Deprotonates Nucleophile base->nuc activates solvent Solvent Polar Aprotic solvent->intermediate stabilizes product {Product} intermediate->product Eliminates Leaving Group

Sources

Technical Support Center: Troubleshooting Residual Catalyst Removal from 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 2,3,5-Trichloro-4-methylpyridine. As a critical intermediate in the synthesis of advanced pharmaceuticals and next-generation agrochemicals, the purity of this compound is not just a matter of yield, but of final product safety, efficacy, and regulatory compliance. Residual catalysts, even at trace levels, can poison downstream catalytic steps, induce product degradation, and present significant safety concerns. This guide is structured to provide researchers, scientists, and process chemists with both the foundational knowledge and actionable protocols to diagnose and resolve catalyst contamination issues effectively. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to adapt and troubleshoot your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification process.

Q1: What are the most common catalysts used in the synthesis of 2,3,5-Trichloro-4-methylpyridine, and why is their removal so critical?

A: The synthetic routes to chlorinated pyridines often employ metal-based catalysts. For precursors to the 2,3,5-trichloropyridine core, copper(I) salts like cuprous chloride (CuCl) are frequently used to catalyze the addition of chloral to acrylonitrile.[1] In other cases, particularly for selective dechlorination or cross-coupling reactions on the pyridine ring, heterogeneous catalysts like palladium on carbon (Pd/C) are common.[2]

The removal of these catalysts is paramount for several reasons:

  • Catalyst Poisoning: Residual palladium or copper can interfere with or completely inhibit subsequent catalytic reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common in drug development.

  • Product Instability: Trace metals can catalyze decomposition pathways, leading to reduced shelf-life and the formation of unknown impurities.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on residual elemental impurities (see ICH Q3D guidelines). Failing to meet these limits will prevent the intermediate from being used in GMP manufacturing.

Q2: My final product has a persistent pale green or blue tint after solvent removal. What is the likely cause?

A: A green or blue coloration is a classic indicator of residual copper contamination. While copper(I) salts like CuCl are often off-white, they are readily oxidized to blue/green copper(II) species during the work-up procedure, especially in the presence of air and chloride ions. This suggests that the initial removal steps were insufficient to sequester all the copper ions from the organic phase.

Q3: I've filtered my reaction mixture through standard filter paper to remove a Pd/C catalyst, but my ICP-MS analysis still shows significant palladium content. What is happening?

A: This is a common issue stemming from two potential sources:

  • Fine Catalyst Particles: Palladium on carbon catalysts can contain very fine particles ("fines") that are small enough to pass through standard filter paper. These colloidal-sized particles remain suspended in the organic solvent.

  • Metal Leaching: Under certain reaction conditions (e.g., acidic pH, presence of strong ligands), a small amount of palladium can leach from the carbon support and dissolve into the reaction medium as soluble palladium complexes.

Standard filtration is inadequate for removing these traces. A more robust filtration method is required.

Q4: How do I choose the most effective purification method for my specific situation?

A: The optimal method depends on the nature of the catalyst. The logical workflow below provides a decision-making framework to guide your choice from the initial work-up to the final polishing steps.

digraph "Catalyst_Removal_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.7]; edge [fontname="Arial"];

}

Decision workflow for selecting a catalyst removal strategy.

Q5: What analytical techniques are essential for confirming catalyst removal to the required level?

A: Visual inspection is not sufficient. Quantitative, high-sensitivity methods are required to validate the purification process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace elemental impurities down to parts-per-billion (ppb) levels. It is the definitive method for confirming the removal of metal catalysts like copper and palladium.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the overall purity of your organic compound.[3][4] They will not detect the metal itself but will reveal organic impurities that may have formed due to catalyst-driven side reactions. A clean HPLC/GC profile alongside a passing ICP-MS result is the goal.

Part 2: Troubleshooting Guides and Detailed Protocols

This section provides step-by-step methodologies for addressing specific catalyst contamination problems.

Guide 1: Removal of Homogeneous Copper Catalysts (e.g., CuCl)

Underlying Problem: Copper salts have some solubility in organic solvents, especially in the presence of coordinating species like the pyridine nitrogen. A simple water wash is often insufficient. The strategy is to convert the copper into a highly water-soluble salt or complex that can be thoroughly extracted.

digraph "Copper_Removal_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=4, height=0.8]; edge [fontname="Arial"];

}

Experimental workflow for removing copper catalyst residues.

Experimental Protocol: Acid and Chelator Wash

  • Solvent Dilution: Following the reaction, dilute the crude mixture with a water-immiscible organic solvent such as toluene, ethyl acetate, or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is recommended.

  • Acidic Wash: Transfer the diluted organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous ammonium chloride (NH₄Cl) solution or a 1M HCl solution. Shake vigorously for 2 minutes. The acidic conditions and excess chloride ions help to solubilize copper salts in the aqueous phase. Allow the layers to separate and drain the lower aqueous layer.

  • Chelating Agent Wash: To the organic layer remaining in the funnel, add an equal volume of a 5% w/v aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA). Shake vigorously for 5 minutes. EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper(II) ions, effectively "pulling" the last traces of the metal out of the organic phase. Drain the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to break up any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.

  • Validation: Submit the resulting solid/oil for ICP-MS analysis to confirm copper levels are below the target threshold (typically <10 ppm for intermediates).

Guide 2: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C)

Underlying Problem: Micro- and nano-particulate catalyst fines and leached palladium species are not captured by simple filtration. The solution is to use a filter aid (Celite®) that creates a fine, tortuous path to trap these small particles.

Experimental Protocol: Filtration through a Celite® Pad

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® (diatomaceous earth) onto the paper. Wet the Celite® with the clean reaction solvent and apply gentle vacuum to form a compact, even pad. This pre-wetting step is crucial to prevent the dry Celite® from being disturbed when the reaction mixture is added.

  • Primary Filtration (Optional but Recommended): For reactions with a large amount of catalyst, first decant or quickly filter the bulk of the Pd/C through a standard filter paper. This prevents the Celite® pad from becoming clogged too quickly.

  • Celite® Filtration: Carefully pour the reaction mixture (or the filtrate from the primary filtration) onto the center of the prepared Celite® pad with the vacuum applied.

  • Rinse: Wash the reaction flask with several small portions of fresh solvent, passing each rinse through the Celite® pad to ensure a quantitative transfer and recovery of the product.

  • Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Validation: Analyze the product for residual palladium via ICP-MS. If levels are still high, this may indicate significant leaching. In this case, a polishing step with a specialized metal scavenger resin may be required, or the product may need to be purified by chromatography or recrystallization.

Part 3: Data Presentation and Acceptance Criteria

Quantitative data is essential for process validation. The following table provides generally accepted limits for elemental impurities in active pharmaceutical ingredients (APIs), which serve as a stringent benchmark for intermediates like 2,3,5-Trichloro-4-methylpyridine.

Catalyst MetalClass (ICH Q3D)Permitted Daily Exposure (PDE) (μ g/day )Typical Target Concentration in Final Intermediate (ppm, mg/kg)
Palladium (Pd) 2A100< 10 ppm
Copper (Cu) 33000< 20 ppm
Zinc (Zn) 313000< 50 ppm
Tungsten (W) 3N/A< 50 ppm

Note: The target concentration is a conservative internal action limit for an intermediate, assuming a daily drug dose of 10g, to ensure the final API will comfortably meet the PDE requirement.

References

Sources

Technical Support Center: Stability and Handling of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2,3,5-Trichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate in their experimental workflows. 2,3,5-Trichloro-4-methylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its stability, particularly under acidic conditions, can be a critical factor for experimental success, reproducibility, and yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate and prevent the degradation of 2,3,5-Trichloro-4-methylpyridine in your research, ensuring the integrity of your results.

Understanding the Core Issue: Acid-Catalyzed Degradation

The primary stability concern for 2,3,5-Trichloro-4-methylpyridine in acidic environments is its susceptibility to acid-catalyzed hydrolysis. The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it basic and readily protonated by acids.[1][2] This protonation has a significant electronic consequence on the aromatic ring.

Mechanism of Degradation:

  • Protonation of the Pyridine Nitrogen: In an acidic medium, the nitrogen atom is protonated, forming a pyridinium cation.[2]

  • Activation of the Pyridine Ring: The positive charge on the nitrogen atom makes the entire pyridine ring more electron-deficient. This enhances the electrophilicity of the carbon atoms bonded to the chlorine substituents.

  • Nucleophilic Attack by Water: Water molecules, acting as nucleophiles, can then attack the carbon atoms bearing the chloro groups. This is particularly true for the chlorine atoms at the 2- and 6- (ortho) positions, which are more activated.[3]

  • Substitution and Product Formation: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a chlorine atom is displaced by a hydroxyl group.[4] This results in the formation of various hydroxylated and potentially less chlorinated pyridine derivatives, such as 2-hydroxy-3,5-dichloro-4-methylpyridine.

This degradation pathway not only consumes the starting material, leading to lower yields, but also introduces impurities that can complicate downstream processing and analysis.

Proposed Degradation Pathway

G A 2,3,5-Trichloro-4-methylpyridine B Pyridinium Cation (Protonated Intermediate) A->B + H⁺ (Acid) Protonation C Hydroxylated Degradation Products (e.g., 2-hydroxy-3,5-dichloro-4-methylpyridine) B->C + H₂O - Cl⁻, - H⁺ Nucleophilic Substitution

Caption: Proposed acid-catalyzed hydrolysis pathway.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

IssuePossible Cause(s)Recommended Actions
Inconsistent or lower-than-expected yields in reactions conducted in acidic media. Degradation of the starting material, 2,3,5-Trichloro-4-methylpyridine, due to acid-catalyzed hydrolysis.[4]1. Verify Starting Material Integrity: Before use, confirm the purity of your starting material using techniques like NMR, GC, or melting point. 2. Run a Control Experiment: Incubate your starting material under the exact reaction conditions (solvent, acid concentration, temperature) but without other reagents. Analyze the mixture over time by HPLC or TLC to quantify the extent of degradation. 3. Optimize Reaction Conditions: If degradation is confirmed, attempt the reaction at a lower temperature or for a shorter duration. Use the mildest acid catalyst at the lowest effective concentration.[4]
Appearance of unexpected, more polar spots on TLC or new peaks in HPLC analysis. Formation of hydroxylated degradation products, which are generally more polar than the parent chlorinated compound.[4]1. Characterize the Byproduct: If possible, isolate the impurity and characterize it by LC-MS or NMR to confirm its identity. An increase in polarity is a strong indicator of hydrolysis.[5][6] 2. Minimize Water Content: Use anhydrous solvents and reagents whenever the reaction chemistry permits. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
The reaction mixture or a stock solution in an acidic solvent changes color (e.g., darkens) over time. Formation of complex degradation products or side-reaction polymers, often indicative of compound instability.[7]1. Prepare Fresh Solutions: Avoid long-term storage of 2,3,5-Trichloro-4-methylpyridine in acidic or protic solvents. Prepare solutions immediately before use. 2. Evaluate Solvent Choice: If possible, switch to an aprotic solvent. If an acidic medium is required, consider non-aqueous acid sources. 3. Protect from Light: Store solutions in amber vials to prevent potential photodegradation, which can be exacerbated by acidic conditions.
Troubleshooting Workflow

G start Low Yield or Unexpected Peaks? purity 1. Verify Purity of Starting Material start->purity control 2. Run Control Experiment (SM + Acid + Solvent) purity->control degradation Degradation Observed? control->degradation optimize 3. Optimize Conditions: - Lower Temperature - Shorter Time - Milder/Less Acid - Anhydrous Solvent degradation->optimize Yes no_degradation Investigate Other Reaction Parameters (Reagents, Stoichiometry) degradation->no_degradation No

Caption: A logical workflow for troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,3,5-Trichloro-4-methylpyridine under acidic conditions? A1: The primary pathway is acid-catalyzed hydrolysis. The process begins with the protonation of the pyridine nitrogen, which activates the ring for nucleophilic attack by water, leading to the substitution of one or more chlorine atoms with hydroxyl groups.[2][3][4]

Q2: How does pH specifically influence the stability? A2: In strongly acidic solutions (low pH), the concentration of the protonated pyridinium species is high, which accelerates the rate of hydrolysis. While hydrolysis of similar chloro-heterocycles can also occur under neutral or basic conditions, the acid-catalyzed pathway is often a significant concern in many synthetic procedures.[4][5]

Q3: What are the recommended storage conditions to maximize the shelf-life of 2,3,5-Trichloro-4-methylpyridine? A3: To minimize degradation from atmospheric moisture, the compound should be stored in a cool, dry, and dark environment within a tightly sealed container. For long-term storage, using an inert atmosphere (such as argon or nitrogen) is highly recommended.[5][8]

Q4: Are there specific acids or solvents that should be avoided? A4: Prolonged exposure to aqueous acidic solutions should be avoided, especially at elevated temperatures. Protic solvents (like water and alcohols) can act as nucleophiles and should be used with caution if anhydrous conditions are critical.[5] Additionally, strong oxidizing agents are incompatible.[8]

Q5: Can I use common strong acids like HCl or H₂SO₄ in my reaction? A5: Yes, but with careful control. These acids are often used in organic synthesis. However, their use necessitates measures to control the reaction environment. Key considerations include:

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Time Management: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-exposure and degradation.

  • Water Exclusion: If the reaction is not an aqueous hydrolysis, use anhydrous grades of solvents and acids where possible.

Experimental Protocols

Protocol 1: Assessing the Stability of 2,3,5-Trichloro-4-methylpyridine in an Acidic Medium

This protocol provides a framework to determine the stability of your compound under specific acidic conditions.

Objective: To quantify the rate of degradation of 2,3,5-Trichloro-4-methylpyridine at a given pH and temperature.

Materials:

  • 2,3,5-Trichloro-4-methylpyridine

  • Buffer solution of desired pH (e.g., pH 4.0 acetate buffer)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector[6]

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 2,3,5-Trichloro-4-methylpyridine in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: In a volumetric flask, add a precise volume of the stock solution to the pre-warmed (to the target temperature) acidic buffer to achieve the final desired concentration (e.g., 0.1 mg/mL). Ensure the final percentage of acetonitrile is low enough not to significantly alter the pH.

  • Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method. This will serve as your T₀ reference point.

  • Incubation: Seal the flask and place it in the incubator or water bath set to the desired experimental temperature (e.g., 40°C).

  • Time-Point Analysis: Withdraw aliquots from the solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Analyze each aliquot by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining 2,3,5-Trichloro-4-methylpyridine relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradation peaks that appear.[5]

Protocol 2: General Best Practices for Reactions in Acidic Media

Follow these steps to minimize degradation during synthesis.

  • Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (Nitrogen or Argon) to exclude air and moisture.

  • Anhydrous Solvents: Use anhydrous grade solvents, especially if the reaction is sensitive to water.

  • Reagent Addition Order: Charge the reaction vessel with 2,3,5-Trichloro-4-methylpyridine and the solvent first. Cool the mixture to the desired reaction temperature before the dropwise addition of the acid or other reagents.

  • Temperature Control: Maintain strict temperature control using an ice bath, cryostat, or oil bath. Avoid localized heating.

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (TLC, GC, or HPLC). The goal is to quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions.

  • Work-up Procedure: Upon completion, promptly neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) during the work-up, provided your product is stable to base. This will halt any further acid-catalyzed degradation.

References

  • Breit, C. H. (n.d.). Bioactivity of Hydrolyzed Trichloromethyl Pyridines.
  • Christensen, J. J., et al. (n.d.). The heat protonation of pyridine and chloro substituted pyridines: A physical chemistry laboratory experiment.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). The Synthetic Versatility of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Bradlow, H. L., & VanderWerf, C. A. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • RSC Publishing. (n.d.). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • Zhu, X.-M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • ResearchGate. (n.d.). Amination of 2-halopyridines.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
  • BenchChem. (2025). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.

Sources

Technical Support Center: Enhancing Selectivity in Polychlorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving selectivity challenges in the synthesis of polychlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with regioselectivity and control during the chlorination of pyridine rings. Halopyridines are crucial building blocks in the creation of pharmaceuticals and agrochemicals.[1][2] However, achieving the desired substitution pattern can be a significant synthetic hurdle.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of selective pyridine chlorination.

I. Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity in Direct Chlorination

Question: My direct chlorination of a substituted pyridine is yielding a mixture of isomers, with low selectivity for the desired product. What factors control regioselectivity, and how can I improve it?

Answer: Direct chlorination of the pyridine ring is an electrophilic aromatic substitution (EAS) reaction. The inherent electronic properties of the pyridine ring, which is electron-deficient, make it less reactive towards electrophiles compared to benzene.[1] This reduced reactivity often necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to a lack of selectivity.[3]

Causality and Solutions:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution is generally favored at the 3- and 5-positions.[1]

    • Expert Tip: The presence of electron-donating groups (EDGs) on the pyridine ring can activate it towards EAS and direct the incoming electrophile. Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring. Understanding the electronic nature of your substituents is the first step in predicting and controlling regioselectivity.

  • Reaction Conditions:

    • Temperature: High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to product mixtures.[4]

      • Troubleshooting: Attempt the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly enhance selectivity for the thermodynamically favored product.

    • Catalyst Choice: The type of Lewis or Brønsted acid used can influence the electrophilicity of the chlorinating agent and the reaction profile.

      • Troubleshooting: Screen a variety of Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) or Brønsted acids (e.g., H₂SO₄, HCl) to find one that offers the best selectivity for your specific substrate.

  • Alternative Strategies for Enhanced Selectivity:

    • Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative activates the 2- and 4-positions towards electrophilic attack.[1][5] Following chlorination, the N-oxide can be reduced back to the pyridine.

    • Directed Metalation: In the presence of a directing group, ortho-lithiation followed by quenching with a chlorine source (e.g., hexachloroethane) can provide high regioselectivity.[1]

    • Transition-Metal Catalysis: Copper-catalyzed C-H chlorination using a directing group can achieve ortho-selectivity.[6]

Issue 2: Unwanted Polychlorination

Question: I am trying to synthesize a monochlorinated pyridine, but I am observing significant amounts of di- and trichlorinated byproducts. How can I control the degree of chlorination?

Answer: Over-chlorination is a common problem, especially when the initial chlorination product is more reactive than the starting material or when the reaction conditions are too harsh.

Causality and Solutions:

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is the most direct cause of polychlorination.

    • Troubleshooting: Carefully control the stoichiometry of your chlorinating agent. Start with a 1:1 molar ratio of the pyridine substrate to the chlorinating agent. It may even be beneficial to use a slight excess of the pyridine to ensure the complete consumption of the chlorinating agent.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further chlorination of the initial product.

    • Troubleshooting: Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the desired monochlorinated product is maximized. Running the reaction at a lower temperature can also help to slow down the rate of subsequent chlorinations.

  • Stepwise Introduction of the Chlorinating Agent: Adding the chlorinating agent portion-wise can help maintain a low concentration of it in the reaction mixture, thus disfavoring polychlorination.

    • Protocol: Dissolve the pyridine substrate in the chosen solvent. Add the chlorinating agent in small portions over an extended period, monitoring the reaction progress after each addition.

Issue 3: Difficulty in Chlorinating Electron-Deficient Pyridines

Question: I am struggling to chlorinate a pyridine ring that has a strong electron-withdrawing group. The reaction is either very slow or does not proceed at all. What can I do?

Answer: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) severely deactivates the pyridine ring towards electrophilic aromatic substitution, making direct chlorination extremely challenging.[1]

Causality and Solutions:

  • Reduced Nucleophilicity: The EWG reduces the electron density of the pyridine π-system, making it a poor nucleophile for the electrophilic chlorinating agent.

  • Alternative Synthetic Routes:

    • Nucleophilic Aromatic Substitution (SNA r): If you can synthesize a pyridine with a good leaving group (e.g., -F, -Cl, -Br) at the desired position, you can then introduce other functionalities via SNAr.

    • Ring-Opening/Ring-Closing Strategies: A novel approach involves the temporary transformation of pyridines into more reactive acyclic intermediates, such as Zincke imines.[3] These intermediates can undergo highly regioselective halogenation under mild conditions before ring-closing to form the desired 3-halopyridine.[3]

    • Phosphonium Salt Strategy: A method for 4-selective halogenation involves the formation of a phosphonium salt at the 4-position of the pyridine, which is then displaced by a halide nucleophile.[1][2] This method is effective for a broad range of unactivated pyridines.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for pyridine synthesis, and what are their pros and cons?

A1:

Chlorinating Agent Pros Cons
Chlorine Gas (Cl₂) Inexpensive and readily available. Highly toxic and difficult to handle; can lead to over-chlorination and lack of selectivity.[4]
Sulfuryl Chloride (SO₂Cl₂) Liquid, easier to handle than Cl₂; often provides better selectivity. Can decompose to release toxic gases; reactions can be vigorous.
N-Chlorosuccinimide (NCS) Solid, easy to handle; often used for milder and more selective chlorinations.[7] More expensive than Cl₂ or SO₂Cl₂.
Oxalyl Chloride/(COCl)₂ Used for regioselective chlorination of pyridine N-oxides.[5] Highly reactive and moisture-sensitive.

| Lithium Chloride (LiCl) with an Oxidant | A mild and selective method for chlorinating 2-aminopyridines.[8] | Requires an additional oxidizing agent like Selectfluor.[8] |

Q2: How can I purify my polychlorinated pyridine product from isomeric impurities?

A2: The separation of polychlorinated pyridine isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If the desired isomer is a solid and has significantly different solubility from the impurities in a particular solvent, fractional recrystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any safety precautions I should be aware of when working with chlorinating agents?

A3: Yes, many chlorinating agents are hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the specific hazards of the chlorinating agent you are using. For example, chlorine gas is a respiratory irritant, and sulfuryl chloride reacts violently with water.

  • Have an appropriate quenching agent nearby in case of an emergency (e.g., a solution of sodium thiosulfate to neutralize excess chlorine).

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for 4-Selective Chlorination via Phosphonium Salt Formation

This protocol is adapted from the work of Levy et al. and provides a method for the 4-selective chlorination of pyridines.[1][2]

Step 1: Formation of the Phosphonium Salt

  • In a nitrogen-flushed, oven-dried flask, dissolve the pyridine substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene).

  • Add the designed phosphine reagent (e.g., a triarylphosphine with electron-deficient pyridine ligands, 1.1 equiv).[1]

  • Add a Lewis or Brønsted acid activator (e.g., Tf₂O, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, the phosphonium salt may precipitate and can be isolated by filtration.

Step 2: Halide Displacement

  • To a solution or suspension of the phosphonium salt (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a chloride source (e.g., LiCl, 5.0 equiv).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-chloropyridine.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Halide Displacement Pyridine Pyridine Substrate Reaction1 Activation & Nucleophilic Attack Pyridine->Reaction1 Phosphine Designed Phosphine Reagent Phosphine->Reaction1 Activator Lewis/Brønsted Acid Activator Activator->Reaction1 Phosphonium_Salt 4-Pyridylphosphonium Salt Phosphonium_Salt_Input 4-Pyridylphosphonium Salt Phosphonium_Salt->Phosphonium_Salt_Input Isolate & Proceed Reaction1->Phosphonium_Salt Chloride_Source Chloride Source (e.g., LiCl) SNAr SNAr Reaction Chloride_Source->SNAr Chloropyridine 4-Chloropyridine Phosphonium_Salt_Input->SNAr SNAr->Chloropyridine

Caption: Workflow for 4-selective pyridine chlorination.

Protocol 2: General Procedure for 3-Selective Chlorination via Zincke Imine Intermediates

This protocol is based on the strategy of transforming pyridines into reactive Zincke imine intermediates for regioselective halogenation.[3]

Step 1: Pyridine Activation and Ring Opening

  • To a solution of the pyridine substrate (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add an activating agent (e.g., Tf₂NH) at a low temperature (e.g., -78 °C).

  • After a short period, add a nucleophile (e.g., an amine) to induce ring opening to the Zincke imine intermediate.

  • Allow the reaction to warm and stir until the formation of the intermediate is complete.

Step 2: Regioselective Chlorination

  • Cool the solution containing the Zincke imine intermediate.

  • Add a suitable chlorinating agent (e.g., NCS).

  • Stir the reaction at a low temperature until the chlorination is complete.

Step 3: Ring Closing

  • Add a reagent to facilitate ring closure (e.g., NH₄OAc in EtOH).

  • Heat the reaction mixture to promote cyclization back to the pyridine ring system.

  • After workup and purification, the 3-chloropyridine is obtained.

G Pyridine Pyridine Activation N-Activation Pyridine->Activation 1. Tf₂NH Ring_Opening Ring Opening Activation->Ring_Opening 2. Nucleophile Zincke_Imine Zincke Imine Intermediate Ring_Opening->Zincke_Imine Chlorination Regioselective Chlorination Zincke_Imine->Chlorination 3. NCS Chlorinated_Intermediate Chlorinated Acyclic Intermediate Chlorination->Chlorinated_Intermediate Ring_Closing Ring Closing Chlorinated_Intermediate->Ring_Closing 4. NH₄OAc, Heat 3 3 Ring_Closing->3 _Chloropyridine 3-Chloropyridine

Caption: Pathway for 3-selective pyridine chlorination.

IV. References

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (URL: )

  • McNally, A. et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (URL: [Link])

  • Levy, J. N. et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. (URL: [Link])

  • McNally, A. et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (URL: [Link])

  • Kaur, N. et al. Copper catalyzed ortho-chlorination of pyridine directed arenes. ResearchGate. (URL: [Link])

  • US6051714A - Processes for dechlorinating pyridines - Google Patents. (URL: )

  • Levy, J. N. Selective halogenation of pyridines and diazines via unconventional intermediates. (URL: [Link])

  • Wang, B. et al. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. (URL: [Link])

  • Levy, J. N. et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. (URL: [Link])

  • US4256894A - Preparation of chlorinated pyridines - Google Patents. (URL: )

  • EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents. (URL: )

  • Panja, C. Regioselective chlorination of pyridine N-oxides under optimized... ResearchGate. (URL: [Link])

  • CA1126276A - Halogenation of pyridine compounds - Google Patents. (URL: )

  • Request PDF. Direct regioselective C-3 halogenation of pyridines. (URL: [Link])

  • Hartwig, J. F. Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (URL: [Link])

  • ResearchGate. Chlorination of Pyridine at Position-6? (URL: [Link])

  • Request PDF. Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. (URL: [Link])

  • De Kimpe, N. et al. A new efficient synthesis of pyridines. Chemical Communications. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3,5-Trichloro-4-methylpyridine and 2,3,5,6-Tetrachloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of heterocyclic chemistry, chlorinated pyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. Their reactivity towards nucleophilic aromatic substitution (SNAr) is a cornerstone of their synthetic utility. This guide provides an in-depth technical comparison of the reactivity of two highly functionalized pyridines: 2,3,5-Trichloro-4-methylpyridine and 2,3,5,6-tetrachloropyridine. By examining the electronic and steric factors governing their reactions, this document aims to provide researchers with a predictive framework for their synthetic applications, supported by established chemical principles and illustrative experimental protocols.

Unveiling the Molecules: Structure and Properties

A foundational understanding of the structural and electronic properties of 2,3,5-Trichloro-4-methylpyridine and 2,3,5,6-tetrachloropyridine is paramount to predicting their chemical behavior.

Property2,3,5-Trichloro-4-methylpyridine2,3,5,6-Tetrachloropyridine
Molecular Formula C₆H₄Cl₃NC₅HCl₄N
Molecular Weight 196.46 g/mol 216.88 g/mol [1]
Appearance -White to light yellow solid[2]
Melting Point -90-92 °C[2]
Boiling Point -250-252 °C[2]
Key Structural Feature Three chloro substituents and one methyl groupFour chloro substituents

Note: Experimental data for 2,3,5-Trichloro-4-methylpyridine is not as readily available in public literature.

The Heart of the Matter: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the principal pathway for the functionalization of these chloropyridines. The reactivity is dictated by the ability of the pyridine ring to stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen atom is crucial in this regard, particularly for substitutions at the 2- and 4-positions, where the negative charge can be delocalized onto the nitrogen through resonance.

Regioselectivity: Where Will the Nucleophile Attack?

For both molecules, the positions most activated towards nucleophilic attack are those para (C-4) and ortho (C-2 and C-6) to the ring nitrogen. The chlorine atoms at these positions are the most likely to be displaced.

Diagram: General Mechanism of SNAr on a Chloropyridine

Caption: General mechanism of SNAr on a chloropyridine.

A Head-to-Head Comparison: Predicting Reactivity

While direct kinetic data comparing the two title compounds is scarce, a robust prediction of their relative reactivity can be made by analyzing the electronic and steric effects of their substituents.

Electronic Effects: The Decisive Factor
  • 2,3,5,6-Tetrachloropyridine: This molecule is highly activated towards SNAr. The four electron-withdrawing chlorine atoms significantly reduce the electron density of the pyridine ring, making it highly electrophilic. The primary sites of attack are the C-2, C-6, and C-4 positions. However, substitution at the C-4 position is generally favored due to the powerful resonance stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom.

  • 2,3,5-Trichloro-4-methylpyridine: The presence of a methyl group at the C-4 position introduces a competing electronic effect. The methyl group is electron-donating through hyperconjugation and induction, which slightly deactivates the pyridine ring towards nucleophilic attack compared to a hydrogen atom. More importantly, it occupies the most activated position for nucleophilic substitution. Therefore, nucleophilic attack will be directed to the next most activated positions, which are the C-2 and C-6 (if present) positions. The three chlorine atoms still render the ring susceptible to SNAr, but the overall reactivity is anticipated to be lower than that of its tetrachloro counterpart due to the deactivating effect of the methyl group.

Steric Effects: A Secondary but Important Consideration
  • 2,3,5,6-Tetrachloropyridine: The chlorine atoms at the 2- and 6-positions can exert some steric hindrance to the approaching nucleophile. However, this is generally overcome by the strong electronic activation of these positions.

  • 2,3,5-Trichloro-4-methylpyridine: The methyl group at the C-4 position introduces significant steric bulk, effectively shielding this position from nucleophilic attack. This steric hindrance, combined with the deactivating electronic effect, makes substitution at the C-4 position highly unlikely. The primary sites of reaction will be the less sterically hindered and electronically activated C-2 and C-5 positions, with a preference for the C-2 position due to its proximity to the ring nitrogen.

Experimental Evidence and Protocols

While a direct comparative study is not available, we can examine representative reactions for each compound to illustrate their reactivity.

Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine

Reaction with Sodium Methoxide:

This reaction is expected to proceed with high regioselectivity at the C-4 position to yield 2,3,5-trichloro-4-methoxypyridine.

Experimental Protocol: Synthesis of 2,3,5-Trichloro-4-methoxypyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrachloropyridine (1.0 eq.) in anhydrous methanol (10-20 mL per gram of substrate).

  • Reagent Addition: Carefully add sodium methoxide (1.1-1.5 eq.) to the solution. The reaction can be performed at room temperature or with gentle heating to increase the rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,3,5-trichloro-4-methoxypyridine.

Nucleophilic Substitution on 2,3,5-Trichloro-4-methylpyridine

Reaction with Ammonia:

Based on our analysis, the most likely position for nucleophilic attack is the C-2 position.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine (Predicted)

  • Reaction Setup: In a sealed pressure vessel, place 2,3,5-trichloro-4-methylpyridine (1.0 eq.) and a solution of ammonia in a suitable solvent (e.g., ethanol or a high-boiling point aprotic solvent like N,N-dimethylformamide).

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction time will vary depending on the substrate and reaction conditions and should be monitored.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

  • Isolation: The product may precipitate upon cooling or after partial removal of the solvent. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be subjected to an aqueous work-up and extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Summary of Predicted Reactivity and Regioselectivity

Feature2,3,5-Trichloro-4-methylpyridine2,3,5,6-Tetrachloropyridine
Overall Reactivity Moderately reactive towards SNAr.Highly reactive towards SNAr.
Primary Site of Attack C-2 position.C-4 position.
Influence of Substituents - -CH₃ (C-4): Electron-donating (deactivating), sterically hindering. - -Cl (C-2, C-3, C-5): Electron-withdrawing (activating).- -Cl (C-2, C-3, C-5, C-6): Strongly electron-withdrawing (highly activating).

Diagram: Reactivity Comparison Workflow

Reactivity_Comparison Start Comparison of Reactivity Tetrachloro_Structure Structure: Four -Cl groups Start->Tetrachloro_Structure Trichloro_Structure Structure: Three -Cl groups, one -CH3 group Start->Trichloro_Structure Tetrachloro_Electronic Electronic Effect: Strongly electron-withdrawing (Highly Activated) Tetrachloro_Structure->Tetrachloro_Electronic Tetrachloro_Steric Steric Effect: Minor hindrance at C-2/C-6 Tetrachloro_Electronic->Tetrachloro_Steric Tetrachloro_Reactivity Predicted Reactivity: High Tetrachloro_Steric->Tetrachloro_Reactivity Tetrachloro_Regio Predicted Regioselectivity: C-4 > C-2/C-6 Tetrachloro_Reactivity->Tetrachloro_Regio Trichloro_Electronic Electronic Effect: -Cl: Electron-withdrawing (Activating) -CH3: Electron-donating (Deactivating) Trichloro_Structure->Trichloro_Electronic Trichloro_Steric Steric Effect: Significant hindrance at C-4 by -CH3 Trichloro_Electronic->Trichloro_Steric Trichloro_Reactivity Predicted Reactivity: Moderate Trichloro_Steric->Trichloro_Reactivity Trichloro_Regio Predicted Regioselectivity: C-2 > C-6 > C-5 Trichloro_Reactivity->Trichloro_Regio

Caption: A logical workflow comparing the factors influencing the reactivity of the two pyridines.

Conclusion

This comparative guide provides a theoretical framework to aid researchers in the strategic design of synthetic routes utilizing these versatile building blocks. It is imperative to validate these predictions with small-scale experiments to optimize reaction conditions for specific nucleophiles and desired outcomes.

References

  • PubChem. 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2,3,5-Trichloro-4-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of chemical synthesis and analysis. The positional isomers of trichloromethylpyridine, particularly 2,3,5-Trichloro-4-methylpyridine, are vital intermediates in the agrochemical and pharmaceutical industries. However, synthetic routes can often yield a mixture of isomers, such as 2,3,6-Trichloro-4-methylpyridine and 2,5,6-Trichloro-4-methylpyridine, necessitating robust analytical methods for their differentiation. This guide provides an in-depth comparison of the spectroscopic signatures of these isomers, grounded in the principles of NMR, IR, Mass Spectrometry, and UV-Vis analysis, to empower researchers in their structural elucidation efforts.

The Challenge of Isomer Differentiation

The subtle shift of a single chlorine atom on the pyridine ring can significantly alter the electronic distribution, steric environment, and ultimately, the chemical reactivity and biological activity of the molecule. Relying on a single analytical technique is often insufficient for definitive identification. This guide champions an integrated approach, demonstrating how correlative data from multiple spectroscopic methods provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom. The key to distinguishing the isomers of trichloro-4-methylpyridine lies in the chemical shift of the lone aromatic proton and the distinct signals of the methyl and pyridine ring carbons.

Causality of NMR Chemical Shifts

The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene. The precise position of these signals is modulated by the specific placement of the chlorine atoms relative to the methyl group and the remaining proton.

  • ¹H NMR: The most telling signal is that of the single, isolated aromatic proton. Its chemical shift is influenced by the electronic effects of the adjacent substituents. Chlorine atoms are inductively electron-withdrawing but can be weakly resonance-donating. The interplay of these effects, along with the position relative to the ring nitrogen, creates a unique chemical shift for the proton in each isomer.

  • ¹³C NMR: The substitution pattern creates a unique electronic environment for each carbon atom in the pyridine ring. The carbons directly bonded to chlorine atoms will be significantly shifted downfield. The position of the methyl group's carbon signal will also vary slightly based on the overall electronic landscape of the ring.

Comparative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the isomers. These predictions are based on established substituent effects on the pyridine ring.[1][2]

IsomerAromatic Proton (H-6 or H-3) Position & Predicted δ (ppm)Methyl Proton (4-CH₃) Predicted δ (ppm)Predicted ¹³C NMR Shifts (δ, ppm)
2,3,5-Trichloro-4-methylpyridine H-6; ~8.4-8.6~2.4-2.6C2, C3, C5 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C6: ~148-152; CH₃: ~18-22
2,3,6-Trichloro-4-methylpyridine H-5; ~7.5-7.8~2.5-2.7C2, C3, C6 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C5: ~125-130; CH₃: ~19-23
2,5,6-Trichloro-4-methylpyridine H-3; ~7.6-7.9~2.6-2.8C2, C5, C6 (with Cl): ~145-155; C4 (with CH₃): ~140-145; C3: ~128-133; CH₃: ~20-24

Note: Predicted values are for guidance. Actual shifts may vary based on solvent and concentration. For a structurally related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, the single aromatic proton was observed at 8.54 ppm, highlighting the significant deshielding effect of adjacent chloro and nitrogen atoms.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

    • Set a spectral width of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of 0-160 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal.

NMR Analysis Workflow

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

IR spectroscopy provides valuable information about the functional groups and the overall substitution pattern on the aromatic ring. While all three isomers will share some common absorption bands, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of C-H and C-Cl vibrations.

Causality of IR Absorptions
  • C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.[4] More diagnostically, the out-of-plane (oop) C-H bending vibrations between 900-675 cm⁻¹ are highly characteristic of the substitution pattern on an aromatic ring.[4] An isolated hydrogen, as found in these isomers, will have a specific "oop" bending frequency.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring occur in the 1600-1400 cm⁻¹ region.[4] The exact positions and intensities of these bands are sensitive to the electronic effects of the substituents.

  • C-Cl Vibrations: The C-Cl stretching vibrations give rise to strong absorptions in the 850-550 cm⁻¹ range.[4] The number and position of these bands can differ between isomers due to the varied vibrational coupling in each molecule.

Comparative IR Data
IsomerAromatic C-H Stretch (cm⁻¹)Ring C=C, C=N Stretch (cm⁻¹)Aromatic C-H oop Bend (cm⁻¹)C-Cl Stretch (cm⁻¹)
2,3,5-Trichloro-4-methylpyridine ~3050-3090~1570, 1520, 1440, 1390~850-900Multiple bands ~850-550
2,3,6-Trichloro-4-methylpyridine ~3050-3090~1565, 1515, 1435, 1380~800-860Multiple bands ~850-550
2,5,6-Trichloro-4-methylpyridine ~3050-3090~1560, 1510, 1430, 1375~750-810Multiple bands ~850-550

Note: Values are typical ranges for substituted pyridines. The out-of-plane bend is the most diagnostic feature.

Experimental Protocol: IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key absorption bands.

IR Analysis Workflow

Caption: Workflow for FTIR-ATR based isomer analysis.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight and provides structural clues through the analysis of fragmentation patterns. While all isomers have the same molecular weight, the relative abundances of their fragment ions can differ.

Causality of Mass Spectra
  • Molecular Ion (M⁺): Electron impact (EI) ionization will produce a molecular ion. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity ratio, confirming the presence of three chlorine atoms.

  • Fragmentation: The molecular ion is unstable and will fragment by losing radicals or neutral molecules.[5][6] Common fragmentation pathways for these isomers include the loss of a chlorine atom (M-Cl), loss of HCl (M-HCl), and cleavage of the methyl group (M-CH₃). The stability of the resulting fragment ions will differ based on the initial positions of the substituents, leading to variations in the relative intensities of the fragment peaks in the mass spectrum for each isomer. For instance, the loss of a chlorine atom from the C2 position is often a favored fragmentation pathway in pyridines.[7]

Comparative Mass Spectrometry Data

All isomers have a nominal molecular weight of 195 g/mol (for ³⁵Cl isotope).

IsomerMolecular Ion (M⁺) Isotope Pattern (m/z)Key Fragment Ions (m/z)Expected Distinguishing Feature
2,3,5-Trichloro-4-methylpyridine 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)The relative intensity of the (M-Cl)⁺ peak may vary depending on which chlorine is lost (C2, C3, or C5).
2,3,6-Trichloro-4-methylpyridine 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)Likely to show a more intense (M-Cl)⁺ peak due to the potential for loss of chlorine from two alpha positions (C2 and C6) relative to nitrogen.
2,5,6-Trichloro-4-methylpyridine 195, 197, 199, 201180 (M-CH₃), 160 (M-Cl), 125 (M-Cl-Cl)Similar to the 2,3,6-isomer, the loss of alpha-chlorines (C2, C6) is expected to be a prominent fragmentation pathway.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions:

    • Inject 1 µL of the sample solution into the GC.

    • Use a capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure separation of isomers and any impurities.

  • MS Conditions:

    • Use Electron Impact (EI) ionization at 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Analyze the mass spectrum for each separated isomer, paying close attention to the molecular ion cluster and the relative intensities of the key fragment ions.

MS Analysis Workflow

Caption: Workflow for GC-MS based isomer identification.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like pyridine, the key transitions are π → π*. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the ring.

Causality of UV-Vis Spectra

The pyridine ring exhibits characteristic absorption bands, with a strong band around 200 nm and a weaker, structured band around 255 nm in the parent molecule.[8] Substitution with auxochromes (like -CH₃) and chromophores (like -Cl) causes a bathochromic shift (a shift to longer wavelengths) of these bands. While all three trichloro-4-methylpyridine isomers are expected to have similar UV-Vis profiles, subtle differences in their λmax values may arise from the varied steric and electronic interactions between the substituents in each isomer, which slightly alter the energy of the π → π* transitions.[9]

Comparative UV-Vis Data
IsomerPredicted λmax (nm) for Secondary BandExpected Distinguishing Feature
2,3,5-Trichloro-4-methylpyridine ~270-285Subtle shifts in λmax and molar absorptivity (ε) compared to the other isomers.
2,3,6-Trichloro-4-methylpyridine ~270-285Steric hindrance between the C6-Cl and the nitrogen lone pair might slightly alter the transition energy.
2,5,6-Trichloro-4-methylpyridine ~270-285The symmetric placement of chlorines at C2 and C6 might lead to a slightly different λmax.

Note: UV-Vis is the least specific technique for this set of isomers and should be used in conjunction with other methods.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 0.01 mg/mL. Prepare a blank solution using the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Place the blank solution in both the sample and reference cuvette holders and run a baseline correction from 400 nm down to 200 nm.

  • Sample Measurement: Replace the blank in the sample holder with the sample solution.

  • Acquisition: Scan the spectrum from 400 nm to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Conclusion: An Integrated Approach to Certainty

The definitive structural elucidation of 2,3,5-trichloro-4-methylpyridine and its isomers is most reliably achieved through the synergistic use of multiple spectroscopic techniques. ¹H NMR provides the clearest differentiation through the unique chemical shift of the lone aromatic proton. ¹³C NMR complements this by mapping the unique carbon framework of each isomer. Mass spectrometry confirms the molecular formula and elemental composition (specifically, the presence of three chlorine atoms) while offering clues from fragmentation patterns. Finally, IR spectroscopy provides a characteristic fingerprint based on vibrational modes. While UV-Vis spectroscopy is less discriminating for these closely related isomers, it can serve as a supplementary characterization tool. By correlating the data from these orthogonal techniques, researchers can confidently and accurately identify their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1983). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

Sources

A Senior Application Scientist's Guide to Validating HPLC Methods for Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of the Pyridine Ring

The pyridine motif is a cornerstone in modern drug development, present in a vast array of pharmacologically active compounds. However, its inherent basicity presents a significant, often underestimated, challenge in reversed-phase High-Performance Liquid Chromatography (HPLC). The nitrogen atom in the pyridine ring (pKa ≈ 5.2-6.0) readily accepts a proton in typical mobile phase pH ranges, leading to a positively charged analyte.[1][2] This cationic species can engage in secondary ionic interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases.[1][3] This phenomenon is the primary cause of distorted peak shapes, most notably peak tailing, which compromises resolution, accuracy, and overall method reliability.[3][4]

This guide provides a comprehensive framework for developing and validating robust, stability-indicating HPLC methods for pyridine-containing compounds. We will move beyond rote procedural descriptions to explore the underlying chemical principles, compare strategic alternatives, and provide actionable, field-proven protocols grounded in the International Council for Harmonisation (ICH) guidelines.

Chapter 1: Strategic Method Development - Taming the Peak

Achieving a symmetrical, sharp peak for a pyridine compound is the first and most critical step. This hinges on mitigating the undesirable interactions between the analyte and the stationary phase. The two primary levers at our disposal are the strategic selection of the HPLC column and the meticulous optimization of the mobile phase.

Column Selection: A Comparative Analysis

The choice of stationary phase is paramount. While the C18 column is a workhorse of reversed-phase chromatography, not all C18 columns are created equal when analyzing basic compounds.

Column TypeMechanism of ActionAdvantages for Pyridine AnalysisDisadvantages/Considerations
Conventional C18 (Type A Silica) Hydrophobic interaction.Widely available, extensive literature.High concentration of acidic silanol groups leads to significant peak tailing for basic compounds.[3]
High-Purity, End-Capped C18 (Type B Silica) Hydrophobic interaction with reduced silanol activity. A silylating agent (e.g., trimethylchlorosilane) blocks most residual silanols.[5][6]Dramatically reduces peak tailing compared to Type A silica.[3][5] Improved peak symmetry and reproducibility.Some residual silanols always remain; may still require mobile phase optimization.
Polar-Embedded Phases Mixed-mode retention (hydrophobic and polar interactions). A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.The embedded polar group shields the analyte from residual silanols, offering excellent peak shape for bases, even at neutral pH.[4]Different selectivity compared to standard C18; may require re-optimization of elution order.
pH-Stable Hybrid/Polymer Phases Utilizes hybrid organic/inorganic silica or purely polymeric particles.Can operate at high pH (>8), where pyridine is neutral, eliminating silanol interactions and producing sharp peaks.[1][3]Different selectivity; may have lower efficiency than silica-based columns. Silica dissolution at high pH is not a concern.[1]

Recommendation: For new method development involving pyridine-containing compounds, begin with a high-purity, end-capped C18 or a polar-embedded column. These modern stationary phases are specifically designed to minimize the secondary interactions that plague the analysis of basic compounds.[5][7]

Mobile Phase Optimization: The Power of pH and Buffers

Controlling the ionization state of both the analyte and the stationary phase is critical.

  • Low pH (pH 2.5 - 3.0): At this pH, the pyridine nitrogen is fully protonated (cationic), but more importantly, the residual silanol groups on the silica surface (pKa ≈ 3.5-4.5) are also protonated and thus neutral.[3][6] This minimizes the ionic interaction, leading to significantly improved peak shape. Using a low-pH mobile phase is often the most effective strategy.[3][6]

  • Mid-Range pH (pH 4 - 7): This range should generally be avoided. Here, the pyridine is protonated, and the silanols are ionized (negatively charged), creating a perfect storm for the strong ionic interactions that cause severe peak tailing.[1][6]

  • High pH (pH > 8): This requires a specialized pH-stable column. At high pH, the pyridine analyte is in its neutral form, preventing any ionic interaction with the stationary phase and resulting in excellent peak symmetry.[1]

Mobile Phase Additives: In cases where peak tailing persists, a competing base like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 10-20 mM).[1][3] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the pyridine analyte. However, modern, high-quality columns have made this approach less necessary.[5]

Chapter 2: A Framework for Method Validation

Once an optimized chromatographic method is established, it must be validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, specific, and robust. The internationally recognized standard for this process is the ICH Q2(R1) guideline.[8][9][10]

dot digraph "HPLC_Method_Validation_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="HPLC Method Validation Workflow for Pyridine Compounds", labelloc="t", size="10,10!", ratio=fill, dpi=72, compound=true ];

node [ shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];

// Define Nodes start [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_suitability [label="System Suitability Test (SST)", fillcolor="#FBBC05", fontcolor="#202124"]; specificity [label="Specificity & Selectivity\n(incl. Forced Degradation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; accuracy [label="Accuracy\n(% Recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lod_loq [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Validated Method & Reporting", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges start -> system_suitability [color="#202124"]; system_suitability -> specificity [color="#202124"]; specificity -> linearity [color="#202124"]; linearity -> accuracy [color="#202124"]; accuracy -> precision [color="#202124"]; precision -> lod_loq [color="#202124"]; lod_loq -> robustness [color="#202124"]; robustness -> end_node [color="#202124"];

// Caption caption [ label="A typical workflow for HPLC method validation per ICH Q2(R1).", shape=plaintext, fontsize=10, fontname="Arial" ]; } ends-dot A typical workflow for HPLC method validation per ICH Q2(R1).

System Suitability

Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately. This is a non-negotiable check to ensure the validity of the results generated on a given day.

Experimental Protocol:

  • Prepare a standard solution of the pyridine-containing analyte.

  • Make five or six replicate injections of the standard solution.

  • Calculate the key performance parameters.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): ≤ 1.5 (Crucial for basic compounds).

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): > 2000.

    • Resolution (Rs): > 2.0 between the analyte peak and the nearest eluting peak (if applicable).

Specificity and Stability-Indicating Nature

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. For pyridine compounds, which may be susceptible to degradation, proving the method is "stability-indicating" is a core requirement. This is achieved through forced degradation studies.[11][12][13]

Forced Degradation Protocol:

  • Expose the drug substance and drug product to various stress conditions to achieve 5-20% degradation.[14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose sample to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

  • Analyze all stressed samples by the proposed HPLC method alongside an unstressed control.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Rs > 2.0) between the main analyte peak and all degradation product peaks.

    • A peak purity analysis (e.g., using a Diode Array Detector) should confirm that the main analyte peak is spectrally pure in all stressed samples, indicating no co-elution.

Linearity and Range

Causality: This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected test concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Concentration LevelExample Conc. (µg/mL)Mean Peak Area
Level 1 (80%)80810,500
Level 2 (90%)90912,000
Level 3 (100%)1001,005,000
Level 4 (110%)1101,104,500
Level 5 (120%)1201,208,000
Result r² = 0.9995
Accuracy

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study on a spiked placebo matrix.

Experimental Protocol:

  • Prepare a placebo (formulation without the active pharmaceutical ingredient - API).

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean % recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0118.698.8%
Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration.

    • The analysis should be performed by the same analyst on the same day with the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results from both studies.

  • Acceptance Criteria:

    • %RSD for Repeatability: ≤ 2.0%.

    • %RSD for Intermediate Precision: ≤ 2.0%.

Precision LevelAnalystDayInstrumentMean Assay (%)% RSD
Repeatability11A99.80.8%
Intermediate22B100.31.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. This is essential for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters.

  • Systematically vary each parameter while keeping others constant.

  • Analyze a standard solution under each modified condition.

  • Parameters to Vary:

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Column Temperature (e.g., ± 5°C).

    • Flow Rate (e.g., ± 10%).

    • Mobile Phase Organic Composition (e.g., ± 2%).

  • Acceptance Criteria:

    • System suitability parameters (tailing factor, resolution, etc.) must still pass under all varied conditions.

    • The assay result should not change significantly.

Conclusion

Validating an HPLC method for pyridine-containing compounds is a systematic process that demands a deep understanding of the underlying chemistry. The key to success lies in proactively addressing the challenge of peak tailing during method development by making informed choices about the column and mobile phase pH.[1][3] A well-chosen, modern stationary phase combined with a low-pH mobile phase can transform a difficult separation into a routine analysis.

By rigorously following the validation framework outlined in ICH Q2(R1), from system suitability to robustness, scientists can build a comprehensive data package that provides irrefutable evidence of the method's performance.[8][10] This not only ensures the quality and reliability of the data generated but also stands up to the scrutiny of regulatory review, ultimately safeguarding the integrity of the drug development process.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research and Development (IJSDR). [Link]

Sources

A Comparative Analysis of the Predicted Biological Activity of 2,3,5-Trichloro-4-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in the development of biologically active molecules, with its derivatives finding extensive applications in both agriculture and medicine.[1] The strategic placement of various functional groups on the pyridine ring can dramatically influence the compound's physicochemical properties and its interaction with biological targets. Among these, halogenated and alkylated pyridines have demonstrated a wide spectrum of bioactivities, including herbicidal, fungicidal, insecticidal, and antiproliferative effects.[2][3][4][5]

This guide provides a comparative analysis of the predicted biological activity of 2,3,5-Trichloro-4-methylpyridine. Due to a notable lack of direct experimental data on this specific isomer in publicly accessible literature, this analysis is primarily based on structure-activity relationship (SAR) studies of its parent compound, 2,3,5-trichloropyridine, and other closely related chlorinated and methylated pyridine analogs. The insights presented herein are intended to guide researchers in hypothesizing the potential applications of 2,3,5-Trichloro-4-methylpyridine and to provide a framework for its future experimental evaluation.

Structural Analogs for Comparison

To infer the potential biological activities of 2,3,5-Trichloro-4-methylpyridine, we will consider the following analogs for which more data is available:

  • 2,3,5-Trichloropyridine (Parent Compound): Serves as a foundational structure to understand the impact of the methyl group. It is a known intermediate in the synthesis of pesticides.[2][6]

  • 2,3,6-Trichloro-4-methylpyridine: An isomer of the target compound with documented herbicidal activity.

  • Chlorinated Pyridines (General): A broad class of compounds whose SAR has been studied for various biological activities.

  • Methylated Pyridines (Picolines): To understand the influence of the methyl group on the pyridine ring's reactivity and biological interactions.

Comparative Biological Activity Profile

The biological activity of a molecule is intrinsically linked to its structure. The presence of chlorine atoms and a methyl group on the pyridine ring of 2,3,5-Trichloro-4-methylpyridine suggests several potential areas of biological activity.

Herbicidal Activity

Rationale: Derivatives of 2,3,5-trichloropyridine are known to possess herbicidal activity.[1] The chlorination pattern on the pyridine ring is a critical determinant of herbicidal efficacy and selectivity. Many commercial herbicides are based on chlorinated pyridine structures.

Predicted Activity of 2,3,5-Trichloro-4-methylpyridine: It is highly probable that 2,3,5-Trichloro-4-methylpyridine exhibits herbicidal properties. The specific pattern of three chlorine atoms, combined with the electron-donating methyl group, likely influences its interaction with plant-specific enzymes or metabolic pathways. The mode of action could be similar to other pyridine herbicides, which often disrupt plant growth by mimicking auxins or inhibiting essential enzymes.

Supporting Evidence from Analogs: Studies on various pyrido[2,3-d]pyrimidine derivatives have shown that the substitution pattern on the pyridine ring significantly impacts herbicidal activity, with many compounds showing potent inhibition of plant growth.[7][8][9] The herbicidal activity of these compounds is often evaluated against both monocot and dicot plants to determine their spectrum of activity.[9]

CompoundPredicted/Observed Herbicidal ActivityTarget Weeds (Predicted)Reference
2,3,5-Trichloro-4-methylpyridine High (Predicted)Broadleaf and/or grassy weeds-
2,3,5-Trichloropyridine Intermediate for herbicidesBroadleaf and grassy weeds[1][2]
Pyrido[2,3-d]pyrimidine Derivatives Moderate to High (Observed)Lettuce, bentgrass, field mustard, wheat[7][8][9]
Fungicidal Activity

Rationale: The pyridine ring is a common scaffold in many commercial fungicides. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes.

Predicted Activity of 2,3,5-Trichloro-4-methylpyridine: It is plausible that 2,3,5-Trichloro-4-methylpyridine possesses fungicidal activity. The trichloro-substitution pattern could be effective against a range of plant pathogenic fungi. The methyl group might modulate this activity by altering the electronic properties of the pyridine ring.

Supporting Evidence from Analogs: Studies on ring poly-chlorinated pyrimidines have demonstrated their antifungal properties.[10] For instance, 2,4,5-trichloropyrimidine and 4,5,6-trichloropyrimidine have shown notable antifungal activity.[10] The mechanism of action for such compounds often involves the disruption of cellular respiration or the inhibition of key enzymes in fungal metabolism.

CompoundPredicted/Observed Fungicidal ActivityTarget Fungi (Predicted)Reference
2,3,5-Trichloro-4-methylpyridine Moderate to High (Predicted)Various plant pathogenic fungi-
2,4,5-Trichloropyrimidine High (Observed)Aspergillus niger, Penicillium expansum, etc.[10]
4,5,6-Trichloropyrimidine High (Observed)Aspergillus niger, Penicillium expansum, etc.[10]
Insecticidal Activity

Rationale: Pyridine-based insecticides, such as neonicotinoids, are widely used in agriculture.[5] The nitrogen atom in the pyridine ring can interact with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[5]

Predicted Activity of 2,3,5-Trichloro-4-methylpyridine: The insecticidal potential of 2,3,5-Trichloro-4-methylpyridine is less certain compared to its herbicidal and fungicidal activities. While the pyridine core is present, the specific substitution pattern may not be optimal for binding to insect nAChRs. However, some functionalized pyridine derivatives have shown insecticidal properties against various pests.[11][12][13]

Supporting Evidence from Analogs: Research on functionalized pyridine derivatives has demonstrated their efficacy against insects like Aphis craccivora.[11] The insecticidal activity is often dependent on the nature and position of substituents on the pyridine ring.

CompoundPredicted/Observed Insecticidal ActivityTarget Insects (Predicted)Reference
2,3,5-Trichloro-4-methylpyridine Low to Moderate (Predicted)Sucking and chewing insects-
Functionalized Pyridine Derivatives Moderate to High (Observed)Aphis craccivora[11]
Thienylpyridines Moderate (Observed)Aphis gossypi[14]
Antiproliferative Activity

Rationale: The pyridine nucleus is a common feature in many anticancer drugs.[3] Halogenated heterocyclic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Predicted Activity of 2,3,5-Trichloro-4-methylpyridine: 2,3,5-Trichloro-4-methylpyridine may possess some antiproliferative activity. The chlorine atoms could contribute to its cytotoxicity. However, structure-activity relationship studies on pyridine derivatives have shown that the presence of halogen atoms can sometimes decrease antiproliferative activity compared to other functional groups.[3]

Supporting Evidence from Analogs: Studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have shown that they are generally more potent than their saturated piperidine counterparts.[15] The antiproliferative activity of these compounds was observed against ovarian, lung, and colon cancer cell lines.[15]

CompoundPredicted/Observed Antiproliferative ActivityTarget Cell Lines (Predicted)Reference
2,3,5-Trichloro-4-methylpyridine Low to Moderate (Predicted)Various cancer cell lines-
2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines Moderate (Observed)A2780 (ovarian), SW1573 (lung), WiDr (colon)[15]
Pyrazolo[3,4-f][1][16][17][18]tetrazepin-4-(3H)-one derivatives Moderate (Observed)HL60, K562, WiDr[19]

Proposed Mechanisms of Action (Hypothetical)

Based on the activities of its analogs, the following mechanisms of action can be postulated for 2,3,5-Trichloro-4-methylpyridine.

Proposed_Mechanisms_of_Action cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action cluster_antiproliferative Antiproliferative Action H_Target Plant-Specific Enzymes (e.g., Acetolactate Synthase) H_Pathway Disruption of Amino Acid Synthesis or Growth Regulation H_Target->H_Pathway Inhibition H_Effect Plant Death H_Pathway->H_Effect F_Target Fungal Cell Membrane or Respiration Enzymes F_Pathway Disruption of Cell Integrity or Energy Production F_Target->F_Pathway Damage/Inhibition F_Effect Fungal Cell Death F_Pathway->F_Effect I_Target Nicotinic Acetylcholine Receptors (nAChRs) I_Pathway Nervous System Hyperexcitation I_Target->I_Pathway Antagonism I_Effect Paralysis and Death I_Pathway->I_Effect A_Target Cellular Kinases or DNA Replication Machinery A_Pathway Inhibition of Cell Cycle Progression or DNA Synthesis A_Target->A_Pathway Inhibition A_Effect Apoptosis or Cell Growth Arrest A_Pathway->A_Effect Compound 2,3,5-Trichloro- 4-methylpyridine Compound->H_Target Compound->F_Target Compound->I_Target Compound->A_Target

Caption: Hypothetical mechanisms of action for 2,3,5-Trichloro-4-methylpyridine.

Experimental Protocols for Biological Activity Screening

To validate the predicted biological activities of 2,3,5-Trichloro-4-methylpyridine, the following standardized experimental protocols are recommended.

Herbicidal Activity Assay (Whole Plant Assay)

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound.

Methodology Workflow:

Herbicidal_Assay_Workflow A 1. Seed Planting Plant seeds of monocot (e.g., wheat) and dicot (e.g., lettuce) species in pots. B 2. Compound Application - Pre-emergence: Apply compound solution to soil surface immediately after planting. - Post-emergence: Apply compound solution to foliage of 2-3 week old seedlings. A->B C 3. Incubation Place pots in a controlled growth chamber (25°C, 16h light/8h dark cycle). B->C D 4. Observation and Data Collection After 14-21 days, assess phytotoxicity by visual scoring (0-100% injury) and measuring plant height and fresh/dry weight. C->D E 5. Data Analysis Calculate GR50 (concentration for 50% growth reduction) values. D->E

Caption: Workflow for assessing herbicidal activity.

Step-by-Step Protocol:

  • Plant Preparation: Sow seeds of selected monocotyledonous (e.g., Triticum aestivum) and dicotyledonous (e.g., Lactuca sativa) plants in pots containing a standard potting mix.[7][8]

  • Compound Preparation: Dissolve 2,3,5-Trichloro-4-methylpyridine and its analogs in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions.

  • Application:

    • Pre-emergence: Immediately after sowing, apply the test solutions evenly to the soil surface.

    • Post-emergence: When the seedlings have reached the 2-3 leaf stage, spray the test solutions onto the foliage until runoff.

  • Incubation: Maintain the treated plants in a controlled environment greenhouse or growth chamber with appropriate light, temperature, and humidity.

  • Assessment: After a defined period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and measure parameters such as plant height and biomass (fresh and dry weight).

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the concentration required for 50% inhibition (GR50).

Fungicidal Activity Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various fungi.

Methodology Workflow:

Fungicidal_Assay_Workflow A 1. Fungal Spore/Mycelial Fragment Suspension Preparation Prepare a standardized inoculum of the target fungus in a suitable broth (e.g., Potato Dextrose Broth). B 2. Serial Dilution of Compounds Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate. A->B C 3. Inoculation Add the fungal suspension to each well of the microtiter plate. B->C D 4. Incubation Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48-72 hours. C->D E 5. MIC Determination Visually assess fungal growth and determine the lowest concentration of the compound that inhibits visible growth (MIC). D->E Insecticidal_Assay_Workflow A 1. Leaf Disc Preparation Cut leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella). B 2. Compound Application Dip the leaf discs in different concentrations of the test compound solutions for a short period (e.g., 10-30 seconds). A->B C 3. Introduction of Insects Place the treated and air-dried leaf discs in a petri dish and introduce a known number of test insects (e.g., 10-20 larvae). B->C D 4. Incubation Maintain the petri dishes under controlled conditions (temperature, humidity, light). C->D E 5. Mortality Assessment Record insect mortality at specific time points (e.g., 24, 48, and 72 hours). D->E F 6. Data Analysis Calculate the LC50 (lethal concentration for 50% of the population) value. E->F

Caption: Workflow for assessing insecticidal activity.

Step-by-Step Protocol:

  • Test Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant to ensure even coating.

  • Leaf Treatment: Dip leaves or leaf discs of a suitable host plant into the test solutions for a specified time (e.g., 30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish or other suitable container and introduce a known number of test insects (e.g., larvae of Plutella xylostella or adults of Aphis gossypii). [11][20]4. Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the lethal concentration required to kill 50% of the test population (LC50).

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. [17] Methodology Workflow:

Antiproliferative_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. B 2. Compound Treatment Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis Calculate the percentage of cell viability and determine the IC50 (concentration for 50% inhibition of cell growth) value. E->F

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthesis. Chloropyridines, being cost-effective and readily available, represent highly desirable starting materials. However, their inherent stability and the potential for catalyst inhibition by the pyridine nitrogen present unique challenges in cross-coupling reactions. This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling of chloropyridines, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.

The Challenge of Activating the C-Cl Bond in Pyridines

The primary hurdle in the cross-coupling of chloropyridines lies in the strength of the carbon-chlorine bond. The bond dissociation energy of a C-Cl bond is significantly higher than that of C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more challenging.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[2][3][4] The selection of a suitable catalyst and ligand system is therefore paramount to overcoming these obstacles and achieving efficient coupling.

Palladium-Catalyzed Cross-Coupling of Chloropyridines

Palladium-based catalysts are the most extensively studied and widely employed for the cross-coupling of chloropyridines. The evolution of palladium catalysis has led to several "generations" of catalyst systems, each with improved activity and substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[2][5] For chloropyridines, the choice of ligand is critical to success.

Traditional vs. Modern Catalyst Systems

  • First-Generation Catalysts: Traditional catalysts like Pd(PPh₃)₄ can be effective for some chloropyridines, particularly 2-chloropyridines, often yielding excellent results.[6] However, they typically require higher catalyst loadings (3-5 mol%) and longer reaction times (12-24 hours).[2]

  • Buchwald-type Precatalysts and Ligands: The development of bulky, electron-rich phosphine ligands by Buchwald and others revolutionized the field. Ligands like XPhos and SPhos, when used with palladium precatalysts (e.g., XPhos Pd G3), demonstrate superior performance for challenging substrates like chloropyridines.[2] These systems generally require lower catalyst loadings (1-2 mol%) and afford high yields in shorter reaction times (2-12 hours).[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, have emerged as powerful alternatives to phosphine ligands. PEPPSI™-IPr is a notable example of an NHC-ligated palladium precatalyst that shows excellent activity in the Suzuki-Miyaura coupling of chloropyridines.[2][7]

Comparative Performance in Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>901-2

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)L_n-R' Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)₂) Reductive Elimination R-R' Transmetalation Complex->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines from aryl halides and amines.[8] Similar to the Suzuki-Miyaura coupling, the success of this reaction with chloropyridines hinges on the use of appropriate catalyst systems.

Key Considerations for Catalyst Selection

  • Ligand Choice: Sterically hindered and electron-rich ligands are essential for activating the C-Cl bond. Ligands such as RuPhos, BrettPhos, and DavePhos are often effective.[9] For heteroaryl chlorides, bidentate ligands like Josiphos can also be highly efficient.[10]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[9]

  • Regioselectivity: In cases of dichloropyridines, such as 2,4-dichloropyridine, regioselective amination can be achieved. Generally, the 2-position is more reactive towards oxidative addition than the 4-position.[11]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Amine Coordination [R-Pd(II)L_n(HNR'₂)]⁺X⁻ Oxidative Addition Complex->Amine Coordination Amine Coordination Amido Complex R-Pd(II)L_n-NR'₂ Amine Coordination->Amido Complex Deprotonation (Base) Reductive Elimination R-NR'₂ Amido Complex->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Other Palladium-Catalyzed Cross-Coupling Reactions
  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[12] It is a powerful tool for the synthesis of alkynylpyridines. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst.[12][13]

  • Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile.[14][15] Palladium catalysts, often with phosphine ligands, can be employed for the coupling of chloropyridines with Grignard reagents.[16]

Nickel-Catalyzed Cross-Coupling of Chloropyridines

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for the cross-coupling of chloropyridines. Their unique reactivity profile often allows for the coupling of substrates that are challenging for palladium-based systems.

Advantages of Nickel Catalysis

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • High Reactivity: Nickel catalysts can be more reactive towards C-Cl bond activation, sometimes allowing for milder reaction conditions.

  • Unique Selectivity: In some cases, nickel catalysts can provide different selectivity compared to palladium.

Applications of Nickel Catalysts

  • Kumada Coupling: Nickel catalysts are highly effective for the Kumada coupling of chloropyridines with Grignard reagents.[15][16]

  • Buchwald-Hartwig Amination: Nickel-based systems have been developed for the amination of aryl chlorides, including chloropyridines, providing an alternative to palladium.[17][18][19]

  • Cross-Electrophile Coupling: Nickel catalysis enables the direct coupling of two different electrophiles, such as a chloropyridine and an alkyl bromide, avoiding the need to pre-form an organometallic reagent.[20]

Copper-Catalyzed Cross-Coupling of Chloropyridines

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, have a long history in organic synthesis. While often requiring higher temperatures than their palladium- and nickel-catalyzed counterparts, modern advancements have expanded their scope and utility.

Key Features of Copper Catalysis

  • Ullmann-Type Reactions: Copper catalysts are well-suited for C-N and C-O bond formation. For instance, the Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives has been successfully achieved with a CuCl catalyst.[21]

  • Ligandless Coupling: In some instances, copper catalysts can facilitate cross-coupling reactions without the need for specialized ligands, which can simplify the reaction setup.[22]

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow Setup Oven-dried Schlenk flask with stir bar Reagents Add chloropyridine, coupling partner, and base Setup->Reagents Catalyst Add palladium precatalyst and ligand Reagents->Catalyst Inert Atmosphere Evacuate and backfill with inert gas (3x) Catalyst->Inert Atmosphere Solvent Add degassed solvent via syringe Inert Atmosphere->Solvent Reaction Heat to desired temperature with vigorous stirring Solvent->Reaction Monitoring Monitor progress by TLC or LC-MS Reaction->Monitoring Workup Cool, dilute, wash, and dry Monitoring->Workup Purification Purify by column chromatography Workup->Purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol for Suzuki-Miyaura Coupling using XPhos Pd G3 [2]

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed, anhydrous solvent (e.g., THF or toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Upon completion (typically within 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Buchwald-Hartwig Amination [9]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), the ligand, and sodium tert-butoxide (1.2-1.5 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the chloropyridine (1.0 equiv), the amine (1.2 equiv), and the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The cross-coupling of chloropyridines is a vital transformation in modern organic synthesis. While challenging due to the inertness of the C-Cl bond and potential catalyst inhibition, a range of effective catalytic systems have been developed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium catalysts with bulky, electron-rich phosphine or NHC ligands offer high efficiency and broad substrate scope. Nickel catalysts provide a cost-effective and highly reactive alternative, particularly for Kumada and cross-electrophile couplings. Copper-based systems, while typically requiring more forcing conditions, remain valuable for certain transformations. The choice of catalyst will ultimately depend on the specific substrates, desired functional group tolerance, and economic considerations. By understanding the principles outlined in this guide and leveraging the provided protocols, researchers can confidently navigate the complexities of cross-coupling with chloropyridines to advance their synthetic endeavors.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). BenchChem.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). BenchChem.
  • A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. (n.d.). BenchChem.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. (n.d.). ResearchGate.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Organic Letters.
  • Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. (n.d.). Arkat USA.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
  • Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. (n.d.). Wiley Online Library.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014). ACS Catalysis.
  • Kumada coupling. (n.d.). Grokipedia.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). National Institutes of Health.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Kumada coupling. (n.d.). Wikipedia.
  • Copper-catalysed cross-coupling: an untapped potential. (n.d.). Organic & Biomolecular Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Nickel-catalyzed Amination of Aryl Chlorides. (2024). Organic Syntheses.
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (n.d.). PubMed.

Sources

Purity Assessment of 2,3,5-Trichloro-4-methylpyridine from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance, reproducibility, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2,3,5-Trichloro-4-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Consequently, the purity of this intermediate from different commercial suppliers can have a profound impact on reaction yields, impurity profiles of subsequent steps, and the overall success of a development program.

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2,3,5-Trichloro-4-methylpyridine, offering a framework for researchers to critically evaluate material from different suppliers. The experimental data presented herein is hypothetical but representative of typical findings, designed to illustrate the comparative power of each technique.

The Criticality of Purity: Understanding Potential Impurities

The synthesis of 2,3,5-Trichloro-4-methylpyridine, typically involving the chlorination of 4-methylpyridine (4-picoline), can lead to a variety of process-related impurities.[1][2][3] A thorough purity assessment must be capable of identifying and quantifying these potential contaminants, which may include:

  • Isomeric Impurities: Positional isomers of trichloro-4-methylpyridine that may be formed during the chlorination process.

  • Under-chlorinated Species: Dichloro-4-methylpyridine intermediates that have not fully reacted.

  • Over-chlorinated Species: Tetrachloro-4-methylpyridine or other more highly chlorinated analogues.

  • Residual Starting Materials: Unreacted 4-methylpyridine.

  • Byproducts from Side Reactions: Other chlorinated or non-chlorinated species arising from undesired reaction pathways.

The presence of such impurities can interfere with subsequent synthetic transformations, introduce new and potentially genotoxic impurities into the drug substance, and complicate purification processes.

A Multi-faceted Approach to Purity Determination

A robust assessment of purity relies on a combination of orthogonal analytical techniques. This guide will focus on three principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the need for routine quality control versus in-depth characterization.

Comparative Purity Analysis of 2,3,5-Trichloro-4-methylpyridine from Three Hypothetical Suppliers

To illustrate the application of these techniques, we will consider hypothetical batches of 2,3,5-Trichloro-4-methylpyridine from three different suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.2%99.8%
Purity by GC (% Area) 99.6%98.5%99.9%
Purity by qNMR (mol/mol %) 99.4%98.1%99.7%
Major Impurity 1 (Isomer) 0.2%1.1%0.05%
Major Impurity 2 (Dichloro-) 0.15%0.5%Not Detected
Residual Solvents (GC-HS) <0.05%0.1% (Toluene)<0.05%
Water Content (Karl Fischer) 0.08%0.25%0.05%

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[4][5][6] A well-developed HPLC method can effectively separate the main component from its structurally similar impurities.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

The principles of this methodology are grounded in the standards outlined in USP General Chapter <621> Chromatography and the validation guidelines of ICH Q2(R1).[7][8][9][10][11][12][13][14][15][16]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately weigh sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Weigh->Dissolve Inject Inject 10 µL onto C18 column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Purity Analysis Workflow

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

For volatile and thermally stable compounds like 2,3,5-Trichloro-4-methylpyridine, Gas Chromatography offers excellent resolution and sensitivity.[17][18][19] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for purity determination and identifying trace impurities.

Experimental Protocol: GC-FID Purity Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

This protocol is designed based on general principles for the analysis of chlorinated organic compounds by GC.[17][20]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh sample Dissolve Dissolve in Dichloromethane (1 mg/mL) Weigh->Dissolve Inject Inject 1 µL (Split 50:1) Dissolve->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

GC Purity Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a specific reference standard of the analyte itself.[21][22][23][24][25] By using a certified internal standard of known purity, qNMR offers a highly accurate and precise determination of the absolute purity of the target compound.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a singlet in a clean region of the spectrum (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 15 mg of 2,3,5-Trichloro-4-methylpyridine and 10 mg of the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a sufficient number of scans for an adequate signal-to-noise ratio.

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following equation:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve both in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire Acquire ¹H-NMR spectrum with quantitative parameters Dissolve->Acquire Integrate Integrate analyte and standard signals Acquire->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

qNMR Purity Analysis Workflow

Discussion of Comparative Results

Based on the hypothetical data, Supplier C provides the highest purity 2,3,5-Trichloro-4-methylpyridine, with minimal impurities detected by all three analytical techniques. Supplier A's material is also of high quality, though with slightly higher levels of isomeric and under-chlorinated impurities compared to Supplier C. Supplier B's product exhibits a lower purity profile, with a significant amount of an isomeric impurity and a dichloro-species, as well as residual toluene.

The choice of supplier would depend on the specific requirements of the subsequent synthetic steps. For a critical step where isomeric purity is paramount, Supplier C would be the preferred choice. If the subsequent purification steps can readily remove the identified impurities, material from Supplier A might be acceptable. The material from Supplier B would likely require additional purification before use or may be unsuitable for sensitive applications.

Conclusion

The purity of 2,3,5-Trichloro-4-methylpyridine is a critical parameter that can significantly influence the outcome of research and development activities. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC, and qNMR is essential for a thorough assessment of material from different suppliers. This guide provides a framework for establishing such a strategy, enabling researchers to make informed decisions based on robust scientific data. The implementation of these well-validated analytical methods ensures the quality and consistency of key starting materials, ultimately contributing to the development of safe and effective medicines.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2022. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. 2024. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. J Med Chem. 2014;57(22):9220-31. Available from: [Link]

  • Webster GK, Kumar S, Deadman JJ. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. 2012. Available from: [Link]

  • Malz F, Jancke H. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. J Pharm Biomed Anal. 2005;38(5):813-23. Available from: [Link]

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

  • Cromlab Instruments. Analysis of Chlorinated Pesticides by GC/MS. Available from: [Link]

  • Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Kim S, Kim K, Park T, Oh K, Kim H, Lee J. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2020;45(3):141-151. Available from: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Zhu XM, Cai ZS, Zhang HH, Sun MZ. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. 2014;26(1):1-4. Available from: [Link]

  • U.S. Department of Health and Human Services. Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. 1992. Available from: [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methylpyridine. Available from: [Link]

  • Google Patents. CN113493408A - Preparation method of 2,3, 6-trichloropyridine.
  • Wloch J, Rychlicki G, Grzybek G. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. J Chromatogr A. 2009;1216(18):4021-5. Available from: [Link]

  • Pawłowski W, Szymański A. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2002;59(1):33-8. Available from: [Link]

  • Wikipedia. 4-Methylpyridine. Available from: [Link]

  • GOV.UK. Pyridine slides for discussion. 2021. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Bakırdere S, Akyüz M, Keyf S. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. J Chromatogr Sci. 2021;59(3):241-245. Available from: [Link]

  • ResearchGate. Why distilled 4-methylpyridine is required before carrying its coupling reaction?. 2017. Available from: [Link]

  • Kumar R, Reddy VP, Kumar S, Kumar R, Kumar A. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. 2017;33(2). Available from: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalized pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of classical and modern routes to functionalized pyridines, moving beyond mere protocols to explain the causality behind experimental choices and providing the data needed for informed strategic decisions in your synthesis campaigns.

The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of top-selling pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for a phenyl ring contribute to its frequent selection in drug design. Consequently, the efficient and versatile synthesis of highly substituted pyridines is a persistent challenge and a key area of innovation in synthetic organic chemistry. This guide will benchmark four key strategies: the classical Hantzsch and Bohlmann-Rahtz syntheses, and the modern approaches of transition-metal-catalyzed [2+2+2] cycloaddition and C-H bond functionalization.

Classical Condensation Routes: Building from the Ground Up

These foundational methods construct the pyridine ring from acyclic precursors and remain workhorses in organic synthesis due to their use of readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a robust multi-component reaction that constructs a 1,4-dihydropyridine (DHP) intermediate, which is subsequently oxidized to the aromatic pyridine.[1] Its enduring appeal lies in its operational simplicity and the ability to generate highly functionalized pyridines in a one-pot fashion.

Mechanism and Rationale: The reaction proceeds through a series of condensation and addition reactions. The generally accepted mechanism involves an initial Knoevenagel condensation between an aldehyde and one equivalent of a β-ketoester, and the formation of an enamine from a second equivalent of the β-ketoester and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the 1,4-DHP. The final aromatization is the driving force of the reaction and can be achieved with a variety of oxidizing agents.[1]

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Ring Formation & Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Ketoester2 β-Ketoester Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization Cyclization/ Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized Pyridine Oxidation->Pyridine

Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.

Strengths and Weaknesses:

  • Strengths: High atom economy for the initial condensation, operational simplicity, and the use of inexpensive starting materials. Modern variations using microwave irradiation can significantly reduce reaction times.[2][3]

  • Weaknesses: The classical method often requires harsh reaction conditions and long reaction times.[4] The necessary final oxidation step adds a step to the process and reduces overall atom economy. The synthesis of unsymmetrically substituted pyridines can be challenging.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [2]

  • Reaction Setup: In a microwave process vial, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add ethanol (5 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).

  • Work-up and DHP Isolation: After cooling, the 1,4-dihydropyridine product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Aromatization: Dissolve the isolated 1,4-DHP in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., sodium nitrite, ceric ammonium nitrate, or iodine) and heat until the reaction is complete (monitored by TLC).[5]

  • Purification: After work-up, purify the final pyridine product by recrystallization or column chromatography.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[4][6] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.

Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to furnish the pyridine ring.[6] The high temperatures traditionally required for this cyclization have been a significant drawback. However, modern modifications, particularly the use of Brønsted or Lewis acid catalysis, allow the reaction to proceed at much lower temperatures and often in a one-pot fashion, directly from a 1,3-dicarbonyl compound, ammonia, and the alkynone.[7]

Bohlmann_Rahtz_Workflow cluster_traditional Traditional Two-Step cluster_modern Modern One-Pot Enamine Enamine Michael_Add Michael Addition Enamine->Michael_Add Alkynone Alkynone Alkynone->Michael_Add Aminodiene Isolate Aminodiene Intermediate Michael_Add->Aminodiene High_Temp High Temp. Cyclodehydration (>120°C) Aminodiene->High_Temp Pyridine1 Pyridine High_Temp->Pyridine1 Dicarbonyl 1,3-Dicarbonyl One_Pot One-Pot, Acid-Catalyzed Tandem Reaction (e.g., AcOH, 50°C) Dicarbonyl->One_Pot Ammonia Ammonia Ammonia->One_Pot Alkynone2 Alkynone Alkynone2->One_Pot Pyridine2 Pyridine One_Pot->Pyridine2

Caption: Comparison of traditional vs. modern Bohlmann-Rahtz workflows.

Strengths and Weaknesses:

  • Strengths: Directly yields the aromatic pyridine (high atom economy), offers excellent regiocontrol, and modern one-pot variants improve efficiency and avoid harsh conditions.[7]

  • Weaknesses: The traditional two-step method requires high temperatures and isolation of an intermediate.[6] The availability of substituted ethynylketones can be a limitation.

Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis [7]

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 mmol) and an alkynone (1.2 mmol) in a suitable solvent (e.g., ethanol or a toluene/acetic acid mixture), add a source of ammonia (e.g., ammonium acetate, 1.5 mmol).

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 50-80°C) and stir for the required time (typically several hours to a day), monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the polysubstituted pyridine.

Modern Strategies: Precision and Versatility

Transition-metal catalysis has revolutionized pyridine synthesis, offering pathways to substitution patterns that are difficult to access through classical methods. These reactions often exhibit high efficiency and broad functional group tolerance.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

This elegant and highly atom-economical reaction constructs the pyridine ring by combining two alkyne molecules and a nitrile.[8] Rhodium and cobalt complexes are common catalysts for this transformation. The mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by insertion of the nitrile and reductive elimination to release the pyridine product.[9]

Mechanism and Rationale: The catalytic cycle, often initiated by a Rh(I) or Co(I) species, involves the oxidative coupling of two alkyne molecules to form a five-membered metallacycle. This intermediate then undergoes coordination and insertion of the nitrile's C≡N bond. The resulting seven-membered metallacycle reductively eliminates the pyridine product, regenerating the active catalyst. This pathway ensures perfect atom economy in the ring-forming step.[9]

Strengths and Weaknesses:

  • Strengths: 100% atom economy for the cycloaddition step, access to a wide range of substitution patterns, and often proceeds under mild conditions.

  • Weaknesses: Requires a transition metal catalyst which can be expensive and may require removal from the final product. Regioselectivity can be an issue with unsymmetrical alkynes.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition [10]

  • Reaction Setup: In a glovebox, charge a reaction tube with the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 5 mol%) and a phosphine ligand (e.g., dppf, 6 mol%).

  • Reagent Addition: Add the diyne (1.0 equiv), the oxime (as a nitrile precursor, 1.2 equiv), and activated 4 Å molecular sieves.

  • Reaction Conditions: Add a degassed solvent (e.g., 1,2-dichloroethane) and heat the sealed tube to 80°C for 24-48 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by column chromatography.

Palladium-Catalyzed C-H Bond Functionalization

Instead of building the ring from scratch, C-H functionalization modifies an existing pyridine core. This strategy is exceptionally powerful for late-stage functionalization in drug discovery. Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of pyridines with aryl halides or other aryl sources, often guided by a directing group to ensure regioselectivity.

Mechanism and Rationale: A common mechanism for directed C-H activation involves the coordination of the palladium catalyst to a directing group on the pyridine substrate. This brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

Strengths and Weaknesses:

  • Strengths: Excellent for late-stage functionalization, high regioselectivity when using a directing group, and broad substrate scope.[11]

  • Weaknesses: Requires a pre-functionalized pyridine (with a directing group), the use of a palladium catalyst, and sometimes harsh conditions. Atom economy is lower compared to cycloaddition methods due to the use of pre-functionalized coupling partners and the generation of stoichiometric byproducts.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

  • Reaction Setup: To a screw-capped test tube, add the N-aryl-2-bromopicolinamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), a phosphine ligand like PPh₃ (10 mol%), a base such as K₂CO₃ (3.0 equiv), and an additive like n-Bu₄NBr (1.0 equiv).

  • Reaction Conditions: Add a high-boiling polar aprotic solvent (e.g., DMA) and heat the mixture to 110°C for 24 hours.

  • Work-up and Purification: After cooling, add water and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Performance Benchmarking: A Data-Driven Comparison

To provide a clear, objective comparison, the following tables summarize key performance indicators for the discussed synthetic routes, based on representative examples from the literature.

Table 1: Yield and Reaction Conditions Comparison
MethodSubstrate 1Substrate 2Substrate 3ConditionsYield (%)Reference
Hantzsch (Microwave) BenzaldehydeEthyl AcetoacetateNH₄OAcEtOH, 10 min, MW96 (DHP)[12]
Bohlmann-Rahtz (One-Pot) Ethyl β-aminocrotonatePhenylpropynone-Toluene/AcOH, 50°C, 26h85[7]
[2+2+2] Cycloaddition (Rh) 1,6-HeptadiynePhenylacetonitrile-[Rh(cod)₂]BF₄, DCE, 80°C, 48h~70[10]
C-H Arylation (Pd) N-(2-bromophenyl)picolinamide--Pd(OAc)₂, PPh₃, K₂CO₃, 110°C, 24h94

Note: Yields are for specific, representative reactions and may vary significantly with different substrates.

Table 2: Qualitative Comparison of Key Synthetic Parameters
ParameterHantzsch SynthesisBohlmann-Rahtz[2+2+2] CycloadditionC-H Functionalization
Atom Economy Moderate (Oxidation step)HighVery High (Ideal)Low to Moderate
Versatility Good for symmetrical pyridinesGood for 2,3,6-trisubstitutionExcellent, diverse patternsExcellent for late-stage modification
Scalability Established, but can have issuesModerate, flow chemistry viableChallenging due to catalyst costModerate, depends on catalyst loading
Functional Group Tolerance Moderate (sensitive to oxidation)Good (acid-catalyzed variants)Generally GoodGood, but directing group needed
Starting Material Cost LowLow to ModerateModerate to HighModerate to High
Key Advantage Simplicity, low-cost inputsDirect aromatizationHigh atom economy, novel structuresLate-stage modification capability
Key Disadvantage Extra oxidation stepLimited substitution patternCatalyst cost, regioselectivityNeed for pre-functionalization

Conclusion and Future Outlook

The synthesis of functionalized pyridines is a mature yet continuously evolving field.

  • Classical methods , like the Hantzsch and Bohlmann-Rahtz syntheses , remain highly relevant, especially with modern improvements such as microwave assistance and one-pot protocols that enhance their efficiency and expand their scope. They are often the go-to methods for large-scale synthesis where cost of starting materials is a primary driver.

  • Modern transition-metal-catalyzed methods have opened doors to unprecedented molecular complexity. [2+2+2] cycloadditions offer an elegant and atom-economical route to diverse substitution patterns, while C-H functionalization provides an invaluable tool for the late-stage modification of complex molecules, a critical capability in drug discovery.

The choice of synthetic route is not a matter of "old versus new," but rather a strategic decision based on the specific target molecule, desired substitution pattern, required scale, and tolerance for cost and reaction complexity. As the demand for novel functionalized pyridines continues to grow, a thorough understanding of the strengths and limitations of each of these powerful synthetic tools is essential for the modern medicinal and materials chemist. Future innovations will likely focus on developing more sustainable catalysts, expanding the scope of C-H functionalization to non-directed positions, and leveraging flow chemistry to improve the scalability and safety of these vital transformations.

References

  • Roglans, A., Pla-Quintana, A., & Solà, M. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1234.
  • Pla-Quintana, A., & Roglans, A. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894-1979.
  • Glover, C. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Vanden Eynde, J. J., & Lewkowicz, A. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 15-30.
  • SYNTHESIS OF HANTZSCH 1,4-DIHYDROPYRIDINES UNDER MICROWAVE IRRADIATION. (n.d.). R Discovery. Retrieved from [https://discovery.researcher.
  • Industrial Chemicals: How Pyridine Is Produced. (2024, June 24). Post Apple Scientific. Retrieved from [https://postapplescientific.com/blog/post/industrial-chemicals-how-pyridine-is-produced]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 129-137.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. Retrieved from [https://www.beilstein-journals.org/bjoc/articles/7/13]
  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. (2025, August 7). ResearchGate. Retrieved from [https://www.researchgate.net/publication/382759146_A_New_Modification_of_the_Bohlmann-Rahtz_Pyridine_Synthesis]
  • Wan, B., et al. (2013). Rhodium-Catalyzed [2+2+2] Cycloaddition of Oximes and Diynes To Give Pyridines. Organic Letters, 15(1), 84-87.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. (n.d.). MDPI. Retrieved from [https://www.mdpi.com/1420-3049/23/1/157]
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Retrieved from [https://techtransfer.vcu.edu/opportunity/pharmaceutical-production-methods-efficient-synthesis-of-pyridines/]
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [https://www.organic-chemistry.org/namedreactions/bohlmann-rahtz-pyridine-synthesis.shtm]
  • Bagley, M. C., et al. (2002). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Synlett, 2002(9), 1443-1446.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
  • DEVELOPMENT OF AN ALTERNATIVE ROUTE FOR INDUSTRIAL PYRIDINE BASES PRODUCTION ENTWICKLUNG EINER ALTERNATIVROUTE FÜR INDUSTRIELLE. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2025, August 7). ResearchGate. Retrieved from [https://www.researchgate.
  • Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR. Retrieved from [https://www.jocpr.com/articles/atom-economy-green-synthesis-in-organic-chemistry.pdf]
  • Bohlmann–Rahtz Pyridine Synthesis. (2025, May 27). J&K Scientific LLC. Retrieved from [https://jk-scientific.com/en/reaction/Bohlmann-Rahtz-Pyridine-Synthesis]
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars. Retrieved from [https://www.primescholars.com/articles/atom-economy-in-drug-synthesis-is-a-playground-of-functional-groups.pdf]
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/372791851_Synthesis_of_substituted_pyridines_with_diverse_functional_groups_via_the_remodeling_of_AzaindoleBenzofuran_skeletons]
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025, December 30). Journal of the American Chemical Society. Retrieved from [https://pubs.acs.org/doi/10.1021/jacs.5c09986]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm]
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html]
  • Pyridine. (n.d.). Wikipedia. Retrieved from [https://en.wikipedia.org/wiki/Pyridine]
  • Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. Retrieved from [https://en.wikipedia.org/wiki/Bohlmann%E2%80%93Rahtz_pyridine_synthesis]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules like pyridine derivatives, understanding and characterizing antibody cross-reactivity is not just a quality control step; it is a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against these ubiquitous chemical scaffolds, supported by experimental data and protocols.

Pyridine, a heterocyclic aromatic compound, and its derivatives are foundational structures in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals.[1] Consequently, the ability to specifically detect and quantify these compounds is of significant interest. However, due to their small size, pyridine derivatives are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production.[2] This process of creating "haptens" can sometimes lead to antibodies that recognize not only the target pyridine derivative but also structurally similar molecules, a phenomenon known as cross-reactivity.[2]

This guide will explore the common methodologies used to evaluate antibody cross-reactivity, focusing on Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the principles behind these techniques, provide detailed experimental protocols, and present comparative data to illustrate the nuances of antibody specificity.

Understanding Antibody-Hapten Interactions and Cross-Reactivity

The binding between an antibody's paratope and an antigen's epitope is a highly specific interaction driven by a combination of hydrophobic, ionic, and hydrogen bonds, as well as van der Waals forces.[3] In the case of small molecule haptens like pyridine derivatives, the antibody's binding site is tailored to the three-dimensional shape and chemical properties of the hapten.

Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar to the target hapten. The degree of cross-reactivity is influenced by several factors, including:

  • Structural Similarity: The more closely a compound's structure resembles the target hapten, the higher the likelihood of cross-reactivity.

  • Chemical Properties: Shared functional groups and charge distributions between the target and a related compound can lead to antibody binding.

  • Hapten Presentation: The way the hapten is conjugated to the carrier protein can influence which parts of the molecule are immunodominant and, therefore, which structural features the resulting antibodies will primarily recognize.

Failure to adequately characterize cross-reactivity can lead to inaccurate quantification in an immunoassay, potentially resulting in false-positive results or overestimated concentrations of the target analyte.

Methodologies for Assessing Cross-Reactivity

Two primary techniques are widely employed to quantitatively assess the cross-reactivity of antibodies against small molecules: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassay Development

Competitive ELISA is a robust and widely used method for quantifying small molecules and assessing antibody specificity.[4][5] The principle lies in the competition between the target analyte (in the sample) and a labeled version of the analyte (or a hapten-protein conjugate) for a limited number of antibody binding sites.[6]

Workflow for Competitive ELISA in Cross-Reactivity Studies:

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competition cluster_detection Detection plate Coat Plate with Pyridine-Protein Conjugate wash1 Wash Plate plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate block->wash2 add_mix Add Mixtures to Plate wash2->add_mix prepare_mix Prepare Antibody/ Cross-Reactant Mixtures prepare_mix->add_mix incubate_comp Incubate add_mix->incubate_comp wash3 Wash Plate incubate_comp->wash3 add_secondary Add Enzyme-Labeled Secondary Antibody wash3->add_secondary incubate_detect Incubate add_secondary->incubate_detect wash4 Wash Plate incubate_detect->wash4 add_substrate Add Substrate wash4->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color stop_reaction Stop Reaction incubate_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate

Caption: Workflow for a Competitive ELISA to assess antibody cross-reactivity.

Detailed Experimental Protocol for Competitive ELISA:

  • Coating: Dilute the pyridine-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[6]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T) per well.[6]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS-T) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[6]

  • Competition:

    • Prepare a series of dilutions for the target pyridine derivative (standard curve) and each potential cross-reacting compound in assay buffer (e.g., PBS-T with 0.1% BSA).

    • In a separate plate or tubes, mix a fixed, predetermined concentration of the primary antibody with each dilution of the standard and potential cross-reactants. Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.[7]

  • Incubation with Coated Plate: Discard the blocking buffer and wash the plate three times with wash buffer. Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.[6]

  • Addition of Secondary Antibody: Discard the antibody/analyte mixtures and wash the plate three to five times with wash buffer. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well. Incubate for 1 hour at room temperature.[4]

  • Development: Discard the secondary antibody solution and wash the plate four to five times with wash buffer. Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 5-20 minutes, or until sufficient color development is observed.[6]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1N HCl or 2N H₂SO₄) to each well.[6]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[6]

Data Analysis and Interpretation:

The signal generated in a competitive ELISA is inversely proportional to the concentration of the target analyte in the sample.[6] To determine cross-reactivity, the concentration of the target pyridine derivative that causes 50% inhibition of the maximum signal (IC50) is compared to the IC50 value of each potential cross-reactant.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Pyridine Derivative / IC50 of Cross-Reactant) x 100

Comparative Cross-Reactivity Data (Hypothetical Example):

The following table illustrates hypothetical cross-reactivity data for a monoclonal antibody raised against 4-aminopyridine.

CompoundStructureIC50 (nM)% Cross-Reactivity
4-Aminopyridine (Target) 4-aminopyridine10100%
3-Aminopyridine3-aminopyridine5020%
2-Aminopyridine2-aminopyridine2005%
Pyridinepyridine>10,000<0.1%
4-Methylpyridine4-methylpyridine8001.25%
Anilineaniline>10,000<0.1%

This data indicates that the antibody is highly specific for 4-aminopyridine, with significantly lower reactivity towards isomers and related compounds.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including antibody-antigen binding.[8][9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[8] This allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[8]

Workflow for SPR in Cross-Reactivity Studies:

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Antibody on Sensor Chip equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject_target Inject Target Pyridine (Association) equilibrate->inject_target dissociate_target Buffer Flow (Dissociation) inject_target->dissociate_target regenerate1 Regenerate Surface dissociate_target->regenerate1 inject_cross Inject Cross-Reactant (Association) regenerate1->inject_cross dissociate_cross Buffer Flow (Dissociation) inject_cross->dissociate_cross regenerate2 Regenerate Surface dissociate_cross->regenerate2 fit_data Fit Sensorgrams to Binding Models regenerate2->fit_data determine_kinetics Determine ka, kd, KD fit_data->determine_kinetics compare_affinities Compare Affinities determine_kinetics->compare_affinities

Caption: Workflow for an SPR-based cross-reactivity assessment.

Detailed Experimental Protocol for SPR:

  • Antibody Immobilization: Covalently immobilize the anti-pyridine derivative antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection (Association): Inject a series of concentrations of the target pyridine derivative over the sensor surface for a defined period to monitor the association phase.

  • Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the antibody-analyte complex.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte and prepare the surface for the next injection.

  • Cross-Reactivity Testing: Repeat steps 3-5 for each potential cross-reacting compound.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).[10]

Data Analysis and Interpretation:

Cross-reactivity in SPR is assessed by comparing the binding affinity (KD) of the antibody for the target analyte with its affinity for other compounds. A lower KD value indicates a higher affinity.

Comparative Kinetic and Affinity Data (Hypothetical Example):

The following table presents hypothetical SPR data for the same monoclonal antibody against 4-aminopyridine.

Compoundka (1/Ms)kd (1/s)KD (M)Relative Affinity
4-Aminopyridine (Target) 1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸1.0
3-Aminopyridine8.0 x 10⁴5.5 x 10⁻³6.9 x 10⁻⁸0.19
2-Aminopyridine3.2 x 10⁴9.8 x 10⁻³3.1 x 10⁻⁷0.04
PyridineNo BindingNo BindingN/AN/A
4-Methylpyridine1.1 x 10⁴1.5 x 10⁻²1.4 x 10⁻⁶0.009
AnilineNo BindingNo BindingN/AN/A

The SPR data provides a more detailed picture of the binding interactions, confirming the high affinity and specificity of the antibody for 4-aminopyridine. The differences in affinity for the other compounds are clearly delineated by the kinetic parameters.

Comparison of Methodologies

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint immunoassay based on competition for antibody binding sites.[4]Real-time, label-free detection of binding events based on changes in refractive index.[8]
Throughput High (96- or 384-well plates)Lower (typically 1-4 flow cells)
Data Output IC50 values, % Cross-ReactivityAssociation rate (ka), dissociation rate (kd), Affinity (KD).[9]
Labeling Requirement Requires enzyme-labeled antigen or secondary antibody.[6]Label-free.[9]
Sample Consumption Relatively lowCan be higher depending on the system and experiment design
Cost Lower initial instrument cost, consumables can be a significant ongoing cost.Higher initial instrument cost, sensor chips can be expensive.
Information Richness Provides a relative measure of cross-reactivity.Provides detailed kinetic and affinity data, offering deeper insights into the binding mechanism.[11]

Conclusion: A Multi-faceted Approach to Ensuring Specificity

Both Competitive ELISA and Surface Plasmon Resonance are powerful techniques for characterizing the cross-reactivity of antibodies raised against pyridine derivatives. Competitive ELISA offers a high-throughput and cost-effective method for initial screening of a large number of potential cross-reactants. SPR, on the other hand, provides invaluable in-depth kinetic and affinity data that can elucidate the nuances of antibody-antigen interactions.

For a comprehensive and robust assessment of antibody specificity, a combined approach is often optimal. Initial screening with competitive ELISA can identify potential cross-reactants, which can then be further characterized using SPR to gain a deeper understanding of their binding kinetics and affinity. By employing these methodologies, researchers and drug development professionals can ensure the development of highly specific and reliable immunoassays for the detection and quantification of pyridine derivatives.

References

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025). Google Cloud.
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Cloud.
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins - Affinité Instruments. (2021). Affinité Instruments.
  • Competitive ELISA - Creative Diagnostics. (2021). Creative Diagnostics.
  • What is a Competitive ELISA? - Echelon Biosciences. (n.d.). Echelon Biosciences.
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). National Institutes of Health.
  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group.
  • The principle and method of ELISA. (n.d.). MBL Life Science.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed.
  • Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. (2025). ResearchGate.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed.
  • Hapten. (n.d.). Wikipedia.
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). Semantic Scholar.
  • Factors affecting the antigen-antibody reaction. (n.d.). National Institutes of Health.
  • Haptenation: Chemical Reactivity and Protein Binding. (n.d.). National Institutes of Health.
  • Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. (2025). ResearchGate.
  • Engineered hapten‐binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). National Institutes of Health.
  • Pyridine Derivatives as Fluorescent Sensors for Cations. (n.d.). MDPI.
  • Further production and characterization of antibodies reactive with pyrazolone derivatives. (1980). Journal of Immunological Methods.
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed.
  • Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). PubMed.
  • Cross-Reactivity of Pyrethroid Antibodies: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Institutes of Health.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health.

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Chloromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous optimization. The chloromethylpyridine backbone, a key pharmacophore in numerous biologically active compounds, represents a fertile ground for such exploration. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies, offering a strategic framework for the rational design of novel chloromethylpyridine derivatives. By understanding and applying these computational models, researchers can significantly accelerate the discovery of potent and selective therapeutic agents.

The Imperative for QSAR in Chloromethylpyridine Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The addition of a chloromethyl group introduces a reactive site and modifies the electronic and steric properties of the pyridine scaffold, opening up new avenues for targeted drug design.

QSAR modeling provides a quantitative bridge between the chemical structure of these molecules and their biological activity.[4] By establishing a mathematical relationship, QSAR enables the prediction of the activity of unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and minimizing the reliance on extensive animal testing.[4][5] This guide will compare and contrast key QSAR approaches, providing the theoretical underpinnings and practical workflows necessary for their successful implementation in the study of chloromethylpyridines.

Comparative Analysis of QSAR Methodologies

The selection of a QSAR methodology is contingent on the specific research question, the nature of the dataset, and the available computational resources. Here, we compare two prominent categories of QSAR: 2D-QSAR and 3D-QSAR, with a focus on the widely used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques.

2D-QSAR: The Foundational Approach

2D-QSAR models correlate biological activity with molecular descriptors derived from the two-dimensional representation of a molecule. These descriptors can be broadly categorized as:

  • Topological: Describing the atomic connectivity within the molecule (e.g., molecular weight, branching indices).

  • Electronic: Quantifying the electronic properties (e.g., partial charges, dipole moment).

  • Physicochemical: Representing properties like hydrophobicity (logP) and molar refractivity.

Workflow for a 2D-QSAR Study:

2D-QSAR Workflow A Data Set Preparation (Chloromethylpyridine analogues & biological activity data) B 2D Structure Drawing & Optimization A->B Chemical Structures C Calculation of Molecular Descriptors B->C Optimized Geometries D Data Splitting (Training & Test Sets) C->D Descriptor Matrix E Model Development (e.g., MLR, PLS) D->E Training Set F Model Validation (Internal & External) D->F Test Set E->F QSAR Model G Interpretation & Prediction F->G Validated Model 3D-QSAR Workflow A Data Set Preparation (Structures & Activities) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D Grid Box Definition C->D E Field Calculation (Steric, Electrostatic, etc.) D->E F Data Splitting (Training & Test Sets) E->F G PLS Analysis F->G Training Set H Model Validation F->H Test Set G->H QSAR Model I Contour Map Visualization & Interpretation H->I Validated Model

Caption: The general workflow for CoMFA and CoMSIA studies.

Comparison of CoMFA and CoMSIA:

FeatureCoMFA (Comparative Molecular Field Analysis)CoMSIA (Comparative Molecular Similarity Indices Analysis)
Fields Calculated Steric (Lennard-Jones) and Electrostatic (Coulomb)Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor
Distance Dependence 1/r^n potential, leading to singularities at atomic centers.Gaussian-type function, providing a smoother field distribution. [6]
Contour Maps Can be fragmented and difficult to interpret due to steep potential gradients. [6]Generally smoother and easier to interpret, highlighting favorable and unfavorable regions directly on the molecular structure. [6]
Predictive Power High, but sensitive to alignment and field cutoffs.Often provides more robust and statistically reliable models.

Experimental Protocol: A Hypothetical QSAR Study of Chloromethylpyridines as Anticancer Agents

This section outlines a detailed, step-by-step methodology for conducting a comparative QSAR study on a hypothetical series of chloromethylpyridine derivatives targeting a specific cancer cell line.

Part 1: Data Set Curation and Biological Activity Determination
  • Compound Synthesis: Synthesize a diverse set of chloromethylpyridine analogues with variations at different positions of the pyridine ring.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a selected cancer cell line (e.g., MCF-7).

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the chloromethylpyridine derivatives for 48-72 hours.

      • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the IC50 values from the dose-response curves. The biological activity for the QSAR study is typically expressed as pIC50 (-log IC50).

Part 2: Molecular Modeling and Descriptor Calculation
  • 2D and 3D Structure Generation:

    • Draw the 2D structures of all chloromethylpyridine analogues using a molecular editor.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.

  • Descriptor Calculation (for 2D-QSAR):

    • Calculate a wide range of 0D, 1D, and 2D descriptors, including constitutional, topological, geometrical, and electronic descriptors, using software like PaDEL-Descriptor or Dragon.

  • Molecular Alignment (for 3D-QSAR):

    • Align all molecules based on the common chloromethylpyridine scaffold. This is a critical step and can be performed using rigid or flexible alignment methods.

  • CoMFA and CoMSIA Field Calculation:

    • Generate the 3D grid box encompassing the aligned molecules.

    • Calculate the steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields as described previously.

Part 3: QSAR Model Development and Validation
  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation.

  • Model Building:

    • 2D-QSAR: Use multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.

    • 3D-QSAR: Employ PLS analysis to correlate the field values with the pIC50 values.

  • Model Validation:

    • Internal Validation: Perform leave-one-out (LOO) cross-validation to assess the robustness and predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its development. The predictive correlation coefficient (r²_pred) is calculated.

    • Y-Randomization: Scramble the biological activity data multiple times and rebuild the QSAR model. The resulting models should have significantly lower q² and r² values, ensuring the original model is not due to chance correlation.

Table of Key Statistical Parameters for QSAR Model Validation:

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
q² (or r²_cv) Cross-validated correlation coefficient (internal predictive ability)> 0.5
r²_pred Predictive correlation coefficient for the external test set> 0.6
Standard Error of Estimate (SEE) A measure of the model's accuracyAs low as possible
F-statistic A measure of the statistical significance of the modelHigh value

Interpreting QSAR Models for Rational Drug Design

The true power of QSAR lies in its ability to guide the design of new, more potent molecules.

  • 2D-QSAR: The coefficients of the descriptors in the final QSAR equation indicate their influence on biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity suggests that increasing this property may enhance activity.

  • 3D-QSAR (CoMFA/CoMSIA): The results are visualized as 3D contour maps. These maps highlight regions around the molecule where specific properties are favorable or unfavorable for activity.

    • Green contours: Indicate regions where steric bulk is favored.

    • Yellow contours: Indicate regions where steric bulk is disfavored.

    • Blue contours: Indicate regions where positive charge is favored.

    • Red contours: Indicate regions where negative charge is favored.

    • Other colors (in CoMSIA): Represent favorable/unfavorable regions for hydrophobic, H-bond donor, and H-bond acceptor properties.

By analyzing these contour maps, medicinal chemists can identify specific positions on the chloromethylpyridine scaffold where modifications are likely to improve biological activity.

Conclusion

The application of QSAR methodologies, particularly 3D-QSAR approaches like CoMFA and CoMSIA, provides a robust and predictive framework for the rational design of novel chloromethylpyridine derivatives. By systematically exploring the relationship between molecular structure and biological activity, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision. This guide serves as a foundational resource, empowering scientists to leverage these powerful computational tools to unlock the full therapeutic potential of the chloromethylpyridine scaffold.

References

  • Katritzky, A. R., et al. (2010). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. Chemical Reviews, 110(10), 5714-5789.
  • Gao, C., et al. (2022). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules, 27(15), 4975.
  • Gancia, E., & Bravi, G. (2023). Py-CoMSIA: An Open-Source Implementation of Comparative Molecular Similarity Indices Analysis in Python. International Journal of Molecular Sciences, 24(23), 16908.
  • López-García, F., et al. (2014). 3D-QSAR study of pyridine derivates as IKK-2 inhibitors. Journal of Molecular Graphics and Modelling, 49, 56-66.
  • Moro, S., et al. (2005). Synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines: potent and selective inhibitors of A1 adenosine receptors. Journal of Medicinal Chemistry, 48(23), 7172-7185.
  • Klebe, G., et al. (1999). Comparative molecular similarity index analysis (CoMSIA) to study hydrogen-bonding properties and to score combinatorial libraries. Journal of Computer-Aided Molecular Design, 13(1), 1-10.
  • Saxena, A. K., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249-8258.
  • Klebe, G., et al. (1994). Molecular similarity indices in a comparative analysis (CoMSIA) of drug molecules to correlate and predict their biological activity. Journal of Medicinal Chemistry, 37(24), 4130-4146.
  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
  • Gancia, E., & Bravi, G. (2023). Py-CoMSIA: An Open-Source Implementation of Comparative Molecular Similarity Indices Analysis in Python.
  • Verma, R. P. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Dehmer, M., Varmuza, K., & Bonchev, D. (Eds.). (2012). Statistical Modelling of Molecular Descriptors in QSAR/QSPR. John Wiley & Sons.
  • Basak, S. C., et al. (2007). Qsar And Molecular Modeling Studies in Heterocyclic Drugs I. Topics in Heterocyclic Chemistry, 9, 1-40.
  • Liu, H., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. International Journal of Molecular Sciences, 12(12), 8863-8883.
  • Kubinyi, H. (1998). Comparative Molecular Field Analysis (CoMFA). 3D QSAR in Drug Design, 2, 21-36.
  • Gutman, I. (2012). BOOK REVIEW Statistical Modelling of Molecular Descriptors in QSAR/QSPR. MATCH Communications in Mathematical and in Computer Chemistry, 68(3), 959-960.
  • Saxena, A. K., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR Studies along with related compounds: Piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1).
  • Rathi, L. G., et al. (2001). Comparative Molecular Field Analysis (CoMFA)- A Modern Approach Towards Drug Design. Indian Journal of Pharmaceutical Sciences, 63(5), 357-362.
  • Amanote Research. (n.d.). A Comparative Molecular Field and Comparative Molecular Similarity Indices Analyses (CoMFA and CoMSIA) of N-Phenyl-N′-(2-Chloroethyl)ureas Targeting. Amanote.
  • IUPAC. (1997). IUPAC Gold Book - comparative molecular field analysis (CoMFA). Compendium of Chemical Terminology.
  • Bobkova, L., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
  • Kumar, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(6), 2347-2354.
  • El-Naggar, M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(52), 32938-32954.
  • Moro, S., & Spalluto, G. (2012). Predicting the biological activities through QSAR analysis and docking-based scoring. Methods in Molecular Biology, 914, 245-257.
  • Varshney, P., & Mishra, A. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Al-Ostoot, F. H., et al. (2023). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and MD simulation for the treatment of cervical cancer. Chemical Review and Letters, 8(4), 309-328.
  • Moro, S., & Spalluto, G. (2012). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in Molecular Biology, 914, 245-257.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,3,5-Trichloro-4-methylpyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on related chemical structures, 2,3,5-Trichloro-4-methylpyridine should be treated as a hazardous substance with the potential for significant health and environmental effects. Chlorinated aromatic compounds can be toxic and persist in the environment.[2]

Table 1: Anticipated Hazard Profile

Hazard Category Potential Effects & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled. Pyridine and its derivatives can be toxic to the blood, kidneys, liver, and central nervous system.[3]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation or damage.[4][5]
Respiratory Irritation May cause respiratory irritation if vapors or dusts are inhaled.
Environmental Hazard Chlorinated compounds can be persistent in the environment and toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[6][7]

| Combustibility | While not always highly flammable, many pyridine derivatives are combustible liquids.[8] Combustion can produce highly toxic gases, including hydrogen chloride and oxides of nitrogen. |

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure that all safety measures are in place to minimize exposure.

Engineering Controls: All handling of 2,3,5-Trichloro-4-methylpyridine, including preparation for disposal, must occur within a properly functioning certified laboratory chemical fume hood to control vapor and aerosol exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Justification
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[4][6] Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[3] Prevents skin absorption, a primary route of exposure. Always inspect gloves for integrity before use.[9]
Skin & Body Protection A flame-retardant, fully-buttoned lab coat. Consider additional impervious clothing if the risk of significant contact is high. Protects against accidental skin contact and contamination of personal clothing.

| Respiratory Protection | A full-face respirator with appropriate cartridges may be required if exposure limits are exceeded or if working outside a fume hood.[4] All respirator use must comply with a formal respiratory protection program. | Protects against inhalation of harmful vapors or aerosols. |

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.

  • Chemical Incompatibility: 2,3,5-Trichloro-4-methylpyridine must be stored and disposed of separately from strong oxidizing agents, strong acids (especially nitric acid), and bases.[3][8] Mixing with incompatible materials can lead to vigorous, exothermic reactions.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Pure or Concentrated 2,3,5-Trichloro-4-methylpyridine: For unused or expired product.

    • Solid Contaminated Waste: Includes used gloves, absorbent pads, and weighing papers.

    • Liquid Contaminated Waste: Includes solvent rinses from cleaning contaminated glassware.

  • Container Requirements:

    • Use only sealable, airtight, and chemically compatible waste containers.[3]

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]

    • The label must clearly identify the contents, including "2,3,5-Trichloro-4-methylpyridine," and list all other components and their approximate concentrations.

Step-by-Step Disposal Procedure

Disposal must be conducted through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Protocol for Waste Collection and Removal:

  • Preparation: Don all required PPE as specified in Table 2. Ensure you are working within a certified chemical fume hood.

  • Containerization of Pure/Concentrated Waste: Carefully transfer any unused or waste 2,3,5-Trichloro-4-methylpyridine into its designated, labeled hazardous waste container.

  • Containerization of Contaminated Solids: Place all disposable items that have come into contact with the chemical (e.g., pipette tips, wipes, gloves) into the designated container for solid waste.

  • Decontamination of Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste in the appropriate labeled container. Subsequent rinses may also need to be collected depending on local regulations.

  • Secure Storage: Tightly close all waste containers.[6] Store them in a designated, well-ventilated, and secured waste accumulation area, away from incompatible materials.[3]

  • Arrange for Pickup: Once the container is full or no longer in use, complete a chemical collection request form as per your institution's Environmental Health & Safety (E&S) department procedures to arrange for pickup by a licensed hazardous waste disposal contractor.[3]

Disposal Workflow Diagram

G Workflow for 2,3,5-Trichloro-4-methylpyridine Disposal start Waste Generated (Pure Chemical, Contaminated Labware, Spill Debris) segregate Step 1: Segregate Waste - Pure Liquid - Contaminated Solids - Contaminated Liquids (Rinsates) start->segregate spill Emergency Event: Spill or Release start->spill containerize Step 2: Containerize & Label - Use compatible, sealed containers - Affix Hazardous Waste Label - List all constituents segregate->containerize storage Step 3: Secure Interim Storage - Designated Satellite Accumulation Area - Segregated from incompatibles containerize->storage request Step 4: Arrange Professional Disposal - Complete institutional waste pickup request storage->request end_point Final Disposition: Transfer to a Licensed Hazardous Waste Facility for High-Temperature Incineration request->end_point spill_proc Follow Spill Cleanup Protocol (See Section 5) spill->spill_proc If spill occurs spill_proc->segregate Collected debris becomes waste

Caption: Decision workflow for the safe disposal of 2,3,5-Trichloro-4-methylpyridine.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

  • Small Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material like vermiculite, dry sand, or a chemical absorbent pad.[10]

    • Collect the absorbed material and any contaminated debris using non-sparking tools.[6]

    • Place the collected waste into a designated, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Immediately evacuate all personnel from the affected area.[3][10]

    • Alert others in the vicinity and secure the area to prevent entry.

    • If safe to do so, remove all ignition sources.[10]

    • Contact your institution's E&S or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[3]

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. Chemical waste generators are legally responsible for ensuring that waste is characterized, managed, and disposed of in accordance with all local, regional, and national regulations (e.g., EPA Resource Conservation and Recovery Act (RCRA) in the United States).[10][11] Always consult your institution's E&S department for specific guidance to ensure full compliance.

References

  • 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety D
  • SAFETY DATA SHEET - 2-Methyl-5-vinylpyridine. Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - 2-Amino-5-methylpyridine. Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - 2-Chloro-4-picoline. Fisher Scientific. (2021-12-25).
  • Standard Operating Procedures for Pyridine.
  • 2,3,5-Trichloro-4,6-difluoropyridine Safety D
  • SAFETY DATA SHEET - 3,4,5-Trichloropyridine. Thermo Fisher Scientific. (2015-03-09).
  • SAFETY DATA SHEET - 2-Amino-4-picoline. Fisher Scientific. (2021-12-24).
  • SAFETY DATA SHEET - 4-Methyl-2-phenylpyridine. TCI Chemicals. (2025-11-18).
  • Hazard Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Safety D
  • Toxicological Profile for Trichlorobenzene.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3,5-Trichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,5-Trichloro-4-methylpyridine is not publicly available at the time of this writing. The following guidance is a comprehensive synthesis based on the established safety protocols and documented hazards of structurally analogous compounds, including other chlorinated and methylated pyridines.[1] Researchers must conduct a thorough, site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) officer before handling this chemical. This guide provides a procedural framework for safe operational handling and disposal.

Hazard Assessment: Understanding the Risks

To establish a robust personal protective equipment (PPE) plan, we must first understand the inherent dangers of the chemical class to which 2,3,5-Trichloro-4-methylpyridine belongs. Based on data from similar chlorinated pyridine compounds, a multi-faceted hazard profile is anticipated.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Analogous compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] The core dangers necessitating stringent PPE protocols are:

  • Severe Irritation and Corrosion: These compounds can cause serious skin and eye irritation.[2][3][5][6][7] In some cases, they may cause severe skin burns and permanent eye damage.

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[2][3][5][6][7][8] Certain analogs are classified as toxic if inhaled.

  • Systemic Toxicity: There is a risk of systemic toxicity upon absorption through the skin, ingestion, or inhalation.[2][3]

  • Combustibility: While not always highly flammable, these chemicals may be combustible and can produce highly toxic and corrosive fumes—such as hydrogen chloride and nitrogen oxides—in a fire.[5][9][10]

This hazard profile dictates a zero-tolerance policy for direct contact. The following PPE and operational plans are designed to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is an integrated system of protection. Each component is chosen to counteract a specific hazard identified in our assessment. All handling of 2,3,5-Trichloro-4-methylpyridine must be conducted within a certified chemical fume hood to manage vapor and particulate inhalation risks.[6][11]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing (e.g., during transfers of larger volumes or reaction workups).[7][9][12]Provides a primary barrier against splashes and aerosols, preventing contact with the eyes, which are highly susceptible to serious damage from chlorinated pyridines.[13] The face shield offers a secondary layer of protection for the entire face.
Skin & Body Protection Gloves: Chemical-resistant gloves are mandatory. Double-gloving with nitrile or butyl rubber gloves is strongly recommended. Check manufacturer-specific breakthrough times. Coat: A flame-retardant lab coat is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is necessary.[1][11] Clothing: Long-sleeved clothing and full-length pants are required under the lab coat.[9][14]Prevents skin contact, which can cause irritation, burns, and systemic toxicity.[2][3] Double-gloving provides redundancy in case the outer glove is compromised. Flame-retardant materials offer protection in the event of a fire.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is any risk of airborne particulate or vapor generation outside of a certified chemical fume hood.[5][9][13] For emergency situations or potential exposures above established limits, a full-facepiece respirator with an organic vapor cartridge is necessary.[10]Protects the respiratory system from irritation and potential toxicity caused by inhaling fine dust particles or vapors of the compound.[4][7] All routine handling should be performed in a fume hood to minimize this risk.[11]

Operational Plans: From Benchtop to Disposal

Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9][14]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before bringing the 2,3,5-Trichloro-4-methylpyridine into the hood.

    • Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves) before donning.

  • Chemical Handling (in Fume Hood):

    • Don all required PPE in the correct sequence (see Section 3.2).

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact.

    • Keep the container tightly closed when not in use.[3][4][9]

    • Perform all transfers and manipulations well within the fume hood to ensure containment.

    • Avoid generating dust.[9][14] If dust is unavoidable, additional respiratory protection may be warranted after a formal risk assessment.

  • Post-Handling & Decontamination:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Carefully package all contaminated waste (bench paper, weigh boats, gloves, etc.) in a designated, sealed hazardous waste container.[3]

    • Doff PPE in the correct sequence to prevent cross-contamination (see Section 3.2).

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[4][6][9]

PPE Donning and Doffing Procedure

The order of donning and, more critically, doffing PPE is paramount to preventing exposure. Contaminated gloves can easily transfer chemicals to your skin, face, or personal clothing if removed incorrectly.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat & Full-Length Clothing don2 2. Inner Gloves don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (turn inside out) doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if used) doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Emergency First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][15]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan for Contaminated Materials

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling 2,3,5-Trichloro-4-methylpyridine is considered hazardous.

  • Segregation at Source: Prepare a designated, clearly labeled, and sealed hazardous waste container inside the fume hood before you begin work.

  • Solid Waste: All contaminated solid items (gloves, disposable lab coats, bench paper, weigh boats, pipette tips) must be placed directly into the hazardous waste container. Do not mix with non-hazardous trash.[3]

  • Liquid Waste: Unused chemical and contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Container Management: Keep waste containers closed when not in use. Store in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal through your institution’s certified EHS department, following all local and national regulations.[4]

Disposal_Workflow start Waste Generated is_sharp Is it a sharp? (Needle, Blade) start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No yes_sharp is_sharp->yes_sharp Yes solid_waste Place in Labeled Hazardous Solid Waste Bag/Bin is_liquid->solid_waste No yes_liquid is_liquid->yes_liquid Yes sharps_bin Place in Sharps Container seal_container Seal Container When Not in Use sharps_bin->seal_container liquid_waste Collect in Labeled Hazardous Liquid Waste Bottle liquid_waste->seal_container solid_waste->seal_container ehs_disposal Arrange for EHS Pickup & Disposal seal_container->ehs_disposal yes_sharp->sharps_bin yes_liquid->liquid_waste

Caption: Hazardous Waste Disposal Workflow.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-Methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 3-Methylpyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (n.d.). 2,4-Dichloro-5-methylpyridine Safety Data Sheet.
  • Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Acros Organics. (2013). Safety Data Sheet - 2-Chloro-4-methylpyrimidine, 98%.
  • Fisher Scientific. (2021). Safety Data Sheet - 2-Chloro-4-picoline.
  • CymitQuimica. (2024). Safety Data Sheet - 2,3,5-Trichloro-6-methoxypyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary - Pyridine.
  • EHS. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ECHEMI. (n.d.). 2-Chloro-4-methylpyridine SDS.
  • Fisher Scientific. (2021). Safety Data Sheet - 2-Amino-4-methylpyridine.
  • ECHEMI. (n.d.). 2-Chloro-4-methylpyridine SDS.
  • TCI Chemicals. (2025). Safety Data Sheet - 4-Methyl-2-phenylpyridine.
  • Angene Chemical. (2025). Safety Data Sheet - 2-(Chloromethyl)-4-methylpyridine hydrochloride.
  • Fisher Scientific. (2024). Safety Data Sheet - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichloro-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.